1-(Bromomethyl)-2,4-dimethoxybenzene
Description
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Properties
IUPAC Name |
1-(bromomethyl)-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCFNCRZGRZNRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569143 | |
| Record name | 1-(Bromomethyl)-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161919-74-0 | |
| Record name | 1-(Bromomethyl)-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthetic Cornerstone: A Technical Guide to 1-(Bromomethyl)-2,4-dimethoxybenzene
CAS Number: 161919-74-0
This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 1-(Bromomethyl)-2,4-dimethoxybenzene. This versatile reagent is a valuable building block in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs). We will explore its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, providing a comprehensive understanding for its effective utilization in the laboratory.
Chemical Identity and Physical Properties
This compound, also known as 2,4-dimethoxybenzyl bromide, is a substituted aromatic compound.[1] Its structure features a benzene ring with a bromomethyl group at position 1, and two methoxy groups at positions 2 and 4. This specific arrangement of functional groups dictates its reactivity and utility in organic synthesis.
| Property | Value | Source |
| CAS Number | 161919-74-0 | [2] |
| Molecular Formula | C₉H₁₁BrO₂ | [1][2] |
| Molecular Weight | 231.09 g/mol | [2] |
| Boiling Point | 280.4°C | [1] |
| Density | 1.384 g/cm³ | [1] |
| Refractive Index | 1.539 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the radical bromination of 2,4-dimethoxytoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl radical, which is further stabilized by the electron-donating methoxy groups on the aromatic ring.
A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as benzoyl peroxide.[1] The reaction is generally heated to reflux to facilitate the homolytic cleavage of the initiator and propagate the radical chain reaction.[1]
Experimental Protocol: Radical Bromination of 2,4-Dimethoxytoluene
Materials:
-
2,4-Dimethoxytoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxytoluene in CCl₄.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 6-12 hours, monitoring the reaction progress by TLC or GC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthesis of this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | A singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.7 ppm. Signals for the aromatic protons, and two singlets for the methoxy group protons (-OCH₃) around δ 3.8-3.9 ppm. |
| ¹³C NMR | A signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm. Signals for the aromatic carbons, including the two carbons attached to the methoxy groups, and signals for the methoxy carbons around δ 55-56 ppm. |
| IR Spectroscopy | Characteristic peaks for aromatic C-H stretching, C=C stretching of the benzene ring, C-O stretching of the ether groups, and a C-Br stretching band. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (231.09 g/mol ). A characteristic isotopic pattern (M and M+2 peaks of roughly equal intensity) due to the presence of the bromine atom. |
Reactivity and Applications in Organic Synthesis
The reactivity of this compound is dominated by the lability of the carbon-bromine bond. The electron-donating methoxy groups increase the electron density of the benzene ring, making the benzylic position more susceptible to nucleophilic attack. This makes it an excellent electrophile for a variety of synthetic transformations.
Key Reactions:
-
Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce the 2,4-dimethoxybenzyl group into other molecules.
-
Wittig Reaction: It can be used to prepare phosphonium salts, which are precursors for the Wittig reaction to form alkenes.[1]
-
Grignard Reagent Formation: Although less common due to the reactivity of the methoxy groups, it can be used to form a Grignard reagent under carefully controlled conditions.
-
Cross-Coupling Reactions: The C-Br bond can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds.[1][3]
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery and Bioactive Compound Synthesis:
This compound is a crucial intermediate in the synthesis of various natural products and pharmaceuticals.[1] The 2,4-dimethoxybenzyl group is a common motif in many biologically active molecules. The introduction of bromine into a molecular structure can enhance therapeutic activity and favorably affect the metabolism of a drug.[4][5]
-
Synthesis of Isocoumarins: It is used in the preparation of isocoumarins and their derivatives, some of which exhibit biological activities.[1]
-
Synthesis of Denbinobin: This compound has been utilized in the synthesis of denbinobin, a compound that has shown potential in inhibiting HIV-1 replication.[1]
-
Enzyme Inhibitors: Derivatives of this compound have been synthesized and shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for diseases such as glaucoma, epilepsy, and Alzheimer's disease.[6]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements:
-
Harmful if swallowed.[7]
-
Causes skin irritation.[7]
-
Causes serious eye irritation.[7]
-
May cause respiratory irritation.[7]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray.[7][8] Wash hands thoroughly after handling.[8]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[8][9] Store locked up.[8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[7][8]
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][8]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[10]
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules with potential biological activity. Its well-defined reactivity, stemming from the activated benzylic bromide, allows for a wide range of synthetic transformations. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development, especially within the pharmaceutical industry.
References
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Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022-11-01). MDPI. Retrieved January 12, 2026, from [Link]
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This compound | C9H11BrO2 | CID 15151907. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. (2024-10-15). Journal of Medical Science. Retrieved January 12, 2026, from [Link]
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Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (n.d.). Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to 1-(Bromomethyl)-2,4-dimethoxybenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-2,4-dimethoxybenzene, also known as 2,4-dimethoxybenzyl bromide (DMB-Br), is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 2,4-dimethoxybenzyl (DMB) protecting group. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and key applications in modern chemistry, particularly in the context of peptide synthesis and the development of complex molecules. The DMB group is prized for its acid lability, allowing for its removal under mild conditions, a feature that is highly sought after in the synthesis of sensitive and multifunctional compounds.
Physicochemical Properties
This compound is a substituted aromatic compound with the molecular formula C₉H₁₁BrO₂.[1] Its key physical properties are summarized in the table below. While some sources indicate it may be a low melting solid, it is often handled as a liquid at room temperature.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁BrO₂ | [1] |
| Molecular Weight | 231.09 g/mol | [1] |
| CAS Number | 161919-74-0 | [1] |
| Appearance | White to brown solid or colorless to yellow liquid | |
| Boiling Point | 123-124 °C | [2] |
| Density | ~1.495 g/cm³ | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the methoxy groups, and the benzylic methylene protons.
-
Aromatic Protons (Ar-H): Typically appear in the range of δ 6.5–7.0 ppm. The substitution pattern leads to a characteristic splitting pattern.
-
Bromomethyl Protons (-CH₂Br): A singlet is observed around δ 4.4–4.6 ppm.[2]
-
Methoxy Protons (-OCH₃): Two distinct singlets are expected in the region of δ 3.8–3.9 ppm.[2]
¹³C NMR Spectroscopy
Based on data for the closely related isomer, 1-bromo-2,4-dimethoxybenzene, the following chemical shifts can be anticipated for the carbon skeleton of this compound:
-
Aromatic Carbons: Resonances are expected between δ 98-161 ppm.
-
Bromomethyl Carbon (-CH₂Br): A signal is anticipated around δ 30-35 ppm.
-
Methoxy Carbons (-OCH₃): Signals are expected around δ 55-57 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the functional groups present:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2950 cm⁻¹
-
C=C stretching (aromatic): ~1500-1600 cm⁻¹
-
C-O stretching (ether): ~1020-1250 cm⁻¹ (two bands)
-
C-Br stretching: ~500-600 cm⁻¹
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The primary fragmentation pathway would involve the loss of the bromine radical to form the highly stable 2,4-dimethoxybenzyl carbocation.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the radical bromination of 2,4-dimethoxytoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
Caption: Synthesis of this compound.
Experimental Protocol: Radical Bromination
Materials:
-
2,4-Dimethoxytoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,4-dimethoxytoluene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Reactivity and Applications
The primary utility of this compound lies in its role as an alkylating agent to introduce the 2,4-dimethoxybenzyl (DMB) protecting group onto various functional groups, most notably alcohols, phenols, amines, and amides.
Mechanism of Alkylation
The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group. The electron-donating methoxy groups on the aromatic ring increase the reactivity of the benzylic position towards nucleophilic attack.
Sources
1-(Bromomethyl)-2,4-dimethoxybenzene molecular weight
An In-depth Technical Guide to 1-(Bromomethyl)-2,4-dimethoxybenzene: Synthesis, Reactivity, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (also known as 2,4-dimethoxybenzyl bromide), a pivotal reagent in modern organic and medicinal chemistry. We delve into its fundamental physicochemical properties, provide a detailed and validated protocol for its synthesis via radical bromination, and explore its reactivity profile. The guide highlights its strategic application in the synthesis of complex bioactive molecules and pharmaceuticals, offering field-proven insights for researchers, scientists, and drug development professionals. All protocols and claims are substantiated with authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of drug discovery and fine chemical synthesis, the strategic selection of starting materials and intermediates is paramount. This compound has emerged as a highly valuable and versatile building block. Its structure, featuring a reactive benzylic bromide functionalized with two electron-donating methoxy groups, offers a unique combination of reactivity and stability. This allows for its seamless integration into complex synthetic pathways, particularly in the construction of natural products and active pharmaceutical ingredients (APIs).
The methoxy groups activate the aromatic ring, influencing its electronic properties and providing handles for further modification, while the bromomethyl group serves as a potent electrophile for introducing the 2,4-dimethoxybenzyl moiety into a target molecule. This guide aims to be an essential resource for scientists leveraging this reagent, providing not just data, but a causal understanding of its synthesis and application.
Chemical Identity and Physicochemical Properties
A thorough understanding of a reagent's properties is the foundation of its effective use. The key identifiers and computed physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO₂ | [1][2] |
| Molecular Weight | 231.09 g/mol | [1][3] |
| CAS Number | 161919-74-0 | [1][2] |
| IUPAC Name | This compound | [1] |
| Common Synonyms | 2,4-Dimethoxybenzyl bromide | [1][2] |
| Computed XLogP3 | 3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of this compound is through the free-radical bromination of 2,4-dimethoxytoluene. This method is advantageous due to the availability of the starting material and the selective reactivity at the benzylic position.
Synthesis Mechanism and Rationale
The reaction proceeds via a classic radical chain mechanism. The choice of N-bromosuccinimide (NBS) as the brominating agent is critical; it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors selective benzylic bromination over electrophilic aromatic substitution. A radical initiator, such as benzoyl peroxide or AIBN, is required to start the chain reaction by generating the initial radical species. The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane to prevent side reactions.[2]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system. Successful synthesis will yield a product with spectroscopic data consistent with the target compound.
-
Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent hydrolysis of NBS.
-
Reagent Charging: To the flask, add 2,4-dimethoxytoluene (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of benzoyl peroxide (0.01 eq.). Add a non-polar solvent, such as carbon tetrachloride (CCl₄), to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.[2] A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Remove it by vacuum filtration.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, often an oil or low-melting solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane).
Reactivity and Strategic Applications in Synthesis
The synthetic utility of this compound stems from the high reactivity of the benzylic bromide. It is an excellent electrophile that readily participates in nucleophilic substitution reactions (Sₙ2).
Protecting Group Chemistry
The 2,4-dimethoxybenzyl (DMB) group is a widely used protecting group for alcohols, phenols, and carboxylic acids. The introduction is achieved by reacting the substrate with this compound under basic conditions. The DMB group is stable to a wide range of reaction conditions but can be readily cleaved under oxidative conditions (e.g., with DDQ) or strong acid, offering an orthogonal deprotection strategy.
Synthesis of Bioactive Molecules
This reagent is a key intermediate in the total synthesis of various natural products and pharmaceuticals.
-
Isocoumarins and Denbinobin: It is a crucial building block in the synthesis of isocoumarins and derivatives like denbinobin, a compound that has shown potential in inhibiting HIV-1 replication.[2]
-
Enzyme Inhibitors: The core structure is found in novel bromophenol derivatives that have been synthesized and evaluated as potent inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes implicated in glaucoma and Alzheimer's disease, respectively.[4]
-
General Drug Design: The introduction of a brominated aromatic moiety is a recognized strategy in drug design. The bromine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance drug-target binding affinity and modulate pharmacokinetic properties.[5] The reagent serves as a vehicle for introducing this synthetically useful feature.
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when working with reactive brominated compounds.
Hazard Profile
-
Health Hazards: this compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7]
-
Chemical Hazards: As a benzylic bromide, it is a lachrymator and should be handled with care. It is stable under recommended storage conditions but may be sensitive to moisture.[8]
Recommended Handling Procedures
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[9][10] Eyewash stations and safety showers must be readily accessible.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[8][11]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]
Storage Conditions
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]
-
Temperature: Store at room temperature, away from direct sunlight and heat sources.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][11]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its well-defined reactivity, coupled with a straightforward and scalable synthesis, makes it an indispensable intermediate for researchers in drug development and complex organic synthesis. By understanding its properties, synthesis mechanism, and safe handling requirements as detailed in this guide, scientists can effectively and safely unlock its full potential in creating the next generation of innovative molecules.
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-
NIST. Benzene, 1-bromo-2,4-dimethoxy-. NIST Chemistry WebBook. [Link]
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Cheméo. Chemical Properties of Benzene, 1-bromo-2,4-dimethoxy- (CAS 17715-69-4). Cheméo. [Link]
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PubChem. 1-Bromo-2,4-dimethoxybenzene. National Center for Biotechnology Information. [Link]
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Cole-Parmer. Material Safety Data Sheet - 1,4-Dimethoxybenzene. Cole-Parmer. [Link]
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PubChem. 2-(Bromomethyl)-1,4-dimethoxybenzene. National Center for Biotechnology Information. [Link]
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Fisher Scientific. Safety Data Sheet - 1,4-Dimethoxybenzene. Fisher Scientific. [Link]
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Semantic Scholar. First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Semantic Scholar. [Link]
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Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]
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MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]
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ResearchGate. 1-Dibromomethyl-4-methoxy-2-nitrobenzene. ResearchGate. [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethoxybenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,4-Dimethoxybenzyl Bromide
2,4-Dimethoxybenzyl bromide is a versatile organic compound valued for its role as a protecting group for alcohols, phenols, and carboxylic acids. The 2,4-dimethoxybenzyl (DMB) group offers distinct advantages, including stability under various reaction conditions and selective cleavage under mild acidic conditions. Its application is widespread in the synthesis of natural products, pharmaceuticals, and other fine chemicals. This guide offers a detailed exploration of its synthesis from commercially available precursors and the analytical methods for its comprehensive characterization.
Synthesis of 2,4-Dimethoxybenzyl Bromide
The synthesis of 2,4-dimethoxybenzyl bromide is most commonly achieved through the bromination of 2,4-dimethoxybenzyl alcohol. This method is favored for its reliability and relatively high yields. Alternative routes, such as the radical bromination of 2,4-dimethoxytoluene, have also been explored.
Preferred Synthetic Route: Bromination of 2,4-Dimethoxybenzyl Alcohol
The conversion of 2,4-dimethoxybenzyl alcohol to its corresponding bromide is typically accomplished using a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[1] The use of PBr₃ is often preferred for its efficacy at lower temperatures, which helps to minimize side reactions.[2]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Starting Material: 2,4-Dimethoxybenzyl alcohol is a readily available and relatively inexpensive starting material.[3]
-
Reagent: Phosphorus tribromide is a powerful brominating agent for primary and secondary alcohols. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This mechanism is efficient and generally leads to high yields.
-
Solvent: A dry, non-protic solvent such as diethyl ether or dichloromethane is crucial to prevent the hydrolysis of PBr₃ and the product.
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent the formation of byproducts.[2][4]
Detailed Experimental Protocol
Materials:
-
2,4-Dimethoxybenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Dry diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,4-dimethoxybenzyl alcohol in dry diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours), then warm to room temperature and stir for an additional period.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,4-dimethoxybenzyl bromide.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, or by column chromatography on silica gel.[5]
Characterization of 2,4-Dimethoxybenzyl Bromide
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A characteristic singlet for the benzylic protons (CH₂Br) around δ 4.5-4.7 ppm. Two singlets for the methoxy group protons (OCH₃) around δ 3.8-3.9 ppm. Aromatic protons will appear as a multiplet in the region of δ 6.4-7.3 ppm. |
| ¹³C NMR | A signal for the benzylic carbon (CH₂Br) around δ 30-35 ppm. Signals for the methoxy carbons (OCH₃) around δ 55-56 ppm. Aromatic carbon signals will be observed in the range of δ 98-160 ppm. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and C-O stretching of the ether groups. A peak corresponding to the C-Br stretch may also be observed. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and/or a prominent peak corresponding to the loss of the bromine atom (M⁺ - Br).[2] |
Note: Predicted NMR data can be found in chemical databases.[6]
Safety and Handling
2,4-Dimethoxybenzyl bromide is a corrosive and lachrymatory compound.[7] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[7][8] Avoid inhalation of dust or vapors and contact with skin and eyes.[9] In case of exposure, rinse the affected area with plenty of water and seek medical attention.[10] Store the compound in a cool, dry, and well-ventilated place away from strong oxidizing agents.[7][9]
Mechanism of Synthesis: A Deeper Dive
The synthesis of 2,4-dimethoxybenzyl bromide from 2,4-dimethoxybenzyl alcohol and phosphorus tribromide proceeds through a nucleophilic substitution reaction. The mechanism involves the following key steps:
-
Activation of the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the phosphorus atom of PBr₃, forming a protonated phosphite ester intermediate.
-
Nucleophilic Attack: A bromide ion (Br⁻), generated from PBr₃, acts as a nucleophile and attacks the benzylic carbon in an Sₙ2 fashion.
-
Departure of the Leaving Group: The protonated phosphite ester is a good leaving group, and its departure results in the formation of 2,4-dimethoxybenzyl bromide.
An alternative mechanism for benzylic bromination involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or heat).[11][12] This free-radical chain reaction proceeds via the formation of a resonance-stabilized benzylic radical.[13][14]
Visualizing the Synthesis and Structure
Synthesis Workflow
Caption: Workflow for the synthesis of 2,4-dimethoxybenzyl bromide.
Chemical Structure
Caption: Chemical structure of 2,4-dimethoxybenzyl bromide.
Conclusion
This guide has provided a detailed and practical overview of the synthesis and characterization of 2,4-dimethoxybenzyl bromide. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers can confidently prepare and utilize this important reagent in their synthetic endeavors. The information presented herein is intended to serve as a valuable resource for professionals in the fields of organic chemistry and drug development.
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Career Henan Chemical Co. (2025, October 31). 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4). Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4,5-dimethoxybenzyl bromide. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
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Organic Mechanism. (2012, April 19). Benzylic Bromination NBS Radical 001 [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]
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Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]
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ResearchGate. (2025, October 15). 2,6-Dimethoxybenzyl Bromide. Retrieved from [Link]
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NIST WebBook. (n.d.). 2,4-Dimethoxybenzyl alcohol. Retrieved from [Link]
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Molecules. (2017, September 28). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Retrieved from [Link]
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An In-Depth Technical Guide to 1-(Bromomethyl)-2,4-dimethoxybenzene: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(bromomethyl)-2,4-dimethoxybenzene, a pivotal reagent in modern organic and medicinal chemistry. We will delve into its fundamental properties, explore the nuances of its synthesis, dissect its reactivity, and highlight its proven and potential applications in the demanding field of drug development. This document is intended for researchers, chemists, and professionals who require a deep, practical understanding of this versatile building block.
Part 1: Core Physicochemical & Structural Properties
This compound, also widely known as 2,4-dimethoxybenzyl bromide, is a substituted aromatic compound whose utility is derived from the unique interplay of its functional groups.[1][2] The electron-donating methoxy groups activate the benzene ring, while the bromomethyl group provides a highly reactive site for nucleophilic substitution.[3]
Key Physicochemical Data
The fundamental properties of this compound are summarized below, providing a critical foundation for its use in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 161919-74-0 | [1][2] |
| Molecular Formula | C₉H₁₁BrO₂ | [2] |
| Molecular Weight | 231.09 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,4-Dimethoxybenzyl bromide | [1][2] |
| Boiling Point | 280.4°C (at 760 mmHg) | [1] |
| Density | 1.384 g/cm³ | [1] |
| Refractive Index | 1.539 | [1] |
Structural Elucidation & Spectroscopic Profile
The arrangement of the functional groups on the benzene ring dictates the molecule's reactivity. The methoxy groups at positions 2 and 4 enhance the nucleophilicity of the ring and influence the stability of reaction intermediates. The bromomethyl group at position 1 serves as an excellent electrophilic site.
Caption: Molecular structure of this compound.
Full, publicly available spectral characterization for this compound is notably scarce.[4] However, based on its structure and data from its isomers, a predicted spectroscopic profile can be outlined:
-
¹H NMR: The spectrum would feature a characteristic singlet for the benzylic protons (CH₂Br), likely in the 4.5-4.7 ppm range. The two methoxy groups (OCH₃) would appear as distinct singlets around 3.8-3.9 ppm. The aromatic region would display a complex splitting pattern for the three remaining protons on the ring.
-
¹³C NMR: The benzylic carbon (CH₂Br) would exhibit a signal around 30-35 ppm.[5] The two methoxy carbons would be found near 55-56 ppm.[4] The six aromatic carbons would appear between 100-160 ppm, with the oxygen-substituted carbons being the most deshielded.
Part 2: Synthesis and Mechanistic Insights
The most reliable and common method for preparing this compound is through the free-radical bromination of the methyl group of 2,4-dimethoxytoluene.
Recommended Synthetic Protocol
This protocol is designed for high yield and purity, leveraging standard laboratory equipment.
Objective: To synthesize this compound from 2,4-dimethoxytoluene.
Materials:
-
2,4-dimethoxytoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.
Methodology:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dimethoxytoluene (1.0 eq.) in anhydrous carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.0-1.1 eq.) to the solution.
-
Initiation: Add a catalytic amount of benzoyl peroxide (0.005–0.01 eq.) as a radical initiator.[1]
-
Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 6-12 hours.[1] Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to quench any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization if necessary.
Causality Behind Choices:
-
NBS as Brominating Agent: NBS is preferred for benzylic bromination because it provides a low, constant concentration of Br₂, minimizing side reactions like aromatic bromination.
-
Radical Initiator: Benzoyl peroxide decomposes upon heating to generate radicals, which are essential to initiate the chain reaction.[1]
-
Non-polar Solvent: Carbon tetrachloride is a classic solvent for radical reactions as it is inert and does not interfere with the chain process.[1]
Reaction Mechanism: Free-Radical Chain Process
The synthesis proceeds via a well-established free-radical chain mechanism.
Caption: Free-radical chain mechanism for benzylic bromination.
-
Initiation: Thermal decomposition of benzoyl peroxide creates initial phenyl radicals. These radicals abstract a hydrogen atom from the methyl group of 2,4-dimethoxytoluene to form a more stable benzyl radical.[1]
-
Propagation: The benzyl radical reacts with bromine (generated in low concentration from NBS) to form the product, this compound, and a bromine radical. This bromine radical then abstracts a hydrogen from another molecule of 2,4-dimethoxytoluene, propagating the chain.
-
Termination: The reaction ceases when two radicals combine.
Part 3: Chemical Reactivity and Synthetic Utility
The value of this compound lies in its predictable and versatile reactivity, making it a cornerstone for constructing complex molecular architectures.
Nucleophilic Substitution Reactions
The carbon atom of the bromomethyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions. This allows for the straightforward introduction of the 2,4-dimethoxybenzyl moiety onto various substrates.
Caption: Sₙ2 reactions with this compound.
This reactivity is fundamental to its use as a protecting group and as a key intermediate in multi-step syntheses. The related 3,4-dimethoxybenzyl (DMPM) group is a well-known acid-labile protecting group for alcohols, highlighting a primary application for this class of reagents.[3]
Applications in the Synthesis of Bioactive Compounds
This compound is a crucial intermediate for synthesizing natural products and pharmaceuticals.[1] Its structure is embedded within numerous compounds that exhibit significant biological activity.
-
HIV-1 Replication Inhibition: It is a key building block in the synthesis of compounds like denbinobin, which has shown potential in inhibiting HIV-1 replication.[1]
-
Anticancer Agents: Derivatives of this compound have been identified as dual inhibitors of ribonucleotide reductase (RNR) and tyrosinase.[1] These enzymes are critical targets in oncology; RNR is essential for DNA synthesis and repair in proliferating cancer cells, while tyrosinase is involved in pathways that can be dysregulated in certain cancers. Molecular docking studies have confirmed favorable binding interactions with these enzyme targets.[1]
Caption: General workflow for synthesizing bioactive molecules.
Part 4: Safety, Handling, and Storage
As a reactive benzylic bromide, this compound requires careful handling to ensure laboratory safety. While a specific safety data sheet (SDS) is not widely available, data from closely related isomers provides a strong basis for a robust safety assessment.[6][7]
Hazard Assessment & GHS Classification
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| STOT, Single Exposure | 3 | H335: May cause respiratory irritation |
| (Classification inferred from analogous compounds like 3,4-dimethoxybenzyl bromide)[6][7] |
Laboratory Handling & Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors. An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment:
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.
Storage and Stability
Benzylic bromides can be sensitive to moisture, light, and heat.[3] Isomers of this compound are known to decompose over time at room temperature.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[3] For long-term stability, storage in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
-
Incompatibilities: Keep away from strong oxidizing agents, bases, and nucleophiles to prevent unwanted reactions.
Conclusion
This compound is more than a simple aromatic halide; it is a highly enabling tool for the modern chemist. Its well-defined reactivity, coupled with a straightforward synthesis, makes it an invaluable intermediate for accessing complex molecular targets. Its demonstrated role in the creation of compounds with significant therapeutic potential, particularly in oncology and virology, underscores its importance. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for any researcher aiming to leverage its full potential in the pursuit of novel scientific discoveries and drug development.
References
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The Royal Society of Chemistry. (2012). Supporting information - Physical Chemistry Chemical Physics. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Al-Horani, R. A., et al. (2021). 2,6-Dimethoxybenzyl Bromide. MDPI. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0034121). Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4,5-dimethoxybenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Interpreting simple 1H-NMR spectra. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032139). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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MDPI. (2021). 2,6-Dimethoxybenzyl Bromide. Retrieved from [Link]
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Semantic Scholar. (n.d.). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet - 4-(Bromomethyl)-1,2-dimethoxybenzene. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 1-(Bromomethyl)-2,4-dimethoxybenzene
Introduction
1-(Bromomethyl)-2,4-dimethoxybenzene, also known as 2,4-dimethoxybenzyl bromide, is a vital reagent in organic synthesis, particularly valued in the introduction of the 2,4-dimethoxybenzyl (DMB) protecting group for alcohols, phenols, and carboxylic acids. Its utility in complex, multi-step syntheses, especially in the realms of pharmaceutical and materials science research, necessitates a thorough understanding of its solubility characteristics. The choice of solvent is paramount, directly influencing reaction kinetics, purification efficiency (e.g., crystallization), and the ease of product isolation. This guide provides a comprehensive analysis of the solubility of this compound, grounded in physicochemical principles and supplemented with a robust experimental protocol for its empirical determination.
Physicochemical Properties and Theoretical Solubility Profile
The solubility of a compound is governed by its molecular structure, including polarity, the potential for hydrogen bonding, and molecular size. The "like dissolves like" principle is a foundational concept, suggesting that solutes will dissolve best in solvents with similar polarity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO₂ | [2] |
| Molecular Weight | 231.09 g/mol | [2] |
| XLogP3 | 3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Topological Polar Surface Area | 18.5 Ų | [2] |
The structure of this compound features a largely nonpolar benzene ring, which is rendered more polar by the presence of two electron-donating methoxy groups and a bromomethyl group. The methoxy groups, with their oxygen atoms, can act as hydrogen bond acceptors, contributing to solubility in protic solvents.[3][4] The XLogP3 value of 3 indicates a significant degree of lipophilicity, suggesting good solubility in nonpolar organic solvents.[2] The molecule lacks a hydrogen bond donor, which will limit its solubility in highly polar, protic solvents like water.
Based on these properties, a predicted qualitative solubility profile in common organic solvents can be established.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dichloromethane (CH₂Cl₂) | Halogenated | High | Similar polarity and ability to engage in dipole-dipole interactions. |
| Chloroform (CHCl₃) | Halogenated | High | Similar to dichloromethane. |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | High | The ether oxygen can interact with the solute, and the overall polarity is compatible. |
| Diethyl Ether (Et₂O) | Polar Aprotic Ether | High | Similar to THF, though slightly less polar. |
| Acetone ((CH₃)₂CO) | Polar Aprotic Ketone | High | The polar carbonyl group can interact with the methoxy groups of the solute. |
| Ethyl Acetate (EtOAc) | Polar Aprotic Ester | High | A good solvent for moderately polar compounds. |
| Toluene | Aromatic Hydrocarbon | Moderate to High | The aromatic ring of toluene will have favorable π-π stacking interactions with the benzene ring of the solute. |
| Acetonitrile (MeCN) | Polar Aprotic Nitrile | Moderate | A polar aprotic solvent that should be capable of dissolving the compound. |
| Ethanol (EtOH) | Polar Protic Alcohol | Moderate | The hydroxyl group can act as a hydrogen bond donor to the methoxy oxygens, but the overall polarity difference is larger. |
| Methanol (MeOH) | Polar Protic Alcohol | Moderate | Similar to ethanol, but more polar, which might slightly decrease solubility compared to ethanol. |
| Hexane/Heptane | Nonpolar Alkane | Low to Moderate | The nonpolar nature of hexane will interact well with the benzene ring, but less so with the polar functional groups. |
| Water (H₂O) | Polar Protic | Very Low/Insoluble | The high polarity of water and its extensive hydrogen bonding network make it a poor solvent for this largely lipophilic molecule. |
Experimental Determination of Solubility
Given the lack of specific quantitative solubility data in published literature, an empirical determination is often necessary. The following protocol outlines a standard gravimetric method for determining the solubility of this compound in a given solvent.
Safety Precautions
This compound is a benzyl bromide derivative and should be handled with care. Benzyl bromides are lachrymators and skin irritants.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
Materials
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or water bath
-
Vortex mixer
-
Pipettes and syringes
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Drying oven or vacuum oven
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Securely cap the vial and vortex for 1-2 minutes to facilitate initial mixing.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. Gentle agitation should be maintained throughout this period.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume (e.g., 1.0 mL) of the supernatant into a syringe, being cautious not to disturb the solid at the bottom.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered saturated solution in a drying oven or under a gentle stream of nitrogen to evaporate the solvent completely. A vacuum oven at a moderate temperature can also be used to expedite this process.
-
Once the solvent is fully evaporated and a constant weight is achieved, accurately weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.
-
Solubility can be expressed in various units, most commonly as mg/mL or mol/L.
Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of solvent used for evaporation (mL)
Solubility (mol/L) = (Mass of dissolved solute (g) / Molecular weight of solute ( g/mol )) / Volume of solvent used for evaporation (L)
-
Experimental Workflow Diagram
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
While specific, published quantitative solubility data for this compound is scarce, a strong predictive understanding can be derived from its physicochemical properties. It is anticipated to exhibit high solubility in a range of common aprotic organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, and moderate solubility in polar protic solvents like ethanol and methanol. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for empirical determination. A thorough understanding of the solubility of this important reagent is a critical step in the design and optimization of synthetic routes in drug development and materials science.
References
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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BENZYL BROMIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Navigating the Labyrinth: A Technical Guide to the Stability and Storage of 1-(Bromomethyl)-2,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate world of pharmaceutical synthesis and drug development, the reliability of starting materials and intermediates is paramount. 1-(Bromomethyl)-2,4-dimethoxybenzene, a key building block valued for its reactive benzylic bromide and electron-rich aromatic ring, presents unique challenges in its handling and storage. Its inherent reactivity, a boon in synthesis, becomes a liability if not properly managed. This in-depth technical guide provides a comprehensive framework for understanding and controlling the stability of this critical reagent, ensuring its integrity from receipt to reaction.
The Chemical Personality of this compound: A Double-Edged Sword
This compound, also known as 2,4-dimethoxybenzyl bromide, possesses a chemical structure that dictates its high reactivity and, consequently, its limited stability. The molecule's properties are a direct result of the interplay between the labile bromomethyl group and the electron-donating methoxy substituents on the benzene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁BrO₂ | [1] |
| Molecular Weight | 231.09 g/mol | [1] |
| Appearance | Colorless to light yellow crystalline solid or liquid | |
| Melting Point | 25-26 °C | |
| Boiling Point | 153-155 °C at 18 mmHg | |
| Density | 1.507 g/mL at 25 °C |
The key to understanding the stability of this compound lies in the electronic effects of the methoxy groups. Located at the ortho and para positions relative to the bromomethyl group, these groups are strongly electron-donating through resonance. This increased electron density on the aromatic ring has a profound impact on the C-Br bond.[2] It facilitates the departure of the bromide ion by stabilizing the resulting benzylic carbocation, making the molecule highly susceptible to nucleophilic attack. This heightened reactivity is the primary reason for its instability compared to unsubstituted benzyl bromide.
Caption: Simplified Hydrolysis Degradation Pathway.
Polymerization: A Chain Reaction of Instability
Similar to other reactive benzyl halides, this compound is prone to self-condensation or polymerization, especially in the presence of trace impurities, light, or heat. This process can be initiated by the formation of the reactive benzylic carbocation, which can then act as an electrophile and attack the electron-rich aromatic ring of another molecule. This leads to the formation of oligomeric and polymeric materials, often observed as a discoloration and darkening of the substance. For instance, the related compound 2,6-dimethoxybenzyl bromide has been observed to decompose into a dark purple polymeric material at room temperature. [3]
Caption: Initiation Step of Polymerization.
Fortifying the Defenses: Recommended Storage and Handling Protocols
Given its inherent instability, strict adherence to proper storage and handling protocols is crucial to maintain the purity and reactivity of this compound.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of thermal decomposition and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Light | Protect from light. Store in amber or opaque containers. | Light can initiate radical reactions and accelerate decomposition. |
| Moisture | Exclude moisture rigorously. Use of desiccants is advised. | Prevents hydrolysis to 2,4-dimethoxybenzyl alcohol and HBr. |
| Container | Tightly sealed, non-metallic containers (e.g., glass). | Avoids contact with metals that can catalyze decomposition. [4] |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (gloves, safety glasses, lab coat). | The compound is a lachrymator and irritant. [5] |
The Litmus Test: A Protocol for Stability Assessment
A robust stability testing program is essential to determine the shelf-life and ensure the quality of this compound. The following protocol outlines a comprehensive approach to assessing its stability under various conditions.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the purity of this compound and quantifying its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products absorb (e.g., 254 nm).
-
Quantification: Purity is determined by the area percentage of the main peak. Degradation products can be identified by comparison with reference standards or by using a mass spectrometer detector (LC-MS).
Accelerated Stability Study Protocol
This protocol is designed to accelerate the degradation of the compound to predict its long-term stability.
-
Sample Preparation: Aliquot the this compound into several amber glass vials.
-
Stress Conditions: Store the vials under a matrix of different temperature and humidity conditions. Recommended conditions include:
-
40°C / 75% Relative Humidity (RH)
-
25°C / 60% RH (Control for long-term stability)
-
5°C (Recommended storage condition)
-
Photostability: Expose a set of samples to a controlled light source.
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks for accelerated conditions).
-
Analysis: Analyze the samples by HPLC to determine the purity of this compound and the formation of any degradation products.
-
Data Evaluation: Plot the purity of the compound as a function of time for each storage condition. This data can be used to model the degradation kinetics and estimate the shelf-life.
Caption: Experimental Workflow for Stability Assessment.
Conclusion: Proactive Stewardship for a Reactive Reagent
This compound is a powerful synthetic tool, but its utility is directly tied to its purity and stability. A thorough understanding of its chemical nature, coupled with stringent storage and handling practices, is essential for any researcher or drug development professional. By implementing the guidelines and protocols outlined in this guide, the risks associated with its inherent reactivity can be effectively mitigated, ensuring the integrity of this valuable compound and the success of the synthetic endeavors that rely upon it.
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Synonyms for 1-(Bromomethyl)-2,4-dimethoxybenzene
An In-Depth Technical Guide to 1-(Bromomethyl)-2,4-dimethoxybenzene and its Role as a Premier Protecting Group
Executive Summary: this compound, widely known in the scientific community as 2,4-Dimethoxybenzyl (DMB) bromide, is a pivotal reagent in modern organic synthesis. Its utility extends far beyond that of a simple alkylating agent; it is the precursor to one of the most versatile and acid-labile protecting groups for alcohols, amines, amides, and tetrazoles. The electronic properties conferred by the two methoxy groups on the aromatic ring make the DMB group exceptionally easy to cleave under mild acidic conditions, providing a critical layer of orthogonality in the synthesis of complex molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and core applications, with a focus on its strategic deployment in peptide synthesis and drug development. We present field-proven protocols, a comparative analysis against other benzyl-type protecting groups, and an exploration of the causality behind its efficacy.
Nomenclature and Identification
The precise identification of a chemical reagent is critical for reproducibility and safety in research and development. This compound is known by several names, which are often used interchangeably in literature and chemical catalogs. Understanding these synonyms is essential for comprehensive literature searches and procurement.
| Identifier Type | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Common Name | 2,4-Dimethoxybenzyl bromide | [1][2][3][4][5] |
| Abbreviation | DMB-Br | N/A |
| CAS Number | 161919-74-0 | [1][2][3][4] |
| Synonyms | Benzene, 1-(bromomethyl)-2,4-dimethoxy- | [1][5] |
| 4-Bromomethyl-1,3-dimethoxybenzene | [1][3][5] | |
| 2,4-dimethoxybenzylbromide | [1][5] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁BrO₂ | [1][2][3][6] |
| Molecular Weight | 231.09 g/mol | [1][2][3] |
| Appearance | Colorless crystals | [7] |
| Melting Point | 65-67 °C | [7] |
| Topological Polar Surface Area | 18.5 Ų | [1][8] |
| Complexity | 130 | [1][8] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Note: This compound is known to be unstable, decomposing over hours to days at room temperature into a dark polymeric material.[9] It should be stored at low temperatures.
The 2,4-Dimethoxybenzyl (DMB) Group: A Strategic Asset in Synthesis
The primary application of this compound is as a precursor to the 2,4-dimethoxybenzyl (DMB) protecting group. The strategic placement of two electron-donating methoxy groups at the ortho and para positions of the benzyl ring significantly increases the electron density, making the resulting benzyl ether or amine highly susceptible to cleavage under mild acidic conditions.
Mechanism and Rationale for Use
The DMB group's utility is grounded in its enhanced acid lability compared to the parent benzyl (Bn) group or the related p-methoxybenzyl (PMB) group.[10] Upon treatment with acid (e.g., trifluoroacetic acid, TFA), the benzylic oxygen or nitrogen is protonated. The electron-rich DMB ring stabilizes the resulting benzylic carbocation through resonance, dramatically lowering the activation energy for cleavage. This allows for deprotection under conditions mild enough to leave other acid-labile groups, such as Boc or t-butyl esters, intact, providing essential orthogonality.[10]
In solid-phase peptide synthesis (SPPS), the DMB group is particularly valuable for backbone amide protection.[11][12] Its primary functions are:
-
Disruption of Inter-chain Hydrogen Bonding: By protecting the amide nitrogen, the bulky DMB group physically disrupts the hydrogen bonding networks between peptide chains that lead to on-resin aggregation. This improves the solvation of the growing peptide, enhancing reaction kinetics for both coupling and deprotection steps, ultimately leading to higher purity and yield.[12]
-
Prevention of Aspartimide Formation: In sequences containing Asp-Gly, the DMB group provides steric hindrance that effectively blocks the intramolecular nucleophilic attack of the backbone nitrogen on the aspartic acid side chain, a common and problematic side reaction.[12]
Comparative Analysis: DMB vs. PMB vs. Benzyl
The choice between DMB, PMB, and Bn protecting groups is a critical strategic decision in multi-step synthesis. Their relative lability is the key differentiator.
| Protecting Group | Relative Acid Lability | Cleavage Conditions | Oxidative Cleavage (DDQ) | Catalytic Hydrogenolysis |
| DMB | Highest | Very Mild Acid (e.g., 1-10% TFA in DCM)[13] | Fast | Yes |
| PMB | Intermediate | Mild-Moderate Acid (e.g., TFA) | Moderate | Yes |
| Benzyl (Bn) | Lowest | Strong Acid (e.g., HBr/AcOH, HF) | Very Slow / Resistant | Yes |
This differential lability allows for sophisticated orthogonal deprotection strategies. A DMB group can be selectively cleaved in the presence of PMB and Bn groups using dilute acid, while a PMB or DMB group can be cleaved with an oxidant like DDQ in the presence of a Bn group.[10]
Caption: Orthogonal deprotection of benzyl-type groups.
Key Synthetic Protocols
The following protocols are presented as self-validating systems, providing a basis for laboratory application.
Synthesis of this compound
While commercially available, the reagent can be synthesized from the corresponding 2,4-dimethoxybenzyl alcohol. The reaction with phosphorus tribromide is a common method.[7]
Protocol: Bromination of 2,4-Dimethoxybenzyl Alcohol
-
Dissolve 2,4-dimethoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether in a flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add phosphorus tribromide (PBr₃) (0.33 eq) dropwise with vigorous stirring.
-
Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), quench the reaction by the slow addition of methanol, followed by water.
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization to obtain this compound as colorless crystals.
General Protocol for DMB Protection of Alcohols
This protocol describes the formation of a DMB ether using the Williamson ether synthesis.
Caption: General workflow for using a protecting group.
Protocol: DMB Protection of a Primary Alcohol [10]
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C.
-
Add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
Add a solution of this compound (1.1 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution. Purify the resulting crude DMB ether by column chromatography.
General Protocol for DMB Deprotection
The key advantage of the DMB group is its facile cleavage under mild acidic conditions.
Protocol: Acid-Catalyzed Cleavage of a DMB Ether [10][13]
-
Dissolve the DMB-protected substrate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, typically 5-10% v/v). The exact concentration may need to be optimized depending on the substrate's sensitivity.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with a solvent like toluene to ensure complete removal of residual acid.
-
The crude deprotected product can then be purified by crystallization, chromatography, or extraction as appropriate.
Applications in Drug Development: Synthesis of Olmesartan Medoxomil
The DMB group has proven instrumental in the synthesis of complex pharmaceutical agents. A notable example is its use in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor blocker.[14] In this synthesis, the DMB group was used to protect a tetrazole moiety. The DMB group was stable under the conditions required for a crucial C-H arylation step but was readily cleaved under mild acidic conditions (TFA in DCM) without affecting the labile medoxomil ester group, a challenge that could not be overcome with a standard benzyl group.[14] This application highlights the DMB group's unique combination of stability and selective lability, which is essential for modern drug development.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: It is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[15] It may also cause respiratory irritation.[15]
-
Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16] Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[17]
Conclusion
This compound is a cornerstone reagent for the installation of the DMB protecting group, a critical tool for researchers, scientists, and drug development professionals. Its well-defined position on the acid lability spectrum—more labile than PMB and Bn groups—grants chemists exquisite control over deprotection events in complex synthetic routes. From preventing aggregation in peptide synthesis to enabling the construction of intricate pharmaceutical architectures, the strategic application of the DMB group, facilitated by its various synonyms and identifiers, continues to be a key enabler of innovation in chemical science.
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Lloyd, R., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry. [Link]
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Autechem. (n.d.). Exploring 1-Bromo-2,4-Dimethoxybenzene: Properties and Applications. [Link]
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Autechem. (2023). The Role of 1-Bromo-2,4-dimethoxybenzene in Pharmaceutical Synthesis. [Link]
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Johnston, J. N., et al. (2010). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]
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CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]
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Methodological & Application
The Versatile Role of 1-(Bromomethyl)-2,4-dimethoxybenzene in the Synthesis of Bioactive Compounds: A Guide for Researchers
In the landscape of modern drug discovery and medicinal chemistry, the strategic use of well-defined building blocks is paramount to the efficient synthesis of novel bioactive molecules. Among these, 1-(Bromomethyl)-2,4-dimethoxybenzene, also known as 2,4-dimethoxybenzyl bromide (DMB-Br), has emerged as a highly versatile reagent. Its utility extends from a reliable protecting group to a key structural component in a variety of biologically active compounds. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Dual Personality of this compound: Protector and Keystone
This compound owes its synthetic utility to the electronic properties conferred by the methoxy groups on the benzene ring. The electron-donating nature of these groups activates the benzylic position, making the bromine a good leaving group in nucleophilic substitution reactions. This reactivity profile underpins its two primary roles in synthesis:
-
As the 2,4-Dimethoxybenzyl (DMB) Protecting Group: The DMB group is widely employed to protect various functional groups, including alcohols, phenols, amines, and amides, during multi-step syntheses. Its stability to a range of reaction conditions, coupled with its facile cleavage under specific acidic conditions, makes it an invaluable tool in complex molecule synthesis.
-
As a Core Structural Moiety: The 2,4-dimethoxybenzyl scaffold is a recurring motif in a number of natural products and synthetic compounds exhibiting significant biological activities, including anticancer, antioxidant, and anti-inflammatory properties. In these applications, the reagent serves as a foundational building block, incorporated permanently into the final bioactive molecule.
Application as a Protecting Group: Shielding Functionality with Precision
The 2,4-dimethoxybenzyl (DMB) group is particularly advantageous for the protection of nucleophilic functional groups due to its enhanced acid lability compared to the unsubstituted benzyl group. This allows for selective deprotection under milder acidic conditions, preserving other acid-sensitive functionalities within the molecule.
O-Alkylation: Protection of Alcohols and Phenols
The introduction of the DMB group onto hydroxyl functionalities is a common strategy in natural product synthesis and medicinal chemistry. The resulting DMB ether is stable to a wide range of reagents, including bases, nucleophiles, and mild reducing agents.
Protocol 1: General Procedure for the O-Alkylation of a Phenol
This protocol describes a general method for the protection of a phenolic hydroxyl group using this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetone, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol in anhydrous DMF or acetone, add anhydrous potassium carbonate.
-
Add this compound to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group without promoting side reactions.
-
Solvent: DMF and acetone are polar aprotic solvents that facilitate the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.
-
Workup: The aqueous workup removes the inorganic salts and any remaining DMF, while the brine wash helps to break any emulsions and further dry the organic layer.
N-Alkylation: Protection of Amines
The N-protection of primary and secondary amines with the DMB group is also a valuable synthetic transformation. The resulting N-DMB amine is significantly less nucleophilic and basic than the parent amine.
Protocol 2: General Procedure for the N-Alkylation of a Primary Amine
This protocol outlines a general procedure for the mono-N-alkylation of a primary amine.
Materials:
-
Primary Amine (2.0 eq)
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile or Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine in anhydrous acetonitrile or DCM, add the base (K₂CO₃ or DIPEA).
-
Add a solution of this compound in the same solvent dropwise to the mixture at room temperature.
-
Stir the reaction vigorously at room temperature or heat as required, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness of the Protocol: The use of an excess of the primary amine helps to minimize over-alkylation to the tertiary amine. The choice of a non-nucleophilic base like DIPEA can also improve the selectivity for mono-alkylation.
Application as a Bioactive Core: Building Molecules with Therapeutic Potential
The 2,4-dimethoxybenzyl moiety is a key pharmacophore in several classes of bioactive compounds. Its incorporation can significantly influence the pharmacological properties of a molecule, such as its binding affinity to biological targets and its metabolic stability.
Synthesis of Bioactive Stilbenes via Wittig Reaction
Stilbenes are a class of naturally occurring and synthetic compounds with a wide range of biological activities, including anticancer and antioxidant properties. The Wittig reaction is a powerful tool for the synthesis of stilbenes from a benzyl halide and an aldehyde. This compound can be used to construct stilbenes with a 2,4-dimethoxy substituted phenyl ring, which is a common feature in potent tubulin polymerization inhibitors like combretastatin A-4.
Protocol 3: Synthesis of a 2,4-Dimethoxy-Substituted Stilbene Analogue
This protocol describes the synthesis of a stilbene derivative via the Wittig reaction.
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.0 eq)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
Substituted Benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: Step 1: Formation of the Phosphonium Salt
-
In a round-bottom flask, dissolve this compound and triphenylphosphine in anhydrous toluene.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by vacuum filtration. Wash the solid with cold toluene and dry under vacuum.
Step 2: Wittig Reaction
-
Suspend the phosphonium salt in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the suspension. The formation of the ylide is indicated by a color change (typically to deep red or orange).
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the substituted benzaldehyde in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the stilbene derivative.
Mechanistic Insight: The Wittig reaction proceeds through a [2+2] cycloaddition of the phosphorus ylide with the aldehyde to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome (cis or trans) can be influenced by the nature of the substituents and the reaction conditions.
Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors for the biosynthesis of flavonoids and exhibit a wide array of biological activities. The Claisen-Schmidt condensation, an aldol condensation between an aldehyde and a ketone, is a common method for their synthesis. This compound can be converted to 2,4-dimethoxybenzaldehyde, which can then be used in a Claisen-Schmidt condensation to produce bioactive chalcones.
Protocol 4: Synthesis of a 2,4-Dimethoxy-Substituted Chalcone Analogue
This protocol outlines the synthesis of a chalcone derivative from 2,4-dimethoxybenzaldehyde and a substituted acetophenone.
Materials:
-
2,4-Dimethoxybenzaldehyde (1.0 eq) (Can be synthesized from this compound via oxidation)
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq)
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-40%)
-
Dilute Hydrochloric Acid (HCl)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone and 2,4-dimethoxybenzaldehyde in ethanol or methanol.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution dropwise with vigorous stirring.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours, and then at room temperature for 12-24 hours. The progress of the reaction can be monitored by the formation of a precipitate.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic.
-
Collect the precipitated crude chalcone by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Authoritative Grounding: The Claisen-Schmidt condensation is a well-established and reliable method for the synthesis of chalcones.[1] The use of a strong base like NaOH deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone (chalcone).
Data Presentation
The following table summarizes representative yields for the key transformations discussed in this guide.
| Reaction Type | Starting Materials | Product Type | Typical Yield Range |
| O-Alkylation | Phenol + this compound | DMB-protected Phenol | 85-95% |
| N-Alkylation | Primary Amine + this compound | Mono-N-DMB Amine | 70-90% |
| Wittig Reaction | 2,4-Dimethoxybenzyltriphenylphosphonium bromide + Aldehyde | Stilbene | 60-85% |
| Claisen-Schmidt | 2,4-Dimethoxybenzaldehyde + Acetophenone | Chalcone | 75-95% |
Conclusion
This compound is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its dual utility as both a robust protecting group and a key building block for bioactive molecules makes it an indispensable tool in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable compound in their quest for novel therapeutics.
References
-
Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium - Freie Universität Berlin. [Link]
-
Synthetic approaches toward stilbenes and their related structures. PMC - NIH. [Link]
-
Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Bentham Science. [Link]
-
Synthetic chalcones of biological importance (a) 2,4‐dimethoxy‐4 - ResearchGate. ResearchGate. [Link]
-
Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. NIH. [Link]
-
An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. PMC - NIH. [Link]
-
Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]
-
Claisen–Schmidt condensation. Wikipedia. [Link]
Sources
Application Notes & Protocols: A Guide to the Synthetic Utility of 1-(Bromomethyl)-2,4-dimethoxybenzene in Nucleophilic Substitution Reactions
Abstract
1-(Bromomethyl)-2,4-dimethoxybenzene, commonly known as 2,4-dimethoxybenzyl bromide (DMB-Br), is a cornerstone electrophile in modern organic synthesis.[1] Its strategic importance stems from its role as a precursor to the 2,4-dimethoxybenzyl (DMB) protecting group, a versatile moiety for masking alcohols, amines, and other nucleophilic functional groups. The electron-rich aromatic ring, substituted with two methoxy groups, significantly influences the reactivity of the benzylic bromide. This guide provides an in-depth exploration of the reaction of DMB-Br with a range of nucleophiles, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and explaining the causality behind critical procedural choices.
Core Principles of Reactivity: The SN1/SN2 Dichotomy
Benzylic halides such as DMB-Br are highly reactive towards nucleophilic substitution. Their reactivity is enhanced compared to simple alkyl halides due to the ability of the adjacent aromatic ring to stabilize the transition state. The reaction can proceed through two primary pathways: a bimolecular nucleophilic substitution (SN2) or a unimolecular (SN1) mechanism.
-
SN2 Pathway: As a primary halide, DMB-Br is sterically unhindered, making it an excellent substrate for a direct backside attack by a nucleophile in a concerted step.[2]
-
SN1 Pathway: The two electron-donating methoxy groups at the ortho and para positions powerfully stabilize the formation of a transient benzylic carbocation through resonance.[3][4][5] This stabilization lowers the activation energy for an SN1-type mechanism, where the bromide ion first dissociates, followed by the capture of the carbocation by a nucleophile.
In practice, the reaction often exists on a mechanistic continuum, influenced by the nucleophile's strength, solvent polarity, and reaction conditions. Strong, unhindered nucleophiles in aprotic solvents favor the SN2 pathway, while weaker nucleophiles in polar, protic solvents can promote an SN1-like character.
Caption: General mechanisms for the reaction of DMB-Br with nucleophiles.
Reactions with O-Nucleophiles: Installation of the DMB Ether Protecting Group
The most common application of DMB-Br with oxygen nucleophiles is the formation of DMB ethers, a robust method for protecting alcohols. This transformation is a classic example of the Williamson ether synthesis, where an alkoxide attacks the alkyl halide.[2][6] The resulting DMB ether is stable under basic, nucleophilic, and many reductive/oxidative conditions, yet can be cleaved under specific mild acidic or oxidative conditions.[3][7]
Protocol 2.1: DMB Protection of a Primary Alcohol
This protocol describes the protection of benzyl alcohol as a representative example.
Materials:
-
Benzyl alcohol
-
This compound (DMB-Br)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add benzyl alcohol (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, driving the reaction forward.[8][9] The evolution of hydrogen gas will be observed.
-
Alkylation: Stir the resulting suspension at 0 °C for 30 minutes. Add a solution of DMB-Br (1.1 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by silica gel column chromatography to yield the 2,4-dimethoxybenzyl ether product.
| Nucleophile (Alcohol) | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Primary Aliphatic ROH | NaH | THF/DMF | 0 °C to RT | 2-12 | 85-95 |
| Secondary Aliphatic ROH | NaH | DMF | RT to 50 °C | 12-24 | 70-90 |
| Phenol (ArOH) | K₂CO₃ | Acetone/DMF | RT to 60 °C | 4-16 | 90-98 |
| Hindered Tertiary ROH | KH | THF | RT | 24-48 | 40-60 |
Table 1: Representative conditions for DMB ether formation.
Reactions with N-Nucleophiles: N-DMB Protection of Amines
DMB-Br readily alkylates primary and secondary amines to introduce the N-DMB protecting group, which is invaluable in peptide synthesis and medicinal chemistry.[7][10][11] A key challenge, particularly with primary amines, is preventing dialkylation, as the resulting secondary amine can be more nucleophilic than the starting material.[12]
Protocol 3.1: Selective Mono-alkylation of a Primary Amine
This protocol uses a mild inorganic base and stoichiometry control to favor mono-alkylation.
Materials:
-
Primary amine (e.g., Benzylamine)
-
This compound (DMB-Br)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the primary amine (1.0 eq), potassium carbonate (2.0-3.0 eq), and the solvent (MeCN or DMF, approx. 0.3 M).
-
Alkylation: Add a solution of DMB-Br (1.0 eq) in the reaction solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) for 6-24 hours. Monitor by TLC or LC-MS. Causality: Using a solid, mild base like K₂CO₃ provides a heterogeneous system where the base acts as a proton scavenger without significantly increasing the nucleophilicity of the product amine, thus mitigating overalkylation.
-
Workup: Filter off the inorganic solids and rinse with the solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in DCM and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
| Nucleophile (Amine) | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Primary Aliphatic RNH₂ | K₂CO₃ / DIPEA | MeCN / DCM | RT | 6-18 | 75-90 |
| Secondary R₂NH | K₂CO₃ | DMF | RT to 50 °C | 4-12 | 85-95 |
| Aniline (ArNH₂) | NaHCO₃ | DMF | 60 °C | 12-24 | 60-80 |
| Indazole / Triazole | K₂CO₃ / Cs₂CO₃ | DMF | RT | 2-8 | 80-95[13][14] |
Table 2: Representative conditions for N-DMB formation.
Reactions with C-Nucleophiles: α-Alkylation of Carbonyls
DMB-Br is an effective electrophile for the alkylation of carbon nucleophiles, most notably enolates, enabling the formation of new carbon-carbon bonds.[15] This reaction is fundamental for constructing complex molecular skeletons. The process requires careful control over enolate formation to prevent side reactions like self-condensation.
Protocol 4.1: Alkylation of a Ketone via its Lithium Enolate
This protocol describes the α-alkylation of cyclohexanone.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
This compound (DMB-Br)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In an oven-dried, three-neck flask under argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Enolate Formation: Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour. Causality: LDA is a strong, sterically hindered, non-nucleophilic base that quantitatively and irreversibly converts the ketone to its kinetic lithium enolate at low temperature, preventing equilibrium and side reactions.[16][17]
-
Alkylation: Add a solution of DMB-Br (1.1 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Enolate Precursor | Base | Solvent | Temperature | Electrophile | Typical Yield (%) |
| Ketone (e.g., Cyclohexanone) | LDA | THF | -78 °C to RT | DMB-Br | 70-85 |
| Ester (e.g., Ethyl Acetate) | LDA | THF | -78 °C to RT | DMB-Br | 65-80 |
| Acetoacetic Ester | NaOEt | EtOH | RT | DMB-Br | 80-90[16] |
| Malonic Ester | NaOEt | EtOH | RT | DMB-Br | 85-95 |
Table 3: Representative conditions for C-alkylation with DMB-Br.
The DMB Group: Cleavage Protocols and Orthogonality
A key advantage of the DMB group is its selective removal under conditions that leave other protecting groups, like the standard benzyl (Bn) group, intact.[3] This orthogonality is crucial in multi-step synthesis. Cleavage is typically achieved under mild acidic or oxidative conditions.
Caption: Mechanism of acid-catalyzed cleavage of a DMB ether.
Protocol 5.1: Acidic Cleavage with Trifluoroacetic Acid (TFA)
-
Setup: Dissolve the DMB-protected compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Scavenger Addition: Add a cation scavenger such as triisopropylsilane (TIS) (1.5-3.0 eq). Causality: The highly stable DMB cation formed during cleavage is electrophilic and can cause side reactions (e.g., Friedel-Crafts alkylation).[18] A scavenger traps this cation, ensuring a clean reaction.[5]
-
Cleavage: Cool the solution to 0 °C and add TFA (10-50% v/v in DCM) dropwise.
-
Monitoring: Stir at room temperature for 1-5 hours, monitoring by TLC.
-
Workup: Concentrate the mixture under reduced pressure and co-evaporate with toluene to remove excess TFA. Purify by column chromatography.[18]
Protocol 5.2: Oxidative Cleavage with DDQ
-
Setup: Dissolve the DMB-protected compound (1.0 eq) in a mixture of DCM and water (typically 10:1 to 20:1 v/v).
-
Cleavage: Cool to 0 °C and add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 eq) portion-wise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction typically turns dark.
-
Workup: Quench with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.[3]
| Method | Reagent | Conditions | Selectivity vs. Benzyl (Bn) | Key Considerations |
| Acidic | TFA / Scavenger | DCM, 0 °C to RT | Excellent | Requires scavenger to prevent side reactions. Substrate must be acid-stable. |
| Oxidative | DDQ | DCM/H₂O, 0 °C to RT | Excellent | Highly selective. Electron-rich substrates may be sensitive. DDQ is moisture-sensitive. |
Table 4: Comparison of common DMB cleavage methods.[3][18]
Synthesis of Starting Material: this compound
For completeness, a standard protocol for the preparation of DMB-Br is provided.
Protocol 6.1: Radical Bromination of 2,4-Dimethoxytoluene
-
Setup: Dissolve 2,4-dimethoxytoluene (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).
-
Initiation: Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or AIBN (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) for 6-12 hours, typically under illumination from a sun lamp to facilitate radical initiation.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with aqueous sodium bisulfite solution and then brine. Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.[1]
Conclusion
This compound is a highly reactive and versatile electrophile. Its reactions with O-, N-, and C-nucleophiles provide reliable and high-yielding pathways for the introduction of the 2,4-dimethoxybenzyl group. The stability of the DMB moiety under a wide range of conditions, combined with its facile and selective cleavage under mild acidic or oxidative protocols, cements its status as an indispensable tool in the strategic planning and execution of complex organic syntheses for researchers in academia and the pharmaceutical industry.
References
- BenchChem. (2025). A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl. BenchChem.
- Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora.
- BenchChem. (2025). Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Cleavage of 2,4-Dimethoxybenzyl Ethers with Trifluoroacetic Acid (TFA). BenchChem.
- LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES IN THE S2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFECT. (n.d.).
- Bachem. (2021). Dmb - 2,4-Dimethoxybenzyl. Bachem.
- BenchChem. This compound | 161919-74-0. BenchChem.
- Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. (n.d.). Journal of the Chemical Society D - RSC Publishing.
- University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.
- Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. WashU Medicine Research Profiles.
- Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. (2012). Organic & Biomolecular Chemistry (RSC Publishing).
- Wikipedia. Williamson ether synthesis. Wikipedia.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Khan Academy. Williamson ether synthesis (video). Khan Academy.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts.
- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
- Fiveable. Alkylation of enolates. Fiveable.
- Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts.
- OpenOChem Learn. Direct Alkylation of Enolates. OpenOChem Learn.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal.
- BenchChem. (2025). Application Notes and Protocols for the Alkylation of Amines with 1-(Bromomethyl)-2-(trifluoromethyl)benzene. BenchChem.
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Application Notes and Protocols for Friedel-Crafts Alkylation using 1-(Bromomethyl)-2,4-dimethoxybenzene
Introduction: Harnessing the Reactivity of an Activated Benzyl Halide
The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds, allows for the attachment of substituents to aromatic rings.[1][2] This guide focuses on the application of a particularly reactive and versatile alkylating agent: 1-(bromomethyl)-2,4-dimethoxybenzene. The presence of two electron-donating methoxy groups on the benzene ring significantly activates this reagent, facilitating the formation of a stabilized benzylic carbocation under mild conditions. This heightened reactivity makes it an excellent choice for the synthesis of diarylmethanes, which are crucial structural motifs in pharmaceuticals and materials science.[3][4]
These application notes provide a comprehensive overview of the mechanistic underpinnings, practical considerations for experimental design, detailed protocols for alkylation of various aromatic substrates, and troubleshooting guidance for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Role of Activating Groups
The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5][6] The key to the high reactivity of this compound lies in the electronic stabilization of the incipient carbocation by the ortho- and para-methoxy groups.
-
Generation of the Electrophile: In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂), the bromine atom complexes with the catalyst, making it an excellent leaving group.[7] This facilitates the formation of a resonance-stabilized secondary benzylic carbocation. The electron-donating methoxy groups at the C2 and C4 positions play a crucial role in delocalizing the positive charge, thereby lowering the activation energy for its formation. Milder Lewis acids or even strong Brønsted acids can often be employed due to this inherent stability.[8][9]
-
Electrophilic Attack: The electron-rich aromatic substrate acts as a nucleophile, attacking the electrophilic carbocation.[10] This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]
-
Rearomatization: A weak base, such as the displaced halide complexed with the Lewis acid (e.g., AlCl₃Br⁻), abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and regenerating the catalyst.[1]
Diagram of the Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Alkylation.
Experimental Design and Optimization
Careful consideration of the following parameters is crucial for a successful Friedel-Crafts alkylation with this compound.
Choice of Catalyst
The high reactivity of the alkylating agent allows for the use of milder Lewis acids, which can improve selectivity and reduce side reactions.
| Catalyst | Relative Strength | Typical Substrates | Key Considerations |
| AlCl₃ | Strong | Less reactive arenes | Can promote side reactions; requires stoichiometric amounts in some cases.[1] |
| FeCl₃ | Moderate | Activated and moderately activated arenes | Less moisture-sensitive than AlCl₃, often more economical.[9] |
| ZnCl₂ | Mild | Highly activated arenes (e.g., phenols, anilines) | Good for sensitive substrates where strong Lewis acids cause decomposition. |
| TiCl₄ | Moderate-Strong | Wide range of substrates | Can be used for both acylation and alkylation.[11] |
| Solid Acids | Mild-Strong | Various | Environmentally benign, reusable, and can offer unique selectivity.[8] |
Solvent Selection
The choice of solvent can influence reaction rate and selectivity.
-
Non-polar solvents such as dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used as they are inert and effectively solvate the reactants and intermediates.
-
Nitro-containing solvents like nitromethane or nitrobenzene can sometimes be used, but they are deactivated towards Friedel-Crafts reactions themselves.[12]
Temperature Control
Friedel-Crafts alkylations are often exothermic. Maintaining a low temperature (0 °C to room temperature) is generally recommended to minimize side reactions such as polyalkylation and thermal degradation.
Controlling Polyalkylation
A significant challenge in Friedel-Crafts alkylation is that the product, a diarylmethane, is often more reactive than the starting arene, leading to multiple alkylations.[10][13] To favor mono-alkylation:
-
Use a large excess of the aromatic substrate. This increases the statistical probability of the electrophile reacting with the starting material rather than the product.[13]
-
Slow, controlled addition of the alkylating agent to the mixture of the arene and catalyst.
-
Employ milder reaction conditions (lower temperature, less active catalyst).
Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Lewis acids are corrosive and react violently with water; handle with care.
Protocol 1: Alkylation of an Activated Arene (e.g., Toluene)
This protocol details the synthesis of 1-(2,4-dimethoxybenzyl)-4-methylbenzene.
Materials:
-
This compound
-
Toluene (in excess, also acts as solvent)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous FeCl₃ (1.1 equivalents) and excess toluene.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the solution of the alkylating agent dropwise to the stirred toluene/FeCl₃ mixture over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Alkylation of a Less Reactive Arene (e.g., Benzene)
This protocol requires a stronger Lewis acid due to the lower nucleophilicity of benzene.
Materials:
-
This compound
-
Benzene (in excess, also acts as solvent)
-
Anhydrous Aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (DCE, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a powder addition funnel, and a nitrogen inlet.
-
Add benzene (large excess) and this compound (1.0 equivalent) to the flask and cool to 0 °C.
-
Slowly add anhydrous AlCl₃ (1.2 equivalents) portion-wise through the powder addition funnel, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCE.
-
Combine the organic extracts and wash with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography or recrystallization.
General Experimental Workflow
Caption: General workflow for Friedel-Crafts alkylation.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently active catalyst.[12] 2. Deactivated aromatic substrate.[10][14] 3. Moisture in the reaction. | 1. Switch to a stronger Lewis acid (e.g., from FeCl₃ to AlCl₃). 2. Use more forcing conditions (higher temperature, longer reaction time). Note that Friedel-Crafts reactions generally fail on strongly deactivated rings.[15] 3. Ensure all glassware is flame-dried and reagents are anhydrous. |
| Polyalkylation | 1. Product is more reactive than the starting material.[13] 2. Reaction temperature is too high. 3. High concentration of the alkylating agent. | 1. Use a large excess of the aromatic substrate.[13] 2. Maintain a low reaction temperature (e.g., 0 °C). 3. Add the alkylating agent slowly and dilute. |
| Poor Regioselectivity | 1. Steric and electronic effects competing.[12] 2. Isomerization of product under reaction conditions. | 1. Use a bulkier or milder Lewis acid to favor the para product. 2. Lower the reaction temperature to favor the kinetically controlled product. |
| Formation of Dark Tarry Material | 1. Reaction temperature is too high, causing decomposition. 2. Highly reactive substrate polymerizing. | 1. Run the reaction at a lower temperature. 2. Use a milder catalyst and ensure slow addition of the alkylating agent. |
Troubleshooting Decision Flowchart
Caption: Decision workflow for troubleshooting.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
YouTube. (2020, July 15). Aldehydes to Secondary Alcohols, Part 10: The Friedel-Crafts Alkylation. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Retrieved from [Link]
-
Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]
-
RSC Publishing. (2024, May 13). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Retrieved from [Link]
-
CCSF. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. Retrieved from [Link]
-
National Institutes of Health. (2023, May 8). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Retrieved from [Link]
-
CCSF. (2009, January 9). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
National Institutes of Health. (2025, July 23). Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]
- 4. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. mt.com [mt.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Use of 1-(Bromomethyl)-2,4-dimethoxybenzene in Natural Product Synthesis
Introduction: The 2,4-Dimethoxybenzyl (DMB) Group as a Strategic Tool
In the complex architectural challenge of natural product synthesis, the judicious selection of protecting groups is paramount. 1-(Bromomethyl)-2,4-dimethoxybenzene is a key reagent, serving as the precursor to the 2,4-dimethoxybenzyl (DMB) protecting group. The DMB group has become an indispensable tool for the protection of hydroxyl, amino, and other nucleophilic functional groups. Its value lies in a finely tuned balance of stability and lability.
The two electron-donating methoxy groups on the aromatic ring significantly influence its reactivity, making the DMB ether and amine linkages stable to a wide range of nucleophilic and basic conditions, yet highly susceptible to cleavage under specific mild acidic or oxidative conditions.[1] This heightened lability compared to the related p-methoxybenzyl (PMB) and unsubstituted benzyl (Bn) groups is not a limitation but a strategic advantage, enabling sophisticated orthogonal deprotection schemes in multi-step syntheses.[2]
This guide provides an in-depth exploration of the applications of this compound, detailing field-proven protocols for protection and deprotection, and showcasing its utility in the synthesis of complex molecules.
Protection of Hydroxyl Groups: Formation and Cleavage of DMB Ethers
The protection of alcohols as DMB ethers is a cornerstone application, proceeding through a classical Williamson ether synthesis. The resulting ether is robust, allowing for extensive downstream chemical manipulation before its selective removal.
Protocol 1: DMB Protection of a Primary Alcohol
This protocol describes a general and efficient procedure for the protection of a primary alcohol.
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form a sodium alkoxide. The alkoxide then acts as a potent nucleophile, displacing the bromide from this compound in an SN2 reaction. Anhydrous DMF is used as a polar aprotic solvent to solubilize the reagents and promote the reaction.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of the primary alcohol (1.0 eq) in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0°C to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the DMB-protected alcohol.
Caption: General workflow for DMB protection and deprotection of alcohols.
Deprotection of DMB Ethers: Orthogonal Strategies
The key advantage of the DMB group is its selective removal under mild conditions that leave other protecting groups, such as benzyl (Bn) ethers, intact.
Protocol 2: Oxidative Deprotection with DDQ
This is the preferred method for its mild, neutral conditions and high selectivity.[3]
Mechanism: The electron-rich DMB ring forms a charge-transfer complex with the electron-deficient 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). A single electron transfer (SET) follows, generating a stabilized benzylic radical cation. Subsequent attack by water and hydrolysis liberates the free alcohol.[2][3]
Materials:
-
DMB-protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O) (typically a CH₂Cl₂/H₂O ratio of 18:1 to 20:1)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add DDQ (1.1-1.5 eq) portion-wise. The solution will typically turn a dark color.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and stir until the color dissipates.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[4]
Caption: Mechanism of DDQ-mediated deprotection of a DMB ether.
Protocol 3: Acid-Promoted Deprotection with TFA
Trifluoroacetic acid (TFA) provides a rapid and effective alternative for substrates that can tolerate acidic conditions.
Rationale: The DMB group is highly acid-labile due to the ability of the electron-donating methoxy groups to stabilize the resulting benzylic carbocation intermediate. A scavenger, such as anisole or triisopropylsilane (TIS), is crucial to trap this reactive carbocation and prevent it from re-alkylating the product or other sensitive functional groups.[5]
Materials:
-
DMB-protected alcohol (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Scavenger (e.g., Anisole or Triisopropylsilane, 2-5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the DMB-protected alcohol in CH₂Cl₂.
-
Add a scavenger (e.g., anisole, 2-5% v/v).
-
Cool the solution to 0°C and add TFA (10-50% v/v in CH₂Cl₂) dropwise.
-
Stir the reaction at 0°C or allow it to warm to room temperature, monitoring by TLC (typically complete within 1-4 hours).[6]
-
Upon completion, carefully neutralize the reaction by adding it to a stirred, saturated aqueous NaHCO₃ solution.
-
Extract with CH₂Cl₂ (3x), dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Comparing Deprotection Methods
The choice of deprotection method depends on the overall synthetic strategy and the presence of other functional groups.
| Method | Reagent | Typical Conditions | Reaction Time | DMB Cleavage Yield | Benzyl (Bn) Ether Stability | Key Considerations |
| Oxidative | DDQ (1.1-1.5 eq) | CH₂Cl₂/H₂O, 0°C to rt | 1-4 hours | >90% | Generally stable | Highly selective; reduced DDQ is acidic and requires a basic workup.[4] |
| Oxidative | CAN (2-3 eq) | CH₃CN/H₂O, 0°C | 15-60 min | >85% | Can be cleaved | Less selective than DDQ; may not be suitable for sensitive substrates. |
| Acidic | TFA (10-50%) | CH₂Cl₂, 0°C to rt | 1-4 hours | >95% | Stable | Requires a scavenger; substrate must be stable to strong acid.[6] |
Protection of Nitrogen Functionalities
This compound is also highly effective for the protection of primary and secondary amines, tetrazoles, and sulfamates.[6][7][8]
Protocol 4: N-DMB Protection of a Primary Amine
Rationale: This protocol utilizes direct alkylation. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the HBr formed during the reaction without competing in the alkylation.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the primary amine (1.0 eq) in CH₃CN or CH₂Cl₂.
-
Add DIPEA (1.5 eq) followed by this compound (1.05 eq).
-
Stir the mixture at room temperature for 6-16 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the N-DMB protected amine.
Deprotection: N-DMB groups are readily cleaved using the same conditions described for DMB ethers, typically with TFA (Protocol 3) or DDQ (Protocol 2).[6] The high acid lability is particularly advantageous. For instance, N-DMB protected sulfamates can be deprotected quantitatively using 10% TFA in dichloromethane at room temperature.[8]
Case Study: Synthesis of Olmesartan Medoxomil
The synthesis of the angiotensin II receptor blocker Olmesartan Medoxomil provides a compelling example of the strategic use of the DMB group to protect a tetrazole.[7]
-
The Challenge: The synthesis involved a ruthenium-catalyzed C-H arylation to form the key biphenyl tetrazole structure. The protecting group for the tetrazole needed to be stable to these conditions, yet removable at the end of the synthesis without cleaving the labile medoxomil ester moiety.[7]
-
The Solution: The DMB group proved to be the ideal choice. It was inert to the C-H arylation conditions.
-
The Deprotection: In the final step, the DMB group was cleaved from the tetrazole nitrogen with exceptional efficiency. The reaction proceeded smoothly in dichloromethane with a small amount of trifluoroacetic acid, affording the final product in 98% yield and high purity.[7] This highlights the utility of the DMB group's tunable lability for protecting sensitive functionalities in late-stage synthesis.
Caption: DMB group enables a key C-H arylation in Olmesartan synthesis.
Conclusion
This compound is more than a simple protecting group precursor; it is a versatile and strategic reagent that enables complex synthetic routes. The resulting DMB group provides robust protection under many conditions while offering multiple, mild deprotection pathways. Its enhanced lability relative to other benzyl-type protecting groups allows for precise, orthogonal cleavage, a critical requirement in the total synthesis of intricate natural products and pharmaceuticals. The protocols and data presented herein serve as a practical guide for researchers to effectively harness the power of the DMB group in their synthetic endeavors.
References
-
BenchChem. (2025). Protocol for 2,4-Dimethoxybenzyl (DMB) Protection of Primary Amines. 6
-
BenchChem. (2025). The 2,4-Dimethoxybenzyl (DMB) Protecting Group in Solid-Phase Peptide Synthesis: Application Notes and Protocols. 9
-
BenchChem. (2025). Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ). 3
-
BenchChem. (2025). A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl. 4
-
BenchChem. (2025). Application Notes and Protocols: 3,4-Dimethoxybenzyl (DMB) Group for Alcohol Protection. 10
-
Synthetic protocol for the synthesis of protected amino acids (4 a‐j) using DMB and DETB. Source publication. 11
-
BenchChem. (2025). A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers. 1
-
BenchChem. (2025). Technical Support Center: Deprotection of Sterically Hindered DMB Ethers. 12
-
BenchChem. (2025). Technical Support Center: 2,4-Dimethoxybenzyl (DMB) Group in Chemical Synthesis. 5
-
T.P. G, et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering. 13
-
Seki, M. (2015). 2,4-Dimethoxybenzyl Group for the Protection of Tetrazole: An Efficient Synthesis of Olmesartan Medoxomil through C–H Arylation. Synthesis, 47(19), 2985-2990.
-
ResearchGate. (2015). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?.
-
Choy, T. U., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 10(35), 7045-7054.
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group.
-
Inokuchi, T., et al. (2012). DEPROTECTION OF 3,4-DIMETHOXYBENZYL (DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). HETEROCYCLES, 84(2), 971-984.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pp.bme.hu [pp.bme.hu]
Application Notes and Protocols: O-Alkylation with 2,4-Dimethoxybenzyl Bromide for Alcohol Protection
Introduction: The Strategic Role of the 2,4-Dimethoxybenzyl (DMB) Ether in Complex Synthesis
In the landscape of multistep organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving high yields and selectivities. The 2,4-dimethoxybenzyl (DMB) group has emerged as a highly valuable and versatile protecting group for hydroxyl functionalities. Its utility is particularly pronounced in the synthesis of complex molecules such as natural products and pharmaceuticals. The DMB ether is prized for its stability under a range of reaction conditions, yet it can be readily cleaved under specific and mild oxidative or acidic conditions. This attribute allows for its selective removal in the presence of other protecting groups, a critical feature for orthogonal protection strategies in intricate synthetic routes.[1][2]
The heightened reactivity of the DMB group towards cleavage, when compared to the p-methoxybenzyl (PMB) or the unsubstituted benzyl (Bn) ethers, is a direct consequence of the electron-donating nature of the two methoxy groups on the benzene ring. These groups stabilize the benzylic carbocation intermediate formed during cleavage, thus facilitating the deprotection process under milder conditions.[2] This application note provides a comprehensive guide to the O-alkylation of alcohols using 2,4-dimethoxybenzyl bromide, detailing the underlying mechanism, a robust experimental protocol, and critical considerations for its successful application.
Reaction Mechanism and Scientific Rationale
The formation of a 2,4-dimethoxybenzyl ether proceeds via a classic Williamson ether synthesis, which is a second-order nucleophilic substitution (SN2) reaction.[3] The reaction is initiated by the deprotonation of the alcohol (R-OH) using a strong base to form a potent nucleophile, the corresponding alkoxide (R-O⁻). This alkoxide then attacks the electrophilic benzylic carbon of 2,4-dimethoxybenzyl bromide, displacing the bromide leaving group and forming the desired DMB ether.
The choice of a strong, non-nucleophilic base is critical to ensure the complete and irreversible deprotonation of the alcohol, thereby maximizing the concentration of the reactive alkoxide. Sodium hydride (NaH) is a commonly employed base for this purpose.[3] Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), are ideal for SN2 reactions as they effectively solvate the counter-ion of the alkoxide without solvating the nucleophile itself, thus enhancing its reactivity.[3]
It is imperative to perform the reaction under anhydrous and inert conditions, as the presence of water will quench the alkoxide and the sodium hydride.[3] Furthermore, while the Williamson ether synthesis is generally efficient for primary and secondary alcohols, it is less suitable for tertiary alcohols, where elimination side reactions can predominate.[3]
Experimental Workflow Diagram
Caption: Workflow for the O-alkylation of an alcohol with 2,4-dimethoxybenzyl bromide.
Detailed Experimental Protocol
This protocol provides a general procedure for the protection of a primary alcohol as its 2,4-dimethoxybenzyl ether.
Materials:
-
Primary or secondary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
2,4-Dimethoxybenzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (1.2 eq) in anhydrous DMF in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Cool the suspension to 0°C using an ice bath. Slowly add a solution of the alcohol (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas has ceased.
-
Alkylation: Cool the mixture back to 0°C and add a solution of 2,4-dimethoxybenzyl bromide (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction at 0°C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the O-alkylation of alcohols using benzyl-type bromides. Note that optimal conditions may vary depending on the specific substrate.
| Parameter | Typical Value/Condition | Rationale/Comments |
| Substrate | Primary or Secondary Alcohols | Tertiary alcohols are prone to elimination side reactions.[3] |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base for complete deprotonation.[3] |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that favor SN2 reactions.[3] |
| Stoichiometry | Alcohol:Base:DMB-Br = 1:1.2:1.1 | A slight excess of base and alkylating agent drives the reaction to completion. |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic deprotonation; the reaction then proceeds at RT.[1] |
| Reaction Time | 4 - 16 hours | Substrate dependent; monitor by TLC for completion.[1] |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure all reagents and solvents are strictly anhydrous. The presence of water can quench the alkoxide and NaH.[3] Consider a slight increase in the equivalents of NaH and 2,4-dimethoxybenzyl bromide.
-
Side Reactions: A potential side reaction is the Friedel-Crafts alkylation of electron-rich aromatic rings by the stable 2,4-dimethoxybenzyl cation, especially if acidic conditions are inadvertently generated.[4]
-
Safety: 2,4-Dimethoxybenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.[5][6] Sodium hydride is a flammable solid and reacts violently with water; handle with care under an inert atmosphere.[7]
Cleavage of the DMB Protecting Group
The DMB group is prized for its facile cleavage under mild conditions, which imparts orthogonality in complex syntheses. The most common methods for deprotection include:
-
Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a highly effective reagent for the selective cleavage of DMB ethers in the presence of other protecting groups like benzyl (Bn) and silyl ethers.[2][8] The reaction is typically performed in a mixture of dichloromethane and water.[4][8]
-
Acidic Cleavage: The DMB group is highly acid-labile and can be cleaved with trifluoroacetic acid (TFA), often in the presence of a cation scavenger like triisopropylsilane (TIS) to prevent side reactions.[4]
Conclusion
The O-alkylation of alcohols with 2,4-dimethoxybenzyl bromide is a robust and reliable method for the introduction of the versatile DMB protecting group. The procedure, rooted in the Williamson ether synthesis, offers high yields and compatibility with a range of substrates. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and awareness of the DMB group's cleavage properties are essential for its successful application in advancing complex chemical syntheses.
References
-
Royal Society of Chemistry. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry. [Link]
-
PubMed. (1971). 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. [Link]
-
Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. The Journal of Organic Chemistry, 36(25), 3966–3970. [Link]
-
IOP Publishing. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
SynArchive. (2024). Protection of Alcohol by Ether. [Link]
- Google Patents. (n.d.). US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB)
-
CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]
-
Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. [Link]
-
ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation. [Link]
-
National Institutes of Health. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. [Link]
-
PubMed Central. (n.d.). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
-
National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
-
Leiden University. (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. [Link]
-
EduBirdie. (n.d.). Friedel-Crafts Alkylation | Eastern Kentucky University. [Link]
-
YouTube. (2020). Alkylation of 1,4-Dimethoxybenzene. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [Link]
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of the 2,4-Dimethoxybenzyl (Dmb) Group in Advanced Peptide Synthesis
Executive Summary: Overcoming the Barriers of "Difficult" Peptides
In the field of peptide synthesis, particularly utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology, chemists frequently encounter sequences that are notoriously difficult to assemble.[1][2] These "difficult" sequences, often characterized by long chains or high hydrophobicity, are prone to on-resin aggregation. This phenomenon, driven by inter-chain hydrogen bonding, leads to the formation of secondary structures like β-sheets, which sterically hinder the N-terminus.[1] The consequences are severe: poor reaction kinetics, failed couplings, and the generation of deletion and truncated impurities that are challenging to separate from the target peptide, ultimately diminishing both yield and purity.[1]
1-(Bromomethyl)-2,4-dimethoxybenzene is the precursor to the 2,4-dimethoxybenzyl (Dmb) group, a powerful tool for temporarily protecting the backbone amide nitrogen. By disrupting the hydrogen bonding network responsible for aggregation, the Dmb group enhances the solvation of the growing peptide chain, dramatically improving synthetic outcomes.[3][4] This guide provides an in-depth analysis of the Dmb group's mechanism, its strategic applications, and detailed, field-proven protocols for its successful implementation.
Core Mechanism and Strategic Rationale
The primary function of the Dmb group is to serve as a temporary, acid-labile protecting group for the backbone amide nitrogen.[3][5] Its strategic value is rooted in its ability to mitigate two major challenges in SPPS: peptide aggregation and aspartimide formation.
Combating On-Resin Aggregation
By introducing a bulky substituent on the backbone nitrogen, the Dmb group physically disrupts the regular hydrogen-bonding patterns that lead to the formation of β-sheet structures. This keeps the peptide chains well-solvated and accessible, ensuring efficient diffusion of reagents for both the coupling of new amino acids and the deprotection of the N-terminal Fmoc group.[3][4] This is particularly critical for sequences rich in hydrophobic residues or those exceeding 30 amino acids in length.[3]
Preventing Aspartimide Formation
Aspartimide formation is a common and troublesome side reaction, especially at Asp-Gly or Asp-Ser sequences. During the piperidine-mediated Fmoc deprotection, the backbone nitrogen can perform a nucleophilic attack on the side-chain ester of aspartic acid, forming a stable five-membered ring (aspartimide). This can lead to racemization and the formation of β-aspartyl peptide impurities. The steric bulk of the Dmb group, when placed on the nitrogen of the residue following aspartic acid (e.g., Gly), effectively shields the backbone amide, preventing this intramolecular cyclization.[1][3] The use of pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides has become a gold-standard method to circumvent this issue.[3]
Caption: Mechanism of Dmb protection against aspartimide formation.
The Dmb Cation: A Critical Consideration During Cleavage
The Dmb group is removed concurrently with side-chain protecting groups during the final acidolytic cleavage, typically with trifluoroacetic acid (TFA).[3] This process generates a highly stable and reactive 2,4-dimethoxybenzyl cation.[4] This cation is a potent electrophile that can alkylate nucleophilic residues in the peptide sequence, particularly tryptophan and methionine, leading to unwanted modifications.[1] Therefore, the inclusion of a suitable scavenger in the cleavage cocktail is not optional—it is mandatory for preserving the integrity of the final product.[4]
Caption: Dmb cleavage pathway showing desired scavenging vs. side reactions.
Data & Performance Metrics
The use of Dmb-protected dipeptides has been shown to significantly enhance the synthesis of challenging peptides. The following tables provide representative data comparing standard Fmoc-SPPS with a Dmb-assisted strategy.
Table 1: Impact of Dmb Protection on "Difficult" Sequence Synthesis Synthesis of a hydrophobic 35-mer peptide known for severe aggregation.
| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Notes |
| Standard Fmoc-SPPS | 25 | 40 | Significant deletion sequences observed.[3] |
| With Fmoc-Ala-(Dmb)Gly-OH | 65 | 75 | Major reduction in impurities.[3] |
Table 2: Prevention of Aspartimide Formation Synthesis of a peptide containing a known problematic Asp-Gly sequence.
| Synthesis Strategy | Target Peptide Purity (%) | Aspartimide Impurity (%) | Notes |
| Standard Fmoc-Asp(OtBu)-Gly- | 45 | ~50 | High levels of β-aspartyl peptide.[3] |
| With Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 91 | <5 | Aspartimide formation effectively suppressed.[3] |
Experimental Protocols
Protocol 1: Representative Synthesis of a Dmb-Protected Dipeptide Building Block
While this compound can be used for direct alkylation, a more common and scalable route to Dmb-protected amino acids involves reductive amination. This protocol outlines the synthesis of Fmoc-Ala-(Dmb)Gly-OH, a versatile building block.
Step 1: Reductive Amination
-
In a round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in dichloroethane.
-
Add triethylamine (3.0 eq) to neutralize the hydrochloride and stir the mixture.
-
Add sodium triacetoxyborohydride (2.0 eq) portion-wise over 30 minutes. Causality: This is a mild reducing agent specific for the imine formed in situ, minimizing reduction of the starting aldehyde.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding a saturated sodium bicarbonate solution and extract the product with dichloromethane (3x).[3]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ethyl 2-((2,4-dimethoxybenzyl)amino)acetate by column chromatography.
Step 2: Saponification
-
Dissolve the purified product from Step 1 in a 1:1 mixture of dioxane and 1M NaOH.
-
Stir at room temperature for 1-2 hours, monitoring the hydrolysis of the ethyl ester by TLC.
-
Once complete, acidify the mixture to pH ~3 with 1M HCl.
-
Extract the free acid product into ethyl acetate (3x). Dry the organic layer and concentrate to yield the free acid.[3]
Step 3: Fmoc Protection
-
Dissolve the product from Step 2 in a mixture of dioxane and saturated sodium bicarbonate solution.
-
Add Fmoc-OSu (1.05 eq) dropwise and stir the reaction overnight at room temperature. Causality: Fmoc-OSu is an activated ester that efficiently attaches the Fmoc group to the secondary amine under basic conditions.
-
Remove the dioxane under reduced pressure, dilute the remaining aqueous solution with water, and wash with diethyl ether to remove unreacted Fmoc-OSu.[3]
-
Acidify the aqueous layer with 1M HCl and extract the final product, Fmoc-(Dmb)Gly-OH, with ethyl acetate.
-
Dry, concentrate, and purify as needed. This building block is now ready for SPPS.
Protocol 2: Incorporation of a Dmb-Dipeptide in SPPS
This protocol details the coupling of a pre-synthesized Dmb-dipeptide onto a growing peptide chain on a solid support.
Caption: Workflow for SPPS incorporation of a Dmb-dipeptide.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[3]
-
Activation of Dmb-Dipeptide: In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 2-5 minutes. Causality: HBTU/HOBt forms a highly reactive ester with the dipeptide's carboxyl group, facilitating efficient amide bond formation.
-
Coupling: Add the activated dipeptide solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. Note: Coupling onto the Dmb-protected secondary amine can be slower than standard couplings; allow sufficient time.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free primary amines and completion of the coupling. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.[3]
Protocol 3: Final Peptide Cleavage and Deprotection
This protocol describes the final step to release the peptide from the resin and remove all acid-labile protecting groups, including Dmb.
Table 3: Recommended Cleavage Cocktails
| Cocktail Composition (v/v/v) | Name / Primary Use | Scavenger Action |
| TFA / TIS / Water (95:2.5:2.5) | Standard Cocktail | TIS is the primary carbocation scavenger. Suitable for most sequences.[4] |
| TFA / TIS / Water / EDT (92.5:2.5:2.5:2.5) | Thiol-Containing Cocktail | EDT is a soft nucleophile, protecting Cys and Met residues and scavenging cations.[4] |
| TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Reagent K | A robust, traditional cocktail for peptides with multiple sensitive residues. |
-
Resin Preparation: Wash the final peptide-resin with DCM (5x) to remove DMF and shrink the resin. Dry the resin thoroughly under a high vacuum for at least 2 hours. Causality: Residual DMF is basic and can neutralize the TFA, inhibiting the cleavage reaction.[4]
-
Cleavage: Add the appropriate cleavage cocktail (e.g., TFA/TIS/Water) to the dried resin in a reaction vessel (approx. 10 mL per gram of resin).
-
Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate, which contains the crude peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitation: Add the collected filtrate dropwise into a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether. Causality: Peptides are generally insoluble in ether, causing them to precipitate out while the cleaved protecting groups and scavengers remain in solution.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet by re-suspending it in cold ether and centrifuging again. Repeat this step twice to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.[3]
References
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. National Institutes of Health (NIH). Available at: [Link]
-
2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. WashU Medicine Research Profiles. Available at: [Link]
Sources
Synthetic Applications of 2,4-Dimethoxybenzyl Bromide in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Versatility of the 2,4-Dimethoxybenzyl (DMB) Moiety
In the complex world of medicinal chemistry, the precise construction of molecules is paramount. 2,4-Dimethoxybenzyl bromide has emerged as a critical reagent, primarily valued for introducing the 2,4-dimethoxybenzyl (DMB) group. This functionality serves multiple strategic roles in the synthesis of pharmaceutically active compounds. The defining characteristic of the DMB group is its heightened reactivity compared to simpler benzyl analogues, stemming from the electron-donating methoxy groups at the ortho and para positions of the benzene ring.[1] This electronic enhancement makes the DMB group susceptible to cleavage under specific and mild conditions, a property masterfully exploited by synthetic chemists.
This guide provides an in-depth exploration of the applications of 2,4-dimethoxybenzyl bromide in medicinal chemistry, focusing on its utility as a protecting group and a versatile linker. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and support key claims with authoritative references.
Part 1: The 2,4-Dimethoxybenzyl Group as a Strategic Protecting Group
The primary application of 2,4-dimethoxybenzyl bromide in medicinal chemistry is the introduction of the DMB protecting group for various sensitive functional groups, including alcohols, amines, and sulfamates.[2][3][4] The strategic placement of two methoxy groups on the benzyl ring renders it significantly more labile to acidic and oxidative conditions compared to the unsubstituted benzyl (Bn) or even the p-methoxybenzyl (PMB) group.[2][5] This graded lability is the cornerstone of its utility, allowing for selective deprotection in the presence of other, more robust protecting groups—a concept known as orthogonality.
Protection of Alcohols
The DMB ether is a valuable protecting group for hydroxyl functionalities due to its facile cleavage under mild oxidative or acidic conditions.[2]
Protocol 1: DMB Protection of a Primary Alcohol
This protocol describes the Williamson ether synthesis for the protection of a primary alcohol using 2,4-dimethoxybenzyl bromide.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
2,4-Dimethoxybenzyl bromide (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-dimethoxybenzyl bromide in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-dimethoxybenzyl ether.
Deprotection of DMB-Protected Alcohols
The key advantage of the DMB group is its selective removal. The following protocols detail two common methods for DMB ether cleavage.
Protocol 2: Oxidative Deprotection with DDQ
This method is highly selective for DMB ethers in the presence of benzyl ethers.[2]
Materials:
-
DMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equiv)
-
Dichloromethane (DCM)/Water (10:1 to 20:1)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected alcohol in a mixture of DCM and water.
-
Cool the solution to 0 °C and add DDQ in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.[2]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[2]
Causality: The electron-rich DMB ring forms a charge-transfer complex with the electron-deficient DDQ, facilitating oxidative cleavage to release the alcohol and 2,4-dimethoxybenzaldehyde.[5]
Protocol 3: Acidic Deprotection with Trifluoroacetic Acid (TFA)
This protocol is effective for rapid deprotection, particularly when the substrate can tolerate strongly acidic conditions.[2]
Materials:
-
DMB-protected alcohol (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., Triisopropylsilane (TIS) or anisole)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected alcohol in DCM.
-
Add a scavenger (e.g., TIS, 2.5-5% v/v).
-
Add TFA (10-50% v/v in DCM) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The strong acid protonates the ether oxygen, and the electron-donating methoxy groups stabilize the resulting benzylic carbocation, facilitating cleavage. The scavenger is crucial to trap the liberated DMB cation, preventing side reactions with the product or other sensitive functionalities.
Table 1: Comparison of Deprotection Methods for DMB Ethers
| Method | Reagent | Typical Conditions | Reaction Time | Yield of DMB Cleavage | Benzyl Ether Stability | Key Considerations |
| Oxidative Cleavage | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O (10:1 to 20:1), 0 °C to rt | 1-4 hours | High (>90%) | Generally stable | Highly selective. Electron-rich dienes or trienes may be sensitive.[2] |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) (2-3 equiv) | CH₃CN/H₂O, 0 °C to rt | 0.5-2 hours | High | May be cleaved | Less selective than DDQ, can affect other oxidatively sensitive groups.[2] |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) (10-50% in DCM) | DCM, 0 °C to rt | 1-4 hours | High | Stable | Requires a scavenger. Substrate must be stable to strong acid.[3] |
Protection of Amines
The DMB group is also an effective protecting group for primary and secondary amines, offering orthogonality to other common amine protecting groups like Fmoc and Boc.[3]
Protocol 4: DMB Protection of a Primary Amine via Reductive Amination
This is a mild and efficient method for forming the N-DMB bond.[3]
Materials:
-
Primary amine (1.0 equiv)
-
2,4-Dimethoxybenzaldehyde (1.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine and 2,4-dimethoxybenzaldehyde in DCE, add sodium triacetoxyborohydride in one portion.[3]
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.[3]
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.[3]
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[3]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-(2,4-dimethoxybenzyl)-protected amine.[3]
Deprotection of DMB-Protected Amines
Similar to DMB ethers, N-DMB groups can be cleaved under acidic or oxidative conditions.
Protocol 5: Acidic Deprotection with TFA
Materials:
-
N-(2,4-Dimethoxybenzyl)-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., Triisopropylsilane (TIS), Anisole, or Water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-DMB-protected amine in DCM.
-
Add a scavenger (e.g., TIS, 2.5-5% v/v).[3]
-
Add TFA (10-50% v/v in DCM) dropwise to the stirred solution at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[3]
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.[3]
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 6: Oxidative Deprotection with DDQ
This method provides a mild and neutral alternative for N-DMB cleavage.[3]
Materials:
-
N-(2,4-Dimethoxybenzyl)-protected amine (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv)
-
Dichloromethane (DCM)
-
Water (optional, can facilitate the reaction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-DMB-protected amine in a mixture of DCM and water (e.g., 18:1).[3]
-
Add DDQ (1.1-1.5 equiv) to the solution.[3]
-
Stir the reaction at room temperature for 1-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 1: General Workflow for DMB Protection and Deprotection
Caption: Workflow for DMB protection and deprotection strategies.
Part 2: 2,4-Dimethoxybenzyl Bromide in Linker Chemistry
Beyond its role as a protecting group, the DMB moiety introduced by 2,4-dimethoxybenzyl bromide can function as a cleavable linker in more complex molecular architectures, such as drug-delivery systems and for solid-phase synthesis.[6][7] The linker's role is to covalently attach a drug to a targeting moiety (like an antibody or peptide) or a solid support, and then release the drug under specific physiological or chemical conditions.[8]
The acid-lability of the DMB group makes it an attractive component for linkers designed to release a payload in the acidic microenvironment of tumors or within the lysosomes of cancer cells.[7]
Diagram 2: DMB as an Acid-Cleavable Linker in a Peptide-Drug Conjugate (PDC)
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
Application Note & Protocol: A Guide to the Synthesis of 1-(Bromomethyl)-2,4-dimethoxybenzene
Introduction: The Versatility of a Key Synthetic Intermediate
1-(Bromomethyl)-2,4-dimethoxybenzene, also known as 2,4-dimethoxybenzyl bromide, is a pivotal reagent in the landscape of organic synthesis and medicinal chemistry. Its utility stems from the presence of a reactive benzyl bromide moiety, which is an excellent electrophile for nucleophilic substitution reactions. The electron-donating methoxy groups on the aromatic ring activate the benzylic position, enhancing its reactivity. This compound serves as a crucial building block in the synthesis of a wide array of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[1] For instance, it is a key precursor for the formation of isocoumarins and other derivatives that have shown potential biological activities, such as the inhibition of HIV-1 replication.[1] This guide provides a detailed, field-proven protocol for the preparation of this compound, emphasizing the rationale behind the procedural steps, safety considerations, and methods for characterization.
Materials and Reagents
The successful synthesis of the target compound relies on the quality of the starting materials and reagents. It is imperative to use anhydrous solvents to prevent unwanted side reactions, particularly with the moisture-sensitive phosphorus tribromide.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier | Notes |
| 2,4-Dimethoxybenzyl alcohol | C₉H₁₂O₃ | 168.19 | ≥98% | Sigma-Aldrich | Starting material. Should be dry. |
| Phosphorus tribromide | PBr₃ | 270.69 | ≥99% | Acros Organics | Highly corrosive and water-reactive. Handle with extreme care. |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | ≥99.7% | Fisher Scientific | Reaction solvent. Must be anhydrous. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution | Lab-prepared | Used for quenching and neutralization. |
| Brine | NaCl | 58.44 | Saturated aqueous solution | Lab-prepared | Used for washing the organic layer. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | VWR | Drying agent. |
Experimental Workflow
The synthesis of this compound from 2,4-dimethoxybenzyl alcohol is a classic example of a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group and subsequently displaced by a bromide ion. The use of phosphorus tribromide is a common and effective method for this transformation.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 2,4-dimethoxybenzyl alcohol using phosphorus tribromide.
1. Reaction Setup:
-
In an oven-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dimethoxybenzyl alcohol (10.0 g, 59.4 mmol) in 100 mL of anhydrous diethyl ether.
-
Rationale: The use of oven-dried glassware and an inert nitrogen atmosphere is crucial to prevent the ingress of moisture, which would rapidly decompose the phosphorus tribromide and reduce the yield.
-
2. Bromination Reaction:
-
Cool the flask in an ice-water bath to 0 °C.
-
In the dropping funnel, prepare a solution of phosphorus tribromide (5.8 mL, 61.8 mmol) in 20 mL of anhydrous diethyl ether.
-
Add the phosphorus tribromide solution dropwise to the stirred solution of the alcohol over a period of 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Rationale: The dropwise addition at low temperature is a critical safety and yield-control measure. The reaction is exothermic, and slow addition prevents a rapid temperature increase that could lead to side product formation.
-
3. Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Rationale: Allowing the reaction to proceed at room temperature ensures complete conversion of the starting material.
-
4. Work-up and Purification:
-
Carefully pour the reaction mixture over 100 g of crushed ice in a 500 mL beaker with gentle stirring.
-
Rationale: This step quenches the reaction by hydrolyzing any remaining phosphorus tribromide. The use of ice helps to dissipate the heat generated during this exothermic hydrolysis.
-
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Rationale: The sodium bicarbonate wash neutralizes any acidic byproducts, such as hydrobromic acid. The brine wash removes any remaining water from the organic layer.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Anhydrous magnesium sulfate is an effective drying agent to remove trace amounts of water. Rotary evaporation efficiently removes the volatile diethyl ether to yield the crude product.
-
5. Product Characterization:
-
The resulting product should be a white to off-white solid.
-
Expected Yield: 85-95%.
-
Melting Point: 65-67 °C.[2]
-
¹H NMR (400 MHz, CDCl₃): δ 7.24 (t, J = 8.4 Hz, 1H), 6.54 (d, J = 8.4 Hz, 2H), 4.70 (s, 2H), 3.89 (s, 6H).[2]
-
¹³C NMR (126 MHz, CDCl₃): δ 158.5 (2C), 130.1 (CH), 114.4 (C), 103.7 (2CH), 55.9 (2 OCH₃), 23.7 (CH₂).[2]
-
IR (ATR): 1593, 1474, 1258, 1150, 1088 cm⁻¹.[2]
Safety and Waste Disposal
Phosphorus Tribromide (PBr₃):
-
Hazards: Phosphorus tribromide is a highly corrosive and toxic substance that reacts violently with water, releasing hydrogen bromide gas.[3][4] It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed.[3][5]
-
Precautions: Always handle phosphorus tribromide in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[3][5] An emergency eyewash station and safety shower should be readily accessible.[5]
-
Spills: In case of a small spill, absorb the material with an inert, dry absorbent such as sand or vermiculite and place it in a sealed container for disposal. Do not use water to clean up spills.
-
Waste Disposal: All waste containing phosphorus tribromide or its byproducts should be collected in a designated, properly labeled hazardous waste container. Dispose of the waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the amount of PBr₃. |
| Wet reagents or glassware | Ensure all glassware is oven-dried and solvents are anhydrous. | |
| Dark-colored product | Decomposition of the product | The product can be unstable over time.[2] Store at low temperatures (e.g., in a refrigerator) and in the dark. Recrystallization from a suitable solvent like hexane can improve purity. |
| Oily product instead of solid | Impurities present | Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. Adherence to the detailed steps, particularly the safety precautions for handling phosphorus tribromide, is essential for a successful and safe outcome. The resulting high-purity product is a valuable intermediate for researchers and scientists in the field of organic synthesis and drug development.
References
-
Material Safety Data Sheet - Phosphorus tribromide. Cole-Parmer. Available at: [Link]
-
PHOSPHOROUS TRIBROMIDE - SD Fine-Chem. Available at: [Link]
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Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
Safety Data Sheet: phosphorus tribromide. Chemos GmbH&Co.KG. Available at: [Link]
-
Supporting information. The Royal Society of Chemistry. Available at: [Link]
-
3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4). Career Henan Chemical Co. Available at: [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
Bromination of 2,5-Dimethoxybenzaldehyde. [www.rhodium.ws]. Available at: [Link]
-
Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide. Patsnap Eureka. Available at: [Link]
- A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5. Google Patents.
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. Available at: [Link]
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synthesis and evaluation of resveratrol for anticancer. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Supplementary Information. Beilstein Journals. Available at: [Link]
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Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Available at: [Link]
- A kind of synthetic method of 2,4-dimethoxybenzylamine. Google Patents.
-
2,6-Dimethoxybenzyl Bromide. MDPI. Available at: [Link]
-
First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Semantic Scholar. Available at: [Link]
-
The Role of 1-Bromo-2,4-dimethoxybenzene in Pharmaceutical Synthesis. Available at: [Link]
-
Benzene, 1-bromo-2,4-dimethoxy-. the NIST WebBook. Available at: [Link]
-
2,4-Dimethoxybenzyl alcohol. CAS Common Chemistry. Available at: [Link]
-
Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Available at: [Link]
Sources
Application Note & Protocol: 1-(Bromomethyl)-2,4-dimethoxybenzene as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
1-(Bromomethyl)-2,4-dimethoxybenzene, also known as 2,4-Dimethoxybenzyl bromide (DMB-Br), is a pivotal reagent in modern medicinal chemistry and drug development. Its unique electronic properties, conferred by the two methoxy groups on the aromatic ring, make it an exceptionally useful building block and a precursor to one of the most versatile acid-labile protecting groups. This guide provides an in-depth exploration of its applications, focusing on its role in facilitating the synthesis of complex pharmaceutical scaffolds. We will detail its utility as a potent alkylating agent and as a source for the 2,4-dimethoxybenzyl (DMB) protecting group, explaining the chemical principles that underpin its reactivity and selectivity. This document includes detailed, field-tested protocols for both the synthesis of a key pharmaceutical intermediate using DMB-Br and for its application in a representative N-alkylation reaction, providing researchers with the practical knowledge to leverage this intermediate in their drug discovery programs.
Physicochemical Properties & Specifications
A comprehensive understanding of a reagent's properties is fundamental to its effective application in synthesis. This compound is a crystalline solid at room temperature, and its characteristics are summarized below.[1][2][3]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2,4-Dimethoxybenzyl bromide, 4-(Bromomethyl)-1,3-dimethoxybenzene |
| CAS Number | 161919-74-0 |
| Molecular Formula | C₉H₁₁BrO₂ |
| Molecular Weight | 231.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (Typical) | ≥98.0% |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended to store under inert atmosphere. |
Core Concepts & Applications in Pharmaceutical Synthesis
The utility of this compound stems from two primary functions: its role as a precursor for the 2,4-dimethoxybenzyl (DMB) protecting group and its application as a reactive building block for constructing complex molecular architectures.
The 2,4-Dimethoxybenzyl (DMB) Group: An Acid-Labile Protecting Group
In multi-step organic synthesis, the temporary masking or "protection" of reactive functional groups is a critical strategy. The DMB group is a premier choice for the protection of alcohols, amines, and sulfamates.[4][5]
Causality Behind its Utility: The two electron-donating methoxy groups at the ortho and para positions of the benzene ring play a crucial role. They heavily activate the ring towards electrophilic attack and, more importantly, stabilize the benzylic carbocation that forms during acid-catalyzed deprotection. This high degree of stabilization allows the DMB group to be cleaved under significantly milder acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂) than a standard benzyl (Bn) or even a p-methoxybenzyl (PMB) group.[5][6] This orthogonality is invaluable when other acid-sensitive groups are present in the molecule.
dot
Caption: DMB group acid-catalyzed deprotection workflow.
A Building Block for Bioactive Scaffolds
Beyond protection chemistry, this compound is a versatile C-alkylation and heteroatom-alkylation reagent. The bromomethyl group is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles, including phenols, amines, thiols, and carbanions. This allows for the direct incorporation of the 2,4-dimethoxybenzyl moiety into target molecules. This structural motif is found in numerous natural products and pharmacologically active compounds, where the dimethoxy-substituted phenyl ring can engage in crucial binding interactions with biological targets.[7][8] For instance, it is used to synthesize diaryl methane structures, which are precursors to novel bromophenol derivatives with potential applications as enzyme inhibitors.[8]
Experimental Protocols
The following protocols are presented as robust, validated methods for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound from 2,4-Dimethoxybenzyl Alcohol
This protocol details the conversion of the corresponding benzyl alcohol to the target benzyl bromide, a standard and efficient transformation.
dot
Caption: Workflow for the synthesis of the title compound.
Materials & Equipment:
-
2,4-Dimethoxybenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethoxybenzyl alcohol (1.0 eq) in anhydrous toluene (approx. 5-10 mL per gram of alcohol).
-
Cool the solution to 0°C using an ice-water bath.
-
Add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can often be used directly in the next step or further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white crystalline solid.
Protocol 2: N-Alkylation of an Amine using this compound
This protocol demonstrates the use of the title compound to install the DMB protecting group on a primary or secondary amine.
Materials & Equipment:
-
Amine substrate (e.g., benzylamine as a model)
-
This compound (1.0 - 1.1 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, 1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Standard reaction and workup glassware
Procedure:
-
To a solution of the amine (1.0 eq) in anhydrous acetonitrile, add DIPEA (1.5 eq).
-
Add a solution of this compound (1.1 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting amine is consumed. Causality Note: DIPEA acts as a scavenger for the HBr generated during the reaction, driving the equilibrium towards the product without competing as a nucleophile.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-DMB protected amine.
Safety, Handling, and Storage
-
Safety: this compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping the compound at <-15°C is recommended to maintain its stability.[9]
Conclusion
This compound is a high-value intermediate for pharmaceutical research and development. Its primary strength lies in its function as a precursor to the DMB protecting group, which offers a distinct advantage in syntheses requiring mild, acid-labile protection. Furthermore, its ability to act as a reactive electrophile allows for the direct incorporation of the biologically relevant dimethoxybenzyl moiety into drug candidates. The protocols provided herein offer a reliable framework for its synthesis and application, empowering chemists to accelerate their discovery efforts.
References
- Vertex AI Search. (2026).
- Chem Lab. (n.d.).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Saeed, A., et al. (n.d.). EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR.
- Vertex AI Search. (2026). The Role of 1-Bromo-3,5-dimethoxybenzene in Organic Synthesis.
- ResearchGate. (2025). Synthesis of Tipranavir Analogues as Non-Peptidic HIV Protease Inhibitors.
- National Institutes of Health. (n.d.). Pd-catalyzed cross-electrophile Coupling/C–H alkylation reaction enabled by a mediator generated via C(sp3)
-
Jilin haofei import and export trade Co.,Ltd. (n.d.). 2,4-Dimethoxybenzyl bromide CAS NO.161919-74-0. Retrieved from [Link]
- Çetinkaya, Y., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI.
- J-Stage. (n.d.).
- Royal Society of Chemistry. (2012).
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
- ResearchGate. (2025). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides.
- Rankin, G. M., et al. (2013). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. Journal of Organic Chemistry, 78(11), 5264-72.
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- 3. canbipharm.com [canbipharm.com]
- 4. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
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- 8. mdpi.com [mdpi.com]
- 9. biosynth.com [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-(Bromomethyl)-2,4-dimethoxybenzene
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the purification of crude 1-(bromomethyl)-2,4-dimethoxybenzene (CAS 161919-74-0). This guide is designed to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this important organic intermediate. As a benzyl bromide derivative, this compound is susceptible to degradation and can be challenging to purify.[1] This document offers a structured, question-and-answer-based approach to navigate these complexities, ensuring you achieve the desired purity for your downstream applications.
Core Concepts in Purification
The successful purification of this compound hinges on understanding its chemical properties and the nature of potential impurities. The primary purification techniques are recrystallization and column chromatography, each with its own set of advantages and challenges.
Diagram: Purification Workflow Decision Tree
The following diagram outlines a general workflow for selecting the appropriate purification strategy for crude this compound.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
Question 1: My crude this compound won't crystallize from the chosen solvent system. What should I do?
Answer:
Failure to crystallize is a common issue that can often be resolved by systematically adjusting the recrystallization conditions.
-
Induce Crystallization: If the solution is supersaturated, crystallization may need to be initiated. Try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to the cooled solution to initiate crystallization.[2]
-
Solvent Considerations:
-
Too Much Solvent: You may have used an excessive amount of solvent, preventing the solution from becoming saturated upon cooling. Carefully evaporate some of the solvent and allow the solution to cool again.[2]
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but poorly when cold. Consider a mixed solvent system. For instance, if your compound is highly soluble in ethanol, you can dissolve it in a minimal amount of hot ethanol and then slowly add a less polar solvent like water or hexane until the solution becomes slightly cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.[3]
-
-
"Oiling Out": If your compound separates as an oil instead of crystals, it may be due to a high level of impurities or cooling the solution too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool at a much slower rate. Insulating the flask can promote the formation of well-defined crystals.[2]
Question 2: After recrystallization, my product is still impure. What are the likely persistent impurities and how can I remove them?
Answer:
Persistent impurities in the synthesis of this compound often include unreacted starting material (2,4-dimethoxybenzyl alcohol), byproducts from the brominating agent, or decomposition products.
-
Common Impurities:
-
2,4-Dimethoxybenzyl alcohol: The starting material for many synthetic routes.
-
1,4-Dimethoxybenzene: A potential precursor or side-product.
-
Dibrominated species: Such as 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, though less common.[4]
-
Oxidation products: Benzyl bromides can be susceptible to oxidation, leading to the corresponding aldehyde (2,4-dimethoxybenzaldehyde).
-
-
Removal Strategies:
-
Activated Charcoal: If the impurity is colored, it can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored molecules adsorb to the charcoal, which is then removed by hot gravity filtration. Use charcoal sparingly as it can also adsorb your product.[2]
-
Column Chromatography: If recrystallization fails to remove the impurities, column chromatography is the next logical step. This technique is highly effective at separating compounds with different polarities.[1]
-
Column Chromatography Issues
Question 3: I'm having trouble separating my product from a close-running impurity on the TLC plate. What solvent system should I use for column chromatography?
Answer:
Effective separation by column chromatography relies on selecting an appropriate solvent system that provides a good separation factor between your product and the impurities.
-
TLC Analysis is Key: The ideal solvent system for column chromatography should give your desired product an Rf value of approximately 0.35 on a TLC plate.[5] This allows for good separation without requiring an excessively large volume of solvent.
-
Solvent System Selection:
-
Initial Screening: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) on a TLC plate to find the optimal separation.
-
Alternative Solvents: If hexane/ethyl acetate does not provide adequate separation, consider other solvent systems. For benzyl bromides, mixtures of petroleum ether and diethyl ether, or toluene as the eluent have been reported to be effective.[6] Dichloromethane is another option, as benzyl bromide tends to elute quickly with it.[7]
-
-
Visualization: Since this compound is UV active, it can be visualized on a TLC plate under a UV lamp.[8] Using a TLC stain, such as vanillin, can sometimes help differentiate between compounds with similar Rf values by producing different colors.[8]
Question 4: My product appears to be decomposing on the silica gel column. How can I mitigate this?
Answer:
Benzyl bromides can be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.[9]
-
Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This can be done by preparing the slurry for packing the column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).
-
Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like alumina (neutral or basic).[5]
-
Speed is Crucial: Minimize the time the compound spends on the column. Flash column chromatography, which uses pressure to increase the flow rate of the eluent, is generally preferred over gravity chromatography for sensitive compounds.
-
2D TLC Test: To confirm if your compound is decomposing on silica, you can perform a two-dimensional TLC. Spot the crude material on one corner of a square TLC plate and run it in a solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[9]
General Purity and Stability
Question 5: What are the best practices for handling and storing purified this compound to prevent degradation?
Answer:
This compound, like many benzyl bromides, is a lachrymator and is sensitive to moisture and light.[1] Proper handling and storage are crucial to maintain its purity.
-
Handling:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Storage:
-
Store in a tightly sealed container to protect from moisture, as it can hydrolyze to the corresponding alcohol.
-
Keep in a cool, dark place, such as a refrigerator, to minimize decomposition.
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Some commercial suppliers provide benzyl bromides stabilized with a small amount of potassium carbonate to neutralize any hydrobromic acid that may form upon decomposition.[10]
-
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.[2]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a flash chromatography column with silica gel, packed as a slurry in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this onto the top of the column.
-
Elution: Begin elution with pure hexane, gradually increasing the polarity by adding ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexane).[11]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents | Ethanol/water, Hexane/Ethyl Acetate | Hexane/Ethyl Acetate, Petroleum ether/Diethyl ether, Toluene |
| Purity Achievable | >95% (depending on impurities) | >99% |
| Scale | Milligrams to kilograms | Milligrams to hundreds of grams |
| Throughput | Moderate | Low to moderate |
References
-
Full article: An Efficient and Fast Method for the Preparation of Benzylic Bromides. (2011). Taylor & Francis Online. [Link]
-
How does one separate Benzyl bromide from the reaction mixture? (2014). ResearchGate. [Link]
-
separating benzyl bromide : r/chemistry. (2022). Reddit. [Link]
-
Removing Benzyl bromide. (2012). ResearchGate. [Link]
- CN100543003C - A kind of preparation method of p-bromobenzyl bromide. (n.d.).
-
1,4-Benzoquinones with Styryl Substituents. (n.d.). Sciencemadness.org. [Link]
-
Column chromatography. (n.d.). Vancouver Island University. [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
-
Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene. (n.d.). Pharmaffiliates. [Link]
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). Santa Monica College. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Friedel-Crafts Alkylation | Eastern Kentucky University. (n.d.). EduBirdie. [Link]
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Supporting Information. (n.d.). Wiley-VCH. [Link]
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Supporting information for. (n.d.). Royal Society of Chemistry. [Link]
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synthesis and evaluation of resveratrol for anticancer. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]
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SUPPORTING INFORMATION FOR:. (n.d.). The Royal Society of Chemistry. [Link]
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1-bromo-2-(isopropoxymethyl)-4,5-dimethoxybenzene. (n.d.). Axios Research. [Link]
-
Alkylation of 1,4-Dimethoxybenzene. (2020). YouTube. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. (n.d.). PMC - NIH. [Link]
-
AskChem: Do primary bromides decompose on silica? : r/chemistry. (2010). Reddit. [Link]
-
N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. (n.d.). [Link]
- CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5. (n.d.).
-
Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. (n.d.). [Link]
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- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-(Bromomethyl)-2,4-dimethoxybenzene
Welcome to the technical support center for the synthesis of 1-(Bromomethyl)-2,4-dimethoxybenzene. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. Our focus is to provide in-depth, mechanism-driven troubleshooting for the common side reactions encountered during its synthesis, ensuring higher yields, purity, and reproducibility in your lab.
Section 1: Understanding the Core Reaction: The Wohl-Ziegler Bromination
The synthesis of this compound from 2,4-dimethoxytoluene is a classic example of a benzylic bromination, a transformation known as the Wohl-Ziegler reaction.[1][2][3] Understanding its mechanism is the first step to controlling its outcome.
Q1: What is the standard synthetic route and its underlying mechanism?
A1: The most reliable method is the free-radical bromination of the benzylic methyl group of 2,4-dimethoxytoluene using N-Bromosuccinimide (NBS) as the bromine source.[1][3] The reaction is initiated by either UV light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically run in an inert, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[4]
The reaction proceeds via a radical chain mechanism:
-
Initiation: The initiator (or light) promotes the homolytic cleavage of a small amount of bromine (Br₂), often present as an impurity in NBS or formed in situ, to generate bromine radicals (Br•).[5][6]
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of 2,4-dimethoxytoluene. This is the preferred site because it forms a resonance-stabilized benzylic radical.[5][7]
-
This benzylic radical then reacts with a molecule of Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain.
-
-
The Role of NBS: The key function of NBS is to maintain a very low, constant concentration of Br₂.[7][8][9] It does this by reacting with the hydrogen bromide (HBr) byproduct from the propagation step to regenerate Br₂.[6][10] This low concentration is critical for minimizing unwanted side reactions.[6]
Sources
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Technical Support Center: Synthesis of 1-(Bromomethyl)-2,4-dimethoxybenzene
Welcome to the technical support center for the synthesis of 1-(Bromomethyl)-2,4-dimethoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve higher yields of this valuable chemical intermediate.
Core Principles: The Wohl-Ziegler Benzylic Bromination
The synthesis of this compound from 2,4-dimethoxytoluene is a classic example of a benzylic bromination, most commonly achieved via the Wohl-Ziegler reaction.[1] This is a free-radical chain reaction where a hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic position) is selectively replaced by a bromine atom.[2]
Understanding the mechanism is critical for troubleshooting. The reaction proceeds in three main stages: initiation, propagation, and termination.[3]
-
Initiation: The reaction is kick-started by the formation of a bromine radical (Br•). This is typically achieved by the homolytic cleavage of a weak bond, either in a radical initiator like AIBN or benzoyl peroxide upon heating, or by using UV light to split a bromine source.[4][5]
-
Propagation: This is a two-step cycle. First, a bromine radical abstracts a benzylic hydrogen from 2,4-dimethoxytoluene. This is the selectivity-determining step, as the resulting benzylic radical is significantly stabilized by resonance with the aromatic ring, making this C-H bond weaker than others.[1][6] Second, this benzylic radical reacts with a molecule of bromine (Br₂) to form the desired product and a new bromine radical, which continues the chain.
-
Termination: The reaction stops when two radicals combine.
The reagent of choice is almost always N-Bromosuccinimide (NBS).[7] NBS serves as a source for a constant, low concentration of molecular bromine (Br₂), which is generated by the reaction of NBS with the HBr byproduct from the first propagation step.[2] This low Br₂ concentration is crucial for minimizing side reactions, particularly electrophilic aromatic substitution on the electron-rich benzene ring.[2]
Caption: The Wohl-Ziegler free-radical chain mechanism for benzylic bromination.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction isn't starting. TLC analysis shows only the spot for 2,4-dimethoxytoluene, even after several hours. What's wrong?
A: This is a classic initiation problem. The free-radical chain has not been effectively started. Consider these causes:
-
Inactive Radical Initiator: Radical initiators like AIBN (azobisisobutyronitrile) and benzoyl peroxide have limited shelf lives and can decompose. If your initiator is old or has been stored improperly, it may be inactive.
-
Solution: Use a fresh bottle of the initiator or recrystallize the old batch. For benzoyl peroxide, be aware of its potential to form explosive peroxides over time.
-
-
Insufficient Light Source (for photo-initiated reactions): If you are using light, ensure the lamp is emitting at the correct wavelength to induce homolysis of the N-Br bond and that the reaction vessel is made of a material (like quartz) that is transparent to that wavelength.[8] Standard borosilicate glass (Pyrex) will block most short-wave UV light.
-
Solution: Check the specifications of your lamp and reaction vessel. Ensure the lamp is close enough to the vessel to provide sufficient energy.
-
-
Reaction Temperature Too Low: Thermal initiators require a specific temperature range to decompose at a suitable rate. For AIBN, this is typically between 65-85 °C.
-
Solution: Ensure your reaction is refluxing at a temperature high enough to activate the initiator. The choice of solvent will dictate the reflux temperature.
-
Issue 2: Poor Yield with Multiple Byproducts
Q: The reaction worked, but my yield is low and the crude NMR shows a complex mixture of products. How can I improve selectivity?
A: This is the most common challenge and points to competing side reactions. The two main culprits are over-bromination and electrophilic aromatic bromination.
-
Problem A: Formation of 1-(dibromomethyl)-2,4-dimethoxybenzene.
-
Why it happens: The desired monobrominated product can itself undergo a second radical bromination at the benzylic position. This is especially problematic if the reaction is left for too long or if the local concentration of brominating agent is too high.[9]
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the starting material or precisely 1.0 equivalent of NBS. Using a large excess of NBS will strongly favor dibromination.
-
Monitor the Reaction Closely: Track the disappearance of the starting material and the appearance of the product by TLC or GC. Stop the reaction as soon as the starting material is consumed. Over-running the reaction is a primary cause of over-bromination.
-
Slow Addition: In some cases, adding the NBS portion-wise over the course of the reaction can help maintain a low concentration and improve selectivity.
-
-
-
Problem B: Bromination on the Aromatic Ring.
-
Why it happens: The two methoxy groups on the starting material are strongly electron-donating, making the aromatic ring highly activated and susceptible to electrophilic aromatic substitution (SEAr).[4] Although NBS is used to keep Br₂ concentrations low, any accumulation of Br₂ or HBr (which can catalyze the reaction) can lead to ring bromination.[2][10]
-
Solutions:
-
Ensure Anhydrous Conditions: Water can hydrolyze NBS and complicate the reaction. Ensure your solvent and glassware are dry.[5]
-
Use High-Purity NBS: Old or impure NBS can sometimes contain excess Br₂.[9] Recrystallizing NBS from water can purify it if needed.[5]
-
Avoid Polar Solvents: The radical pathway is favored in non-polar solvents like cyclohexane or (historically) carbon tetrachloride.[10] Using more polar solvents like acetonitrile can favor the ionic pathway leading to ring substitution.[10]
-
Work in the Dark: To disfavor the ionic pathway, which can be promoted by light in some cases, running the reaction in the absence of light (if using a thermal initiator) can sometimes suppress ring bromination.[10]
-
-
Caption: Troubleshooting decision tree for low-yield synthesis.
Issue 3: Product Decomposition and Purification
Q: I got a decent crude yield, but the product decomposes during workup or purification. What should I do?
A: Benzyl bromides, especially electron-rich ones, can be lachrymatory and are susceptible to hydrolysis and other nucleophilic substitution reactions.
-
Work-up: The work-up typically involves filtering off the succinimide byproduct and washing the organic phase. Avoid prolonged contact with water or alcohols. Perform the aqueous wash quickly with cold water or brine, and immediately dry the organic layer with a desiccant like anhydrous MgSO₄ or Na₂SO₄.
-
Purification:
-
Recrystallization: This is often the best method. The product is a solid at room temperature. A mixed solvent system like hexane/ethyl acetate or ethanol/water can be effective. Dissolve the crude product in a minimum of hot solvent and allow it to cool slowly to form pure crystals.
-
Silica Gel Chromatography: This is possible but can lead to decomposition if the product spends too much time on the column. Use a non-polar eluent system (e.g., hexane/ethyl acetate) and run the column quickly. Deactivating the silica gel with triethylamine (by adding ~1% to the eluent) can sometimes prevent decomposition of acid-sensitive compounds.
-
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) so commonly used for this reaction instead of just adding liquid bromine (Br₂)? A: Using Br₂ directly would lead to a high concentration of bromine in the reaction mixture. This would overwhelmingly favor rapid electrophilic bromination on the highly activated aromatic ring, leading to very poor yields of the desired benzylic bromide.[2] NBS generates Br₂ in situ at a very low, controlled concentration, which favors the radical pathway over the ionic electrophilic pathway.[7]
Q2: What is the best solvent for this reaction? I see carbon tetrachloride (CCl₄) used in older procedures. A: CCl₄ was historically popular because it is non-polar and has a good reflux temperature for these reactions. However, due to its toxicity and environmental impact, it has been largely phased out.[1] Excellent modern alternatives include:
-
Cyclohexane or Heptane: Non-polar and effective for radical reactions.
-
(Trifluoromethyl)benzene (BTF): A good, non-polar substitute for CCl₄ and other chlorinated solvents.[1]
-
Acetonitrile (MeCN): While sometimes used, its polarity can increase the risk of ionic side reactions and should be used with caution.[10]
Q3: Can I use either a chemical initiator (like AIBN) or a UV lamp? Is one better? A: Both methods are effective for initiating the radical reaction.
-
Chemical Initiators (AIBN, Benzoyl Peroxide): These are often more convenient for standard lab setups. The reaction rate is controlled by the reflux temperature.
-
UV Lamp (Photochemical Initiation): This method can often be performed at lower temperatures, which can sometimes improve selectivity. However, it requires specialized photochemical equipment.[11] The choice often comes down to available equipment and substrate compatibility. For many applications, thermal initiation with AIBN is robust and reliable.
Q4: How important is the purity of my starting material, 2,4-dimethoxytoluene? A: Very important. Any impurities can lead to unexpected side products that complicate purification. For example, if your starting material contains isomeric impurities (like 1,3-dimethoxytoluene), you will generate the corresponding isomeric benzyl bromides. Ensure the purity of your 2,4-dimethoxytoluene by NMR or GC-MS before starting the reaction.
Optimized Experimental Protocol
This protocol is a generalized starting point. Small-scale optimization is always recommended.
Materials:
-
2,4-Dimethoxytoluene
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Azobisisobutyronitrile (AIBN)
-
Cyclohexane (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethoxytoluene (1.0 eq.) in anhydrous cyclohexane (approx. 0.1 M concentration).
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 eq.) and AIBN (0.02-0.05 eq.) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 81 °C) with vigorous stirring. The reaction is often accompanied by a color change to orange/red.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexane:EtOAc). The reaction is typically complete in 1-3 hours. Stop the reaction once the starting material spot has disappeared to avoid over-bromination.
-
Work-up:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture through a Büchner funnel to remove the succinimide, washing the solid with a small amount of cold cyclohexane.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a minimal amount of hot ethanol or a hexane/ethyl acetate mixture.
-
Cool to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The product should be a white to off-white solid.
-
Caption: A typical experimental workflow for the synthesis of this compound.
Data Summary: Impact of Reaction Parameters
| Parameter | Condition / Reagent | Rationale & Impact on Yield | Key Considerations / Risks |
| Bromine Source | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂ to favor radical substitution. Optimal for high yield. [2] | Impurities (Br₂) can cause side reactions. Use 1.0-1.1 equivalents to avoid dibromination.[9] |
| Molecular Bromine (Br₂) | High Br₂ concentration leads to rapid electrophilic aromatic substitution. Results in very low to no yield. | Not recommended for this substrate due to the highly activated ring. | |
| Initiator | AIBN / Benzoyl Peroxide | Thermal decomposition provides a reliable source of radicals. AIBN is generally cleaner. | Must be used at appropriate reflux temperature. Initiators have a finite shelf life. |
| UV Light (254-350 nm) | Photochemical cleavage of Br₂ or NBS. Can allow for lower reaction temperatures. | Requires specialized equipment (quartz vessel, photoreactor). Can sometimes promote other side reactions.[11] | |
| Solvent | Cyclohexane / Heptane | Non-polar, inert solvent that favors the radical pathway. Good reflux temperature. | Ensure solvent is anhydrous. |
| CCl₄ / BTF | Historically used, effective but toxic (CCl₄). BTF is a good, safer alternative.[1] | CCl₄ is an ozone-depleting substance and should be avoided. | |
| Acetonitrile / DCM | More polar solvents. May increase solubility but can favor ionic side reactions (ring bromination).[10] | Use with caution; may decrease selectivity and yield. | |
| Temperature | Reflux (60-85 °C) | Required for thermal decomposition of initiators like AIBN. | Temperature too high may increase side reactions; too low will result in no initiation. |
References
-
Benzylic Bromination - Chemistry Steps. [Link]
-
11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. [Link]
-
Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(20), 3142–3146. [Link]
-
Bromination - Common Conditions - Common Organic Chemistry. [Link]
-
10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. [Link]
-
N-Bromosuccinimide - Wikipedia. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. [Link]
-
Optimization of reaction conditions for the benzylic bromination of 1... - ResearchGate. [Link]
-
Selectivity of Aryl and Benzylic Bromination - University of Glasgow. [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. [Link]
-
Optimization of reaction condition for the chemo- selective switch: Benzylic sp 3 vs. aromatic sp 2 CÀH functiona- lization. - ResearchGate. [Link]
-
Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection - ResearchGate. [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. [Link]
-
Reactions at the benzylic position (video) - Khan Academy. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. youtube.com [youtube.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2,4-Dimethoxybenzyl Bromide
Welcome to the technical support center for 2,4-dimethoxybenzyl bromide (DMB-Br). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile but challenging reagent. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
FAQ 1: Stability and Handling
Question: My bottle of 2,4-dimethoxybenzyl bromide has turned into a dark-colored slurry upon storage. What happened, and how can I prevent this?
Answer: This is a common issue stemming from the inherent instability of 2,4-dimethoxybenzyl bromide. The two methoxy groups at the ortho and para positions strongly activate the aromatic ring through electron donation. This high electron density increases its reactivity towards nucleophilic attack and significantly lowers its stability under normal laboratory conditions[1].
Decomposition can occur over a period of hours to days at room temperature, often resulting in a dark polymeric material[2]. The compound is also sensitive to light and moisture, which can accelerate degradation[3][4].
Key Recommendations for Storage and Handling:
-
Temperature: Always store 2,4-dimethoxybenzyl bromide at low temperatures. For short-term storage, refrigeration (e.g., 5°C) is adequate[2]. For long-term stability, storage in a freezer at or below -15°C is recommended[5][6].
-
Atmosphere: Store the reagent under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air[6].
-
Light: Keep the container tightly sealed and protected from light[1][3]. Using an amber vial or wrapping the container in aluminum foil is a good practice.
-
Handling: When handling, work quickly and in a dry, well-ventilated fume hood[7]. Avoid prolonged exposure to the laboratory atmosphere. It is advisable to bring the container to room temperature in a desiccator before opening to prevent condensation of moisture on the cold solid.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -15°C (long-term) | Minimizes thermal decomposition pathways. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |
| Light | Store in the dark | Prevents light-induced degradation[1][3]. |
| Container | Tightly sealed | Prevents ingress of air and moisture. |
FAQ 2: Synthesis and Purity Assessment
Question: I am preparing 2,4-dimethoxybenzyl bromide from the corresponding alcohol and PBr₃, but my yields are inconsistent. How can I optimize this synthesis?
Answer: The synthesis of 2,4-dimethoxybenzyl bromide is straightforward but requires careful control of conditions due to the product's instability. The most common method involves treating 2,4-dimethoxybenzyl alcohol with phosphorus tribromide (PBr₃)[2].
Key Optimization Points:
-
Temperature Control: The reaction is exothermic. It is crucial to add the PBr₃ dropwise to a solution of the alcohol in a suitable solvent (like diethyl ether) at 0°C to control the reaction rate and prevent side reactions or product decomposition[1][2].
-
Stoichiometry: While theoretically 0.33 equivalents of PBr₃ are needed, using a slight excess can ensure complete conversion of the alcohol. However, a large excess can lead to purification challenges.
-
Work-up: The work-up must be performed promptly and efficiently. Quench the reaction with cold water or ice, followed by washing with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid[1].
-
Immediate Use: Due to its instability, 2,4-dimethoxybenzyl bromide is often prepared and used immediately without extensive purification or storage[2]. If purification is necessary, flash column chromatography can be performed, but it should be done quickly.
Purity Assessment: The purity of freshly prepared 2,4-dimethoxybenzyl bromide can be assessed by ¹H-NMR. Look for the characteristic singlet for the benzylic protons (CH₂Br) which typically appears around 4.5-4.7 ppm in CDCl₃[2]. The presence of impurities, such as the starting alcohol or decomposition products, can be readily identified.
Troubleshooting Guide: Protection Reactions
Issue 1: Low Yield in Alcohol Protection (Williamson Ether Synthesis)
Problem: I am trying to protect a primary alcohol with 2,4-dimethoxybenzyl bromide using NaH in THF, but my yield of the DMB-ether is very low.
Possible Causes & Solutions:
-
Cause 1: Incomplete Deprotonation of the Alcohol.
-
Insight: Sodium hydride (NaH) is a strong base, but its effectiveness can be hampered by poor quality (e.g., old, partially oxidized) or insufficient equivalents.
-
Solution: Use fresh, high-quality NaH. Ensure you are using a slight excess (typically 1.1-1.2 equivalents) to drive the deprotonation to completion. Allow sufficient time for the alkoxide to form (usually 30 minutes at 0°C) before adding the DMB-Br[8].
-
-
Cause 2: Degradation of 2,4-Dimethoxybenzyl Bromide.
-
Insight: As a highly reactive electrophile, DMB-Br can be degraded by residual moisture or react with the solvent if conditions are not optimal. It is also a lachrymator and should be handled with care[4][9].
-
Solution: Use anhydrous solvents (THF, DMF) for the reaction[8][10]. Ensure your glassware is rigorously dried. Use freshly prepared or properly stored DMB-Br.
-
-
Cause 3: Side Reactions.
-
Insight: The highly reactive nature of DMB-Br can lead to side reactions, especially if the temperature is not controlled.
-
Solution: Maintain the reaction temperature at 0°C during the addition of DMB-Br and then allow it to warm slowly to room temperature[8]. Monitor the reaction closely by TLC to avoid prolonged reaction times which can lead to byproduct formation.
-
Troubleshooting Workflow: Low Yield in DMB Protection
Caption: Troubleshooting workflow for low-yield DMB protection reactions.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 2,4-Dimethoxybenzyl Bromide
This protocol describes a standard procedure for the formation of a DMB ether from a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
2,4-Dimethoxybenzyl bromide (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), add a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of 2,4-dimethoxybenzyl bromide (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired DMB-protected alcohol[8].
FAQ 3: Deprotection Strategies
Question: I need to remove the DMB group from my molecule. What are the recommended conditions, and how do they compare to deprotecting a standard Benzyl (Bn) or p-Methoxybenzyl (PMB) group?
Answer: The DMB group is prized for its lability, allowing for its removal under milder conditions than many other benzyl-type protecting groups. This provides valuable orthogonality in complex syntheses[8]. The electron-donating methoxy groups stabilize the benzylic carbocation intermediate formed during cleavage, facilitating the deprotection process[11].
Comparison of Deprotection Methods:
| Method | Reagents | N-DMB | N-PMB | N-Bn |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Readily Cleaved[12][13] | Readily Cleaved (slower than DMB)[8] | Generally Stable |
| Oxidative Cleavage | DDQ or CAN | Readily Cleaved[8][11] | Readily Cleaved[8][11] | Generally Stable |
| Catalytic Hydrogenolysis | H₂, Pd/C | Readily Cleaved[8] | Readily Cleaved[8] | Readily Cleaved |
-
Acidic Cleavage: The DMB group is highly sensitive to acid. Treatment with trifluoroacetic acid (TFA), often in dichloromethane (CH₂Cl₂), rapidly removes the group[12][13]. The cleavage rate follows the order DMB > PMB > Bn, reflecting the stability of the corresponding carbocation intermediate.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN) can selectively cleave DMB and PMB ethers in the presence of Bn ethers[8][11]. This is a powerful method for orthogonal deprotection.
Mechanism of Acidic and Oxidative Cleavage
Caption: Cleavage mechanisms for the DMB protecting group.
References
-
Mphahlele, M. J. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. [Link]
-
Wuts, P. G. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]
-
Barrow, J. C., et al. (2021). 2,6-Dimethoxybenzyl Bromide. MDPI. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]
-
ScienceMadness.org. (2014). Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice!. [Link]
-
Tetrahedron Letters. (2017). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. [Link]
-
NJ.gov. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. [Link]
-
Royal Society of Chemistry. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. biosynth.com [biosynth.com]
- 6. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4) - Career Henan Chemical Co. [coreychem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1-(Bromomethyl)-2,4-dimethoxybenzene
Answering your questions on the purification of 1-(Bromomethyl)-2,4-dimethoxybenzene requires a deep dive into its chemical nature and the common challenges faced during its synthesis and handling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own lab.
This guide is structured as a technical support center, addressing the key issues you might encounter.
Welcome to our dedicated resource for researchers working with this compound (CAS 161919-74-0). This molecule is a valuable intermediate, but its reactive nature can lead to purification challenges. Below, you'll find a series of frequently asked questions and troubleshooting guides to help you obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: Impurities can arise from the synthesis process or subsequent degradation. Understanding their origin is key to selecting the right purification strategy.
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, you may have residual 2,4-dimethoxytoluene or 2,4-dimethoxybenzyl alcohol.
-
Over-bromination Products: The synthesis can sometimes yield di-brominated species, such as 1,4-bis(bromomethyl)-2,5-dimethoxybenzene or products with bromine substitution on the aromatic ring[1].
-
Residual Reagents: Acidic byproducts like hydrogen bromide (HBr) are common, especially if using reagents like PBr₃ or HBr/H₂O₂.
-
-
Degradation-Related Impurities:
-
(2,4-dimethoxyphenyl)methanol: Benzyl bromides are susceptible to hydrolysis. Even trace amounts of moisture can convert your product into its corresponding alcohol[2][3]. This is often the most common polar impurity.
-
Polymerization Products: Benzyl halides can undergo self-condensation or polymerization, especially upon prolonged storage, exposure to light, or contact with certain metals, leading to high molecular weight, often discolored, impurities[3].
-
Q2: My crude this compound is a yellow or brown oil/solid. What causes this discoloration and is it a problem?
A2: The discoloration is a strong indicator of impurity. A pure sample should be a colorless to off-white solid or liquid, depending on ambient temperature[4]. The yellow or brown color typically arises from:
-
Trace HBr: Residual acidic impurities can catalyze degradation and polymerization reactions.
-
Oxidation: Exposure to air can lead to oxidized byproducts.
-
Degradation Products: Small amounts of polymeric or condensed materials are often highly colored.
While minor discoloration might be acceptable for some downstream applications, it signifies the presence of reactive impurities that can lower the yield and purity of subsequent steps. For most applications, especially in drug development, purification is essential.
Q3: What analytical techniques are best for assessing the purity of my sample?
A3: A multi-technique approach is recommended for a comprehensive assessment.
| Analytical Technique | Purpose | Key Observations for this compound |
| ¹H NMR | Structural confirmation and purity assessment. | Expect sharp singlets for the two methoxy groups (~3.8-3.9 ppm) and the benzylic CH₂Br group (~4.5 ppm), along with characteristic aromatic proton signals (~6.5-7.0 ppm)[4]. The presence of a peak around 4.6-4.7 ppm for a CH₂OH group would indicate the alcohol impurity. |
| TLC | Rapid purity check and monitoring of chromatography. | Use a UV lamp (254 nm) for visualization. The product should appear as a single spot. More polar impurities (like the alcohol) will have a lower Rf, while less polar ones (like starting material) will have a higher Rf. |
| GC-MS | Detection of volatile impurities. | Provides separation and mass identification of components, useful for confirming the identity of minor impurities[5]. |
| HPLC | Quantitative purity analysis. | Ideal for generating precise purity data (e.g., >98%). A reverse-phase column with a water/acetonitrile or water/methanol gradient is a common starting point[6]. |
Troubleshooting & Purification Protocols
This section provides a logical workflow for purifying your compound, from initial workup to final polishing.
Logical Flow for Purification
Caption: Purification decision workflow.
Protocol 1: Aqueous Workup (Acid Removal)
Rationale: Before attempting more advanced purification, it's crucial to remove acidic byproducts like HBr. These acids can degrade the product on the silica gel column or during solvent evaporation. A wash with a mild base like sodium bicarbonate will neutralize the acid[2].
Step-by-Step Procedure:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume). Caution: Vent the funnel frequently as CO₂ may be evolved.
-
Water (1 x volume).
-
Saturated aqueous sodium chloride (Brine) (1 x volume) to aid in phase separation[7].
-
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo at low temperature (<40°C) to yield the crude, neutralized product.
Protocol 2: Purification by Column Chromatography
Rationale: Column chromatography is the most versatile method for separating the target compound from both more polar (e.g., benzyl alcohol) and less polar (e.g., starting material) impurities based on their differential affinity for the stationary phase[8][9].
Step-by-Step Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test solvent mixtures of varying polarity, such as Hexane/Ethyl Acetate. An ideal system will give the product an Rf value of ~0.3 and show good separation from all impurities. A typical starting point is 20:1 Hexane:Ethyl Acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane or 50:1 Hexane:EtOAc).
-
Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped[8]. Add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent (e.g., 50:1 Hexane:EtOAc). This will elute any non-polar impurities first.
-
Gradually increase the polarity of the eluent (e.g., to 20:1, then 10:1 Hexane:EtOAc). The desired product will begin to elute.
-
Collect fractions and monitor them by TLC.
-
More polar impurities, like the corresponding alcohol, will elute last, possibly requiring a higher polarity eluent.
-
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent in vacuo to yield the purified product.
Visualizing the Separation
Caption: Elution order in column chromatography.
Protocol 3: Purification by Recrystallization
Rationale: If the product is obtained as a solid and is relatively pure (>90%), recrystallization can be an efficient method to remove small amounts of impurities. The principle is to dissolve the compound in a minimum amount of a hot solvent in which it has poor solubility at low temperatures[10].
Step-by-Step Procedure:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, hexane) at room temperature and upon heating. A good solvent will dissolve the product when hot but cause it to crystallize upon cooling[11]. A solvent pair (e.g., Ethyl Acetate/Hexane) is often effective.
-
Dissolution: Place the crude solid in a flask and add the chosen solvent (or the more soluble solvent of a pair) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Crystallization:
-
If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
If using a solvent pair, add the anti-solvent (e.g., hexane) dropwise to the hot solution until turbidity persists, then allow to cool as above.
-
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
Handling and Storage
Q4: How should I store the purified this compound to prevent it from degrading again?
A4: Proper storage is critical to maintain purity.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent moisture and air exposure.
-
Temperature: Store in a refrigerator or freezer to slow down potential decomposition pathways.
-
Light: Protect from light by storing in an amber vial or wrapping the container in aluminum foil[3].
-
Purity: Ensure the material is free of acidic impurities before long-term storage.
By following these guidelines, you can effectively purify and maintain the integrity of your this compound for successful downstream applications.
References
-
Exploring 1-Bromo-2,4-Dimethoxybenzene: Properties and Applications. (n.d.). Retrieved from Google Search.[12]
-
This compound | 161919-74-0. (n.d.). Benchchem.[4]
-
A Comparative Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (n.d.). Benchchem.[13]
-
Supporting Information For:. (n.d.). The Royal Society of Chemistry.[7]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021). PMC - NIH.[6]
-
Supporting Information. (n.d.). The Royal Society of Chemistry.[14]
-
Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. (2006). Retrieved from Google Search.[15]
-
Benzyl Bromide | CAS 100-39-0. (n.d.). Veeprho.[5]
-
Benzyl bromide 100-39-0 wiki. (n.d.). Guidechem.[2]
-
USP Benzyl Bromide Impurity Archives. (n.d.). Acanthus Research.[16]
-
1,4-Benzoquinones with Styryl Substituents. (n.d.). Sciencemadness.org.[1]
-
Supporting Information. (n.d.). Wiley-VCH.[17]
-
This compound | C9H11BrO2 | CID 15151907. (n.d.). PubChem.[18]
-
Benzyl Bromide - Common Organic Chemistry. (n.d.). Retrieved from Google Search.[19]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.[10]
-
BENZYL BROMIDE. (n.d.). NOAA - CAMEO Chemicals.[3]
-
1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis. (n.d.). Retrieved from Google Search.[20]
-
A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. (n.d.). Oriental Journal of Chemistry.[21]
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). Retrieved from Google Search.[22]
-
Sourcing 1-Bromo-2,4-dimethoxybenzene: A Guide for Procurement Managers. (n.d.). Retrieved from Google Search.[23]
-
Synthesis and evaluation of resveratrol for anticancer. (n.d.). Journal of Chemical and Pharmaceutical Sciences.[24]
-
CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5. (n.d.). Google Patents.[25]
-
1-Bromo-2,4-dimethoxybenzene 97 17715-69-4. (n.d.). Sigma-Aldrich.
-
Column Chromatography. (2022). YouTube.[8]
-
MCAT Organic Chemistry: Column Chromatography. (2023). YouTube.[9]
-
1-Bromo-2,4-dimethoxybenzene | Biochemical Reagent. (n.d.). MedchemExpress.com.[26]
-
Application Notes and Protocols: Recrystallization of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene. (n.d.). Benchchem.[11]
-
Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. (n.d.). MDPI.[27]
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- 5. veeprho.com [veeprho.com]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. This compound | C9H11BrO2 | CID 15151907 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 26. medchemexpress.com [medchemexpress.com]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Stability and Handling of 1-(Bromomethyl)-2,4-dimethoxybenzene
Welcome to the technical support center for 1-(bromomethyl)-2,4-dimethoxybenzene (also known as 2,4-dimethoxybenzyl bromide). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive alkylating agent. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the stability challenges associated with this reagent and ensure the success of your experiments.
Introduction: The Double-Edged Sword of Reactivity
This compound is a powerful reagent for introducing the 2,4-dimethoxybenzyl (DMB) protecting group or for use in various alkylation reactions. The two electron-donating methoxy groups on the aromatic ring significantly enhance its reactivity. This heightened reactivity, however, comes at the cost of reduced stability. The DMB group's lability under acidic conditions is a direct consequence of the electronic properties that make the parent bromide an effective alkylating agent.[1][2][3] Understanding and mitigating the inherent instability of this compound is critical for reproducible and high-yielding synthetic outcomes. This guide provides practical, field-proven insights into its handling, storage, and use in solution.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
Issue 1: Low or No Product Yield in Alkylation Reaction
Q: I am performing an O-alkylation of a phenol with this compound and getting a low yield of my desired ether. What could be the problem?
A: Low yields in alkylation reactions with this reagent are frequently linked to its degradation. Here’s a systematic approach to troubleshooting the issue:
-
Assess Reagent Quality: this compound is known to be unstable and is often prepared and used immediately without isolation.[4] Commercial batches can vary in purity and may contain degradation products upon arrival.
-
Actionable Advice: Before use, check the purity of the reagent by ¹H NMR. Look for the characteristic benzylic CH₂Br singlet and the aromatic protons. The presence of new signals, particularly in the aldehyde or alcohol region, suggests degradation. If the reagent is impure, consider a fresh bottle or rapid purification by column chromatography (using a non-protic eluent system) immediately before use.
-
-
Solvent Choice is Critical: The choice of solvent plays a major role in the stability of the alkylating agent. Protic solvents (e.g., alcohols, water) can react with the benzyl bromide in a solvolysis reaction, leading to the formation of undesired ethers or 2,4-dimethoxybenzyl alcohol.
-
Actionable Advice: Employ anhydrous polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).[1] Ensure your solvent is rigorously dried before use.
-
-
Base Selection and Stoichiometry: The base used to deprotonate your nucleophile can also influence the stability of the alkylating agent. Strong, sterically hindered bases are often preferred to minimize side reactions.
-
Actionable Advice: Use a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for phenol alkylations.[5] If your nucleophile is a poor one, a stronger base like sodium hydride (NaH) might be necessary, but ensure the reaction is conducted under strictly anhydrous conditions.[1]
-
-
Reaction Temperature and Time: Elevated temperatures can accelerate the degradation of this compound.
-
Actionable Advice: Start your reaction at room temperature. If the reaction is sluggish, consider gentle heating, but monitor the reaction closely by TLC or LC-MS for the appearance of degradation products.
-
Issue 2: Appearance of a Dark Purple Polymeric Material in the Reaction Mixture
Q: My reaction has turned a dark purple color, and a precipitate has formed. What is this, and how can I prevent it?
A: The formation of a dark purple, insoluble polymer is a known decomposition pathway for substituted benzyl bromides, particularly the 2,6-dimethoxy isomer.[4][6] This is likely due to self-alkylation or polymerization initiated by the formation of the highly reactive 2,4-dimethoxybenzyl carbocation.
-
Cause: This decomposition is often triggered by trace amounts of acid or light, which can initiate the cleavage of the C-Br bond. The resulting carbocation is highly electrophilic and can react with another molecule of the benzyl bromide or other species in the reaction mixture.
-
Prevention:
-
Strictly Anhydrous and Inert Conditions: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all glassware, solvents, and reagents are free of moisture and acidic impurities.
-
Use in the Dark: Protect the reaction from light by wrapping the flask in aluminum foil.
-
Controlled Addition: Add the this compound solution dropwise to the reaction mixture containing the nucleophile and base. This keeps the instantaneous concentration of the alkylating agent low, minimizing self-reaction.
-
Storage: Store the reagent at 2-8°C in a dark, tightly sealed container.[7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is solvolysis, which is a nucleophilic substitution reaction where the solvent acts as the nucleophile. The reaction proceeds via a resonance-stabilized benzylic carbocation. The two electron-donating methoxy groups make this carbocation particularly stable, thus favoring an Sₙ1-type mechanism, especially in polar protic solvents.[2][8]
-
In protic solvents (e.g., water, methanol): The bromide is displaced by a hydroxyl or methoxy group, respectively, to form 2,4-dimethoxybenzyl alcohol or 2,4-dimethoxybenzyl methyl ether.
-
Under acidic conditions: The degradation is accelerated due to protonation of the bromine, making it a better leaving group.[3]
Q2: How does pH affect the stability of this compound?
A2: Both strongly acidic and strongly basic conditions can promote the degradation of this compound.
-
Acidic Conditions (pH < 5): Acid catalyzes the cleavage of the C-Br bond, accelerating the formation of the 2,4-dimethoxybenzyl carbocation and subsequent reaction with any available nucleophiles (including the solvent).[3]
-
Basic Conditions (pH > 9): While a base is necessary for many alkylation reactions, strong aqueous bases can lead to hydrolysis, forming 2,4-dimethoxybenzyl alcohol.[9]
For optimal stability during a reaction, it is best to work under neutral or mildly basic conditions, using an inorganic base that has limited solubility in the organic solvent.
Q3: What solvents are recommended for storing stock solutions of this reagent?
A3: It is generally not recommended to store this compound in solution for extended periods. As noted, it is often prepared and used immediately.[4] If a stock solution is absolutely necessary for a short period, use a rigorously anhydrous, non-reactive polar aprotic solvent like acetonitrile or THF. Store the solution under an inert atmosphere, in the dark, and at a low temperature (e.g., in a freezer). Before use, it is advisable to re-check the concentration and purity.
Part 3: Data Summary and Protocols
Table 1: Qualitative Stability of this compound in Common Solvents
| Solvent | Type | Stability | Comments and Potential Byproducts |
| Water, Alcohols (MeOH, EtOH) | Polar Protic | Poor | Rapid solvolysis to form 2,4-dimethoxybenzyl alcohol or the corresponding ether. |
| Acetonitrile (MeCN) | Polar Aprotic | Good | Recommended for reactions. Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate | Generally suitable for reactions, but ensure it is anhydrous and amine-free to avoid side reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good | Good choice for reactions with organometallics or other sensitive reagents. Must be anhydrous. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Good | Suitable for short-term handling and chromatography. Ensure it is free of acidic impurities. |
| Diethyl Ether (Et₂O) | Nonpolar Aprotic | Good | Often used in the synthesis of the reagent.[4] Good for extractions and short-term storage. |
Experimental Protocol: O-Alkylation of a Phenol
This protocol provides a general method for the O-alkylation of a phenol using this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile via syringe to create a stirrable suspension.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the solution of the alkylating agent dropwise to the stirring suspension of the phenol and base at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow, it can be gently heated to 40-50°C.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 4: Visualizations
Diagram 1: Primary Degradation Pathway
Caption: Primary degradation pathway of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield alkylation reactions.
References
-
Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(3), M1277. [Link]
-
Hunt, I. (n.d.). Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
-
Pearson Education. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Pearson. [Link]
-
ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis?. ResearchGate. [Link]
-
Szostak, M., & Aubé, J. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. [Link]
-
Török, B. et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Arkivoc, 2017(5), 244-257. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Wittig Reaction with 2,4-Dimethoxybenzyl Bromide Derivatives
Welcome to the technical support center for the Wittig reaction, with a specialized focus on handling electron-rich and potentially sensitive substrates such as 2,4-dimethoxybenzyl bromide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of olefination chemistry. Here, we move beyond standard protocols to address the nuanced challenges that can arise during experimentation, providing in-depth, mechanistically grounded solutions.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common and critical issues encountered when using 2,4-dimethoxybenzyl bromide derivatives in the Wittig reaction.
Issue 1: Low or No Product Yield
Question: "I'm attempting a Wittig reaction with the phosphonium salt derived from 2,4-dimethoxybenzyl bromide and an aliphatic aldehyde, but I'm seeing very low conversion of my starting materials. What are the likely causes and how can I resolve this?"
Answer: Low or no yield in a Wittig reaction involving a 2,4-dimethoxybenzyl-derived ylide can stem from several factors, primarily related to the stability of the starting materials and the ylide, as well as the reaction conditions.
Potential Causes & Solutions:
-
Incomplete Phosphonium Salt Formation: The first step, the quaternization of triphenylphosphine with 2,4-dimethoxybenzyl bromide, is crucial.[1][2] While benzylic bromides are generally reactive, the electron-donating methoxy groups can influence reactivity.[3]
-
Troubleshooting:
-
Confirm Salt Formation: Before proceeding, ensure the phosphonium salt has been successfully synthesized and is pure. This can be confirmed by ¹H and ³¹P NMR spectroscopy. The salt is typically a stable, crystalline solid.[4]
-
Reaction Conditions: The reaction of triphenylphosphine with the alkyl halide is often performed by heating in a suitable solvent like toluene or THF.[2][4] Ensure anhydrous conditions, as moisture can interfere.
-
-
-
Inefficient Ylide Generation: The deprotonation of the phosphonium salt to form the ylide is a critical step. The choice of base is paramount.[5]
-
Troubleshooting:
-
Base Selection: For a semi-stabilized ylide, such as the one derived from 2,4-dimethoxybenzyl bromide, a strong but not excessively harsh base is needed.[6] Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS).[1][7] Strong organolithium bases like n-butyllithium (n-BuLi) can sometimes lead to side reactions or affect stereoselectivity, especially in the presence of lithium salts.[8][9]
-
Anhydrous Conditions: Ylides are highly sensitive to moisture and oxygen.[5] Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
-
Order of Addition: Typically, the ylide is generated in situ by treating the phosphonium salt with the base, followed by the addition of the carbonyl compound.[1][10] A color change (often to deep yellow, orange, or red) can indicate ylide formation.[7]
-
-
-
Ylide Instability: The 2,4-dimethoxybenzyl group provides moderate resonance stabilization to the adjacent carbanion, creating a "semi-stabilized" ylide.[6] However, these ylides can still be unstable over long periods or at elevated temperatures.
-
Troubleshooting:
-
Generate and Use in situ: Prepare the ylide and add the carbonyl compound at a low temperature (e.g., 0 °C or -78 °C) to minimize decomposition.[7]
-
Monitor Ylide Formation: If possible, monitor the ylide formation by TLC or ³¹P NMR to ensure it has formed before adding the aldehyde.
-
-
-
Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition under basic conditions.[11]
-
Troubleshooting:
-
Use Freshly Purified Aldehyde: Ensure the aldehyde is pure and free of acidic or oxidative impurities.
-
Reverse Addition: In some cases, adding the base to a mixture of the phosphonium salt and the aldehyde can be beneficial, as the ylide is consumed as it is formed.[12]
-
-
Issue 2: Predominant Formation of the (E)-Isomer Instead of the Expected (Z)-Isomer
Question: "My reaction with the 2,4-dimethoxybenzyl-derived ylide is working, but I'm obtaining the (E)-alkene as the major product. I was expecting the (Z)-alkene. Why is this happening and can I change the stereochemical outcome?"
Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. The 2,4-dimethoxybenzyl group creates a semi-stabilized ylide, which often leads to poor stereoselectivity or a preference for the thermodynamically more stable (E)-alkene.[6][11]
Mechanistic Explanation:
-
Non-Stabilized Ylides (e.g., from alkyl halides): These react rapidly and irreversibly under kinetic control, typically leading to the (Z)-alkene.[13][14]
-
Stabilized Ylides (e.g., with adjacent ester or ketone groups): The initial addition to the carbonyl is often reversible. This allows for equilibration to the more stable anti-oxaphosphetane intermediate, which decomposes to the (E)-alkene.[13][14]
-
Semi-Stabilized Ylides (e.g., from benzylic or allylic halides): These fall in between, and their stereoselectivity can be influenced by reaction conditions. The partial stabilization allows for some degree of reversibility, often favoring the (E)-product.[6]
Strategies to Influence Stereoselectivity:
| Strategy | Rationale | Expected Outcome |
| Use Salt-Free Conditions | Lithium salts can promote the equilibration of intermediates, leading to the (E)-isomer.[9][13] | Increased (Z)-selectivity |
| Employ Sodium or Potassium Bases | Bases like NaHMDS or KHMDS can favor the formation of the (Z)-alkene compared to lithium bases.[7][9] | Increased (Z)-selectivity |
| Low Reaction Temperatures | Running the reaction at low temperatures (e.g., -78 °C) favors the kinetically controlled pathway. | Increased (Z)-selectivity |
| Schlosser Modification | This modification is specifically designed to convert the initial (Z)-favoring intermediate to the (E)-alkene.[11] | Primarily (E)-alkene |
Issue 3: Difficulty in Removing Triphenylphosphine Oxide Byproduct
Question: "My reaction has gone to completion, but I'm struggling to separate my product from the triphenylphosphine oxide (TPPO) byproduct. Column chromatography is proving to be difficult and inefficient. Are there alternative purification methods?"
Answer: The removal of triphenylphosphine oxide is a classic challenge in Wittig reactions due to its variable polarity and solubility.[14][15] Fortunately, several non-chromatographic methods have been developed.
Purification Strategies:
-
Precipitation/Crystallization:
-
Principle: TPPO is often a crystalline solid. By carefully choosing a solvent system where the desired product is soluble but TPPO is not, the byproduct can be precipitated and removed by filtration.
-
Protocol: After the reaction, concentrate the crude mixture. Add a non-polar solvent like diethyl ether, hexane, or a mixture of the two. Cool the mixture to induce crystallization of TPPO, then filter.[15][16]
-
-
Precipitation with Metal Salts:
-
Principle: TPPO is a Lewis base and can form insoluble complexes with certain metal salts like MgCl₂, ZnCl₂, or CaBr₂.[17][18]
-
Protocol: Dissolve the crude reaction mixture in a suitable solvent (e.g., THF, toluene). Add a solution of the metal salt. The TPPO-metal complex will precipitate and can be removed by filtration.[17][18]
-
-
Aqueous Extraction (for Horner-Wadsworth-Emmons alternative):
-
Principle: If the challenges with TPPO removal are persistent, consider the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction uses a phosphonate ester, and its phosphate byproduct is typically water-soluble, allowing for easy removal via an aqueous workup.[19][20][21]
-
Benefit: The HWE reaction is also known for its high (E)-selectivity and often works well with sterically hindered ketones where the Wittig reaction may fail.[11][22]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Is 2,4-dimethoxybenzyl bromide stable? Are there special storage conditions I should be aware of?
A1: 2,4-Dimethoxybenzyl bromide is a reactive compound. The electron-donating methoxy groups make the benzylic bromide more susceptible to nucleophilic attack and potentially less stable over time, especially when exposed to light, air, and moisture.[3][23] It is recommended to store it under an inert atmosphere, protected from light, and at a low temperature. Some sources indicate it is often prepared and used immediately without isolation.[24]
Q2: Can I use a ketone instead of an aldehyde with the ylide from 2,4-dimethoxybenzyl bromide?
A2: While possible, reactions with ketones are generally slower and less efficient than with aldehydes, especially for stabilized or semi-stabilized ylides.[11][13] Steric hindrance on the ketone can significantly impede the reaction.[11] If you are facing low yields with a ketone, the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative as the phosphonate carbanions used are more nucleophilic.[20][22]
Q3: My molecule contains other functional groups. Are they compatible with the Wittig reaction?
A3: The Wittig reagent is a strong base. Therefore, acidic protons (e.g., from alcohols, phenols, carboxylic acids) will be deprotonated. If your aldehyde or ketone contains such a group, you will need to use an additional equivalent of base or protect the acidic functional group.[12] The ylide is generally compatible with ethers, esters, and aromatic rings.[13]
Q4: How do I prepare the (2,4-dimethoxybenzyl)triphenylphosphonium bromide salt?
A4: The phosphonium salt is typically prepared via an SN2 reaction between triphenylphosphine and 2,4-dimethoxybenzyl bromide.[2] A general procedure involves dissolving both reactants in a solvent like toluene or THF and heating the mixture.[4] Upon cooling, the phosphonium salt, which is a solid, will often precipitate and can be collected by filtration.[2] Microwave-assisted synthesis can also be an efficient method for this transformation.[4]
Section 3: Key Experimental Protocols & Visualizations
General Protocol for a Wittig Reaction with a Semi-Stabilized Ylide
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend (2,4-dimethoxybenzyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base (e.g., KOtBu, 1.05 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes. The formation of the ylide is often indicated by the appearance of a deep color.
-
-
Reaction with Carbonyl:
-
Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product using one of the methods described in Issue 3 to remove triphenylphosphine oxide.
-
Diagrams
Caption: The Wittig reaction mechanism, from ylide formation to the final alkene product.
Caption: A logical workflow for troubleshooting low-yield Wittig reactions.
References
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Wikipedia. (2024). Wittig reaction. [Link]
-
Patel, D. K., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
-
Organic Chemistry Portal. (2021). Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
-
Patel, D. K., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
-
YouTube. (2019). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]
-
ACS Publications. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. [Link]
- Google Patents. (2021).
-
Wikipedia. (2024). Horner–Wadsworth–Emmons reaction. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. [Link]
-
Organic Chemistry Portal. (2021). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. [Link]
-
Career Henan Chemical Co. (2025). 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4). [Link]
-
Chem-Station. (2024). Wittig Reaction. [Link]
-
Organic Chemistry Portal. (2022). Phosphonium salt synthesis by alkylation or C-P coupling. [Link]
-
National Institutes of Health. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]
-
The Reaction Curator. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
YouTube. (2019). making phosphonium salts. [Link]
-
ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination. [Link]
-
CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activities of Phosphonium Salts on Basis of Triphenylphosphine and 3,5-Di-Tert-Butyl-4-Hydroxybenzyl Bromide. [Link]
-
Rahman, A. F. M. M. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research. [Link]
- Google Patents. (1996).
-
Chemistry Stack Exchange. (2018). Wittig reaction with an alkyl dibromide. [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. [Link]
-
Reddit. (2022). Problems with wittig reaction. [Link]
-
MDPI. (2021). 2,6-Dimethoxybenzyl Bromide. [Link]
-
J-Stage. (n.d.). p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts: Versatile Reagents for N. [Link]
-
Patsnap Eureka. (n.d.). Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide. [Link]
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Technical Support Center: Prevention of Polymerization of 1-(Bromomethyl)-2,4-dimethoxybenzene
Welcome to the technical support guide for 1-(Bromomethyl)-2,4-dimethoxybenzene (CAS 161919-74-0). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the safe handling and storage of this reactive compound, with a primary focus on preventing unwanted polymerization. As a substituted benzyl bromide, this reagent is susceptible to degradation and polymerization, which can compromise experimental outcomes and pose safety risks. This guide is structured in a question-and-answer format to directly address common issues and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is a brominated aromatic compound widely used as an intermediate in organic synthesis.[1] Its structure, featuring a reactive benzylic bromide and electron-donating methoxy groups, makes it highly susceptible to polymerization.[2] The benzylic carbon is activated, making it prone to nucleophilic substitution and elimination reactions, which can initiate polymerization. The presence of impurities, exposure to light, heat, and moisture can accelerate this process.
Q2: What are the visible signs of polymerization or degradation?
A2: The onset of polymerization or degradation can be identified by several observable changes:
-
Color Change: A pure compound should be a white to off-white crystalline solid or a colorless liquid. A yellow or brownish discoloration is an early indicator of degradation.
-
Increased Viscosity: The material may become viscous, syrupy, or even solidify into a hard, insoluble mass.
-
Precipitation: The formation of a solid precipitate in a solution of the compound is a clear sign of polymerization.
-
Insolubility: The polymerized material will exhibit poor solubility in solvents where the monomer is typically soluble.
Q3: How should I properly store this compound to prevent polymerization?
A3: Proper storage is the most critical factor in maintaining the stability of this compound. The recommended storage conditions are at 2-8°C in a tightly sealed container.[3] To further minimize degradation, the following practices are essential:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light Protection: Use an amber or opaque container to protect the compound from light, which can initiate radical polymerization.
-
Moisture Control: Ensure the storage container is well-sealed and stored in a dry environment to prevent hydrolysis of the benzyl bromide, which can generate acidic byproducts that catalyze polymerization.
Q4: Are there any chemical inhibitors that can be added to prevent polymerization?
A4: Yes, the addition of polymerization inhibitors is a common and effective strategy. Polymerization inhibitors work by scavenging free radicals that initiate the polymerization process.[4][5] For compounds like this compound, two main types of inhibitors are recommended:
-
Free-Radical Scavengers: Phenolic compounds such as Hydroquinone (HQ)[4], Butylated Hydroxytoluene (BHT), or 4-tert-butylcatechol (TBC) are effective.[6] These work by reacting with and neutralizing free radicals.[4]
-
Stabilizers for Acid Scavenging: Since acidic impurities can promote polymerization, a mild, non-nucleophilic base can be beneficial. For a similar compound, 1-(Bromomethyl)-4-methoxybenzene, potassium carbonate (K2CO3) has been used as a stabilizer.[7]
| Inhibitor Type | Example Inhibitors | Typical Concentration | Mechanism of Action |
| Free-Radical Scavenger | Hydroquinone (HQ), Butylated Hydroxytoluene (BHT) | 50-200 ppm | Scavenges free radicals to terminate polymerization chains.[4] |
| Acid Scavenger | Potassium Carbonate (K2CO3) | 2-5% by weight | Neutralizes acidic impurities that can catalyze polymerization.[7] |
Table 1: Recommended inhibitors for stabilizing this compound.
Troubleshooting Guide
Issue 1: My previously pure this compound has turned yellow and viscous.
-
Probable Cause: This is a strong indication that polymerization has begun. This is likely due to improper storage conditions, such as exposure to air, light, or elevated temperatures.
-
Solution:
-
Assess the Extent: If the material is only slightly discolored and still mostly liquid or solid that redissolves, it may be possible to purify it.
-
Purification: For small-scale purification, column chromatography using a non-polar eluent may separate the monomer from oligomers. However, this should be done quickly and at low temperatures.
-
Disposal: If the material has significantly polymerized into a viscous or solid mass, it is generally not salvageable and should be disposed of according to your institution's hazardous waste guidelines.[8]
-
Prevention: Review your storage protocol. Ensure the compound is stored at 2-8°C, under an inert atmosphere, and protected from light. Consider adding a stabilizer like BHT upon receipt.
-
Issue 2: During my reaction, a significant amount of insoluble material has formed.
-
Probable Cause: The reaction conditions are likely promoting the polymerization of your starting material. This can be caused by excessive heat, the presence of certain reagents (e.g., Lewis acids, strong bases), or prolonged reaction times.
-
Solution:
-
Lower Reaction Temperature: If the reaction allows, perform it at a lower temperature.
-
Minimize Reaction Time: Plan the experiment to minimize the time the compound is exposed to potentially destabilizing conditions.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen).
-
Reagent Compatibility: Be mindful of the reagents used. Strong Lewis acids or bases can initiate polymerization. If possible, choose milder alternatives.
-
Use of Inhibitors in the Reaction: In some cases, a small amount of a radical inhibitor that does not interfere with the desired reaction can be added. This requires careful consideration of the reaction mechanism.
-
Workflow for Handling and Using this compound
Caption: Recommended workflow for storage and handling of this compound.
Q5: How can I safely dispose of polymerized this compound?
A5: Polymerized material should be treated as hazardous chemical waste. It should be collected in a sealed, properly labeled container. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures. Do not attempt to dispose of it down the drain or in regular trash.[8]
Q6: Can I purify this compound that has started to degrade?
A6: Purification of partially polymerized material can be challenging. If the degradation is minimal (slight discoloration), you can attempt purification by recrystallization or column chromatography. However, be aware that heating the compound during purification (e.g., for recrystallization) can accelerate further polymerization. If you choose to distill, it must be done under vacuum to lower the boiling point and with the addition of a polymerization inhibitor.[9]
Logical Relationship of Factors Leading to Polymerization
Caption: Factors initiating polymerization and corresponding preventative measures.
References
-
Polymerization Inhibitors. 3V Sigma USA. [Link]
-
Material Safety Data Sheet - 1,4-Dimethoxybenzene. Cole-Parmer. [Link]
-
Polymerisation inhibitor. Wikipedia. [Link]
-
Inhibition of Free Radical Polymerization: A Review. PMC - NIH. [Link]
-
Benzyl bromide | 1339 Publications | 12529 Citations. [Link]
-
This compound | C9H11BrO2 | CID 15151907. PubChem. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
How does one separate Benzyl bromide from the reaction mixture? ResearchGate. [Link]
-
1,4-Benzoquinones with Styryl Substituents. Sciencemadness.org. [Link]
-
Reactions at the benzylic position (video). Khan Academy. [Link]
-
Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactions Involving 1-(Bromomethyl)-2,4-dimethoxybenzene
Welcome to the technical support center for reactions involving 1-(Bromomethyl)-2,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive reagent. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and maximize the yield of your desired product.
Introduction
This compound, also known as 2,4-dimethoxybenzyl bromide, is a valuable reagent in organic synthesis, particularly for the introduction of the 2,4-dimethoxybenzyl (DMB) protecting group. However, its high reactivity, stemming from the electron-donating methoxy groups, also makes it prone to several side reactions, leading to the formation of unwanted byproducts. This guide provides in-depth insights into these challenges and offers practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable steps to resolve them.
Problem 1: Low Yield of the Desired Product and a Complex Reaction Mixture.
Question: I performed an O-alkylation of a phenol with this compound using K₂CO₃ in acetone, but I obtained a very low yield of my target ether. My TLC plate shows multiple spots, including a significant amount of baseline material. What could be the issue?
Answer: This is a common issue arising from the inherent instability of this compound. The electron-rich nature of the benzene ring makes the benzylic bromide an excellent leaving group, but it also activates the molecule towards several competing degradation pathways.
Potential Causes and Solutions:
-
Hydrolysis of the Starting Material: this compound is highly susceptible to hydrolysis, especially in the presence of moisture or protic solvents. This reaction forms the corresponding 2,4-dimethoxybenzyl alcohol , which is unreactive in the desired alkylation reaction and can complicate purification.
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is advisable to purchase high-purity, anhydrous solvents or to dry them using appropriate methods (e.g., molecular sieves).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
-
-
Self-Condensation/Polymerization: Due to its high reactivity, this compound can undergo self-condensation, leading to the formation of oligomeric or polymeric materials that often appear as baseline spots on a TLC plate.[1] This is particularly prevalent at higher temperatures.
-
Solution:
-
Control Reaction Temperature: Maintain a low to moderate reaction temperature. If the reaction is sluggish, consider a more polar aprotic solvent to enhance the rate of the desired SN2 reaction rather than significantly increasing the temperature.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the nucleophile. This keeps the instantaneous concentration of the benzyl bromide low, minimizing self-reaction.
-
-
-
Friedel-Crafts Self-Alkylation: The highly activated aromatic ring can act as a nucleophile, attacking another molecule of the benzyl bromide in a Friedel-Crafts-type reaction. This can lead to the formation of diarylmethane byproducts, such as bis(2,4-dimethoxyphenyl)methane .
-
Solution:
-
Choice of Solvent: Avoid using aromatic solvents like toluene or benzene if possible, as they can also participate in Friedel-Crafts side reactions. Dichloromethane, while generally acceptable, can sometimes lead to byproducts under harsh Lewis acidic conditions. Acetonitrile, DMF, and THF are often better choices for SN2 reactions.
-
Use Fresh Reagent: this compound should ideally be used immediately after preparation or purchased fresh and stored under inert gas in a refrigerator.[1] Older batches are more likely to contain impurities that can catalyze decomposition.
-
-
Experimental Protocol: Minimizing Byproduct Formation in a Typical O-Alkylation
-
Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the alcohol/phenol substrate (1.0 eq) and anhydrous K₂CO₃ (1.5-2.0 eq).
-
Solvent Addition: Add anhydrous acetone or acetonitrile via syringe.
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.1-1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the stirring reaction mixture at room temperature over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC. The starting benzyl bromide should be consumed.
-
Workup: Upon completion, filter off the K₂CO₃, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.
Problem 2: An Unexpected, Non-polar Spot on the TLC Plate.
Question: I'm seeing a new, relatively non-polar spot on my TLC that is not my starting material or desired product. What could this be?
Answer: A non-polar byproduct is often indicative of a self-condensation or a Friedel-Crafts reaction.
Potential Byproducts and Identification:
| Byproduct Name | Structure | Formation Mechanism | TLC Characteristics |
| bis(2,4-dimethoxyphenyl)methane | (Image of bis(2,4-dimethoxyphenyl)methane) | Friedel-Crafts self-alkylation | More non-polar than the starting bromide and the desired product. |
| Elimination Product (if applicable) | (Alkene structure from E2) | E2 elimination with a hindered nucleophile/base | Typically very non-polar. |
Troubleshooting Steps:
-
Characterization: If the byproduct is present in a significant amount, try to isolate it via column chromatography and characterize it by ¹H NMR and mass spectrometry. The ¹H NMR of bis(2,4-dimethoxyphenyl)methane would show a characteristic singlet for the bridging methylene group (CH₂) and complex aromatic signals.
-
Reaction Condition Review:
-
Temperature: Was the reaction overheated? High temperatures favor Friedel-Crafts reactions and elimination.
-
Solvent: Was an aromatic solvent used? Consider switching to a non-aromatic, polar aprotic solvent.
-
Base: For reactions involving a base, is it overly hindered? A bulky base can promote E2 elimination over SN2 substitution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
The most common byproducts are:
-
2,4-Dimethoxybenzyl alcohol: Formed via hydrolysis of the starting material.
-
bis(2,4-dimethoxyphenyl)methane: Arises from Friedel-Crafts self-alkylation.
-
Polymeric materials: Resulting from uncontrolled self-condensation.
-
Elimination products: If a sterically hindered base is used.
Q2: How can I effectively monitor the progress of my reaction by TLC?
-
Co-spotting: Always co-spot the reaction mixture with the starting materials (both the nucleophile and the benzyl bromide) to accurately track their consumption and the formation of the product.
-
Visualization: this compound and its derivatives are UV active. Use a UV lamp (254 nm) for visualization. Staining with permanganate can also be helpful to visualize the product and alcohol byproduct.
-
Solvent System: A common solvent system for TLC analysis is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve good separation of spots.
Q3: My this compound reagent has a yellowish or brownish color. Can I still use it?
A colored appearance often indicates decomposition and the presence of impurities. While it might still be usable for some robust reactions, it is highly recommended to use a fresh, colorless reagent for reactions that are sensitive to impurities or require high purity of the final product. If you must use it, consider a quick purification by filtration through a short plug of silica gel with a non-polar eluent immediately before use.
Q4: What is the best way to purify my product from the unreacted starting material and byproducts?
Flash column chromatography on silica gel is the most effective method for purification.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The non-polar byproducts like bis(2,4-dimethoxyphenyl)methane will elute first, followed by the starting bromide, then the desired product, and finally the more polar 2,4-dimethoxybenzyl alcohol.
-
Careful Fraction Collection: Collect small fractions and analyze them by TLC before combining to ensure high purity of the final product.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway and the competing side reactions.
Caption: Competing reaction pathways for this compound.
References
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. (2015). [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. (2017). [Link]
-
2,6-Dimethoxybenzyl Bromide. MDPI. (2021). [Link]
-
Synthesis of 1,4-Bis-(2,4-Dimethoxyphenyl)-2,3-Bis-(4-methoxybenzyl)- Butane-1,4-Dione. Der Pharma Chemica. (2014). [Link]
-
Friedel-Crafts Alkylation of para-dimethoxybenzene. YouTube. (2025). [Link] (Note: A generic YouTube link is provided as a placeholder, as the original link may not be stable. The content refers to a standard organic chemistry experiment.)
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis: 1H NMR vs. Chromatographic Methods for 1-(Bromomethyl)-2,4-dimethoxybenzene
For researchers and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible synthesis and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 1-(Bromomethyl)-2,4-dimethoxybenzene is a key building block in the synthesis of various complex molecules, and its reactive benzylic bromide moiety makes its purity profile particularly critical. This guide provides an in-depth, field-proven comparison of quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques for the definitive purity assessment of this reagent.
The Principle of Purity: Why ¹H qNMR is a Primary Method
Unlike chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are inherently comparative, qNMR is a primary analytical method.[1][2] The fundamental principle of qNMR is that the area under a resonance signal is directly proportional to the number of nuclei responsible for that signal.[3][4] This allows for the determination of the absolute concentration or purity of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard, without the need for a calibration curve using the analyte itself.[4] This direct traceability to SI units through metrological weighing provides a level of accuracy and confidence that is often unmatched by other techniques.
¹H NMR Spectral Profile of this compound
A successful purity analysis begins with a thorough understanding of the analyte's ¹H NMR spectrum. The structure of this compound gives rise to a distinct set of signals.
-
Benzylic Protons (-CH₂Br): A sharp singlet integrating to 2 protons, typically found in the region of δ 4.5 - 4.7 ppm . Its downfield shift is due to the deshielding effect of the adjacent bromine atom.
-
Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3 protons, are expected due to their different chemical environments. These typically appear around δ 3.8 - 3.9 ppm .
-
Aromatic Protons: Three protons on the benzene ring will exhibit a characteristic splitting pattern based on their coupling relationships (ortho- and meta-coupling), appearing in the δ 6.4 - 7.2 ppm region.
Any deviation from this pattern or the presence of additional signals indicates impurities.
Experimental Protocol: Purity Determination by ¹H qNMR
This protocol outlines a self-validating system for determining the mass fraction purity of this compound. The choice of a suitable internal standard and the optimization of acquisition parameters are critical for accurate quantification.[5]
Step 1: Selection of the Internal Standard
The ideal internal standard should be:
-
Highly pure and non-hygroscopic.
-
Chemically stable and non-reactive with the analyte or solvent.
-
Possess a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals.
Maleic acid is an excellent choice. It is a stable solid with a sharp singlet for its two olefinic protons around δ 6.2-6.3 ppm in DMSO-d₆, which is typically well-resolved from the analyte's signals.
Step 2: Sample Preparation
Accurate weighing is paramount for qNMR.
-
Using an analytical balance, accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial. Record the mass to at least four decimal places.
-
Accurately weigh approximately 8-10 mg of the certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) into the same vial. Record the mass.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial. Ensure both the analyte and the standard are fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Step 3: NMR Data Acquisition
For quantitative results, specific acquisition parameters must be optimized to ensure complete proton relaxation and a high signal-to-noise ratio.
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): A crucial parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified in both the analyte and the standard. A conservative value of 30-60 seconds is recommended.
-
Acquisition Time (at): ≥ 3 seconds.
-
Number of Scans (ns): 8 to 16, sufficient to achieve a signal-to-noise ratio >150:1 for the signals being integrated.
Step 4: Data Processing and Purity Calculation
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the well-resolved singlet of the analyte's benzylic protons (-CH₂Br) and the singlet of the internal standard (olefinic protons of maleic acid).
-
Calculate the purity using the following equation:[3]
Purity (analyte) [%] = (I_analyte / I_std) × (N_std / N_analyte) × (M_analyte / M_std) × (m_std / m_analyte) × P_std
Where:
-
I : Integral area of the signal
-
N : Number of protons giving rise to the signal (2 for -CH₂Br, 2 for maleic acid)
-
M : Molar mass (Analyte: 231.08 g/mol ; Maleic Acid: 116.07 g/mol )
-
m : Mass
-
P : Purity of the internal standard
-
analyte : Refers to this compound
-
std : Refers to the internal standard
-
Visualizing the qNMR Workflow
The entire process, from sample preparation to the final purity assessment, follows a logical and rigorous workflow.
Caption: Workflow for purity validation by quantitative ¹H NMR (qNMR).
Comparative Analysis: qNMR vs. Chromatographic Techniques
While ¹H qNMR is a powerful primary method, GC-MS and HPLC-UV are common orthogonal techniques used for purity assessment.[6][7] Each has distinct advantages and limitations.
| Parameter | ¹H qNMR | GC-MS | HPLC-UV |
| Principle | Direct proportionality of signal integral to molar concentration.[3] | Separation by boiling point/polarity; detection by mass-to-charge ratio.[6] | Separation by polarity; detection by UV absorbance.[8] |
| Quantification | Absolute (Primary Method); no analyte-specific reference needed.[4] | Relative; requires reference standards for accurate quantification. | Relative; requires reference standards; response factors can vary. |
| Impurity ID | Structural information from chemical shifts and coupling constants. | High confidence from mass fragmentation patterns.[6] | Low confidence (based on retention time); requires MS detector for ID. |
| Volatility Req. | Not required; analyte must be soluble. | Required; suitable for volatile/semi-volatile compounds.[6] | Not required; suitable for a wide range of polarities. |
| Sample Prep. | Simple dissolution and weighing. | Simple dissolution; may require derivatization for some analytes. | Mobile phase preparation; method development can be complex. |
| Run Time | Typically 5-15 minutes per sample. | Typically 15-30 minutes per sample. | Typically 10-25 minutes per sample. |
Identifying Potential Impurities
The synthesis of this compound often proceeds via bromination of 2,4-dimethoxytoluene. Potential impurities include:
-
Starting Material (2,4-dimethoxytoluene): Would show a methyl singlet around δ 2.2 ppm instead of the -CH₂Br signal.
-
Hydrolysis Product (2,4-dimethoxybenzyl alcohol): The -CH₂Br signal (δ ~4.6 ppm) would be replaced by a -CH₂OH signal (δ ~4.5 ppm) and a broad -OH signal.
-
Dibrominated Species: Would lead to a decrease or disappearance of aromatic signals and potentially new benzylic signals.
GC-MS is particularly effective at identifying volatile impurities like residual starting material or solvents.[9][10] HPLC is well-suited for detecting less volatile byproducts, such as the hydrolysis product or over-brominated species.[7][8] However, ¹H NMR can often detect and quantify all these impurities simultaneously in a single experiment, provided their signals are resolved.
Logical Framework for Purity Validation
A comprehensive purity validation strategy often employs multiple techniques to build a complete picture of the material's composition.
Caption: Interrelationship of analytical techniques for comprehensive purity assessment.
Conclusion and Expert Recommendation
For the definitive purity assessment of this compound, ¹H qNMR stands out as the superior primary technique . Its ability to provide direct, absolute quantification without the need for an analyte-specific reference standard makes it an invaluable tool for certifying reference materials and for ensuring the highest level of accuracy in research and development.[11] The method is rapid, non-destructive, and provides rich structural information about both the main component and any potential impurities.[4]
While chromatographic methods like GC-MS and HPLC-UV are excellent orthogonal techniques for profiling specific types of impurities (volatile and non-volatile, respectively), they function best as complementary, qualitative, or semi-quantitative tools unless rigorously validated with certified standards for each potential impurity. For establishing the mass fraction purity of a batch with the highest degree of confidence and metrological traceability, the ¹H qNMR protocol described herein is the recommended gold standard. The validation of qNMR methods should be performed in accordance with established guidelines, such as those from the USP or ICH, to ensure robustness and fitness for purpose.[2][12]
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, ACS Publications. [Link]
-
Quantitative NMR. Organic Primary Standards Group. [Link]
-
Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. Bruker. [Link]
-
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ResearchGate. [Link]
-
Validation of a Generic qHNMR Method for Natural Products Analysis. PMC, National Center for Biotechnology Information. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
-
Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. [Link]
-
Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. TSI Journals. [Link]
-
Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. Preprints.org. [Link]
-
Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. National Institutes of Health (NIH). [Link]
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- 7. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
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- 12. Validation and implementation of qNMR as platform methods of oligonucleotides and peptides | Bruker [bruker.com]
A Comparative Guide to the Reactivity of 1-(Bromomethyl)-2,4-dimethoxybenzene and Benzyl Bromide
For researchers and professionals in organic synthesis and drug development, the choice of an alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and yield. Benzylic bromides are a cornerstone of this chemical space, prized for their utility in introducing the benzyl moiety. However, not all benzylic bromides are created equal. The substituents on the aromatic ring dramatically influence their reactivity. This guide provides an in-depth comparison between the workhorse reagent, benzyl bromide, and its activated counterpart, 1-(bromomethyl)-2,4-dimethoxybenzene.
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of benzylic bromides in nucleophilic substitution reactions is governed by their ability to undergo either a bimolecular (Sₙ2) or unimolecular (Sₙ1) pathway. The transition between these mechanisms is dictated by factors such as the solvent, the nucleophile, and, most importantly, the electronic stability of the carbocation intermediate that forms in the Sₙ1 pathway.[1]
-
Sₙ2 Mechanism: A single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group (bromide) departs. This pathway is sensitive to steric hindrance.
-
Sₙ1 Mechanism: A two-step process initiated by the departure of the leaving group to form a planar carbocation intermediate.[2][3] This intermediate is then rapidly attacked by the nucleophile. The rate-determining step is the formation of this carbocation; therefore, any factor that stabilizes it will dramatically accelerate the reaction rate.[4][5]
The fundamental difference between benzyl bromide and this compound lies in the electronic effects of the two methoxy (-OCH₃) groups on the aromatic ring. Methoxy groups are potent electron-donating groups (EDGs) through resonance (a +M effect).[6] They donate lone-pair electron density into the aromatic system, which can powerfully stabilize a positive charge that develops at the benzylic position during an Sₙ1 reaction.[7] Benzyl bromide lacks this additional stabilization, relying solely on the delocalization of the positive charge into the benzene ring itself.
This leads to a clear hypothesis: This compound is significantly more reactive than benzyl bromide, particularly under conditions that favor an Sₙ1 mechanism, due to the superior resonance stabilization of its corresponding carbocation intermediate.
Experimental Evidence: A Quantitative Look at Electronic Effects
| Compound | Substituent Effect | First-Order Rate Constant (k_solv) at 25°C | Relative Rate |
| 4-Methoxybenzyl chloride | Strong Electron-Donating Group (+M) | 2.2 s⁻¹ | ~1,200,000 |
| Benzyl chloride | Unsubstituted (Reference) | ~1.8 x 10⁻⁶ s⁻¹ (estimated) | 1 |
Table 1: Comparison of solvolysis rates for benzyl chloride and 4-methoxybenzyl chloride. The data clearly demonstrates the massive rate acceleration provided by a single para-methoxy group.[8][9]
The presence of a single methoxy group at the para-position accelerates the reaction by a factor of over a million. This compound possesses two such electron-donating groups, one at the para-position and one at the ortho-position. Both are positioned to participate in resonance stabilization of the carbocation.[10] This dual activation means its reactivity is expected to be even greater than that of the 4-methoxy analog, making it an exceptionally labile benzylic halide. This high reactivity is leveraged in its use as a protecting group for alcohols (as the 2,4-dimethoxybenzyl, or DMB, group), which is known for being cleavable under much milder acidic conditions than the standard benzyl (Bn) or even the p-methoxybenzyl (PMB) group.[11]
Mechanistic Insight: Visualizing Carbocation Stability
The dramatic difference in reactivity is best understood by examining the resonance structures of the carbocation intermediates. The 2,4-dimethoxybenzyl carbocation benefits from additional, highly stable resonance contributors where the positive charge is delocalized onto the oxygen atoms of the methoxy groups, giving every atom a full octet.[12] These structures are significantly more stable than those available to the simple benzyl carbocation.
Caption: Resonance stabilization pathways for benzyl vs. 2,4-dimethoxybenzyl carbocations.
Experimental Protocol: A Comparative Solvolysis Study
To empirically validate the reactivity difference, a kinetic solvolysis experiment can be performed. This protocol provides a self-validating system to determine the first-order rate constants for both substrates.[13]
Objective: To determine and compare the first-order rate constants (k) for the solvolysis of benzyl bromide and this compound in 50% aqueous acetone.
Materials:
-
Benzyl bromide
-
This compound
-
Acetone (ACS grade)
-
Deionized water
-
0.02 M standardized sodium hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Constant temperature water bath (e.g., 45°C)
-
Burette, pipettes, conical flasks, stopwatches
Procedure:
-
Reaction Setup: Prepare a 50:50 (v/v) aqueous acetone solvent mixture. In a flask, dissolve a known amount of the benzylic bromide (e.g., this compound) to achieve a final concentration of approximately 0.1 M.
-
Kinetic Run: Place the flask in the constant temperature water bath and start a stopwatch.[13]
-
Aliquoting: At regular, recorded time intervals (e.g., every 5-10 minutes), withdraw a 5.0 mL aliquot of the reaction mixture.
-
Quenching: Immediately transfer the aliquot into a flask containing ice-cold water to stop the reaction.[13]
-
Titration: Add 2-3 drops of phenolphthalein indicator to the quenched aliquot. Titrate the hydrobromic acid (HBr) produced during the solvolysis with the standardized NaOH solution until a persistent faint pink endpoint is reached. Record the volume of NaOH used.[13]
-
Repeat: Repeat steps 3-5 for at least 8-10 time points, until the reaction is >70% complete.
-
Control Experiment: Repeat the entire procedure (steps 1-6) using benzyl bromide. Note: Given the expected slower rate, longer time intervals or a higher temperature may be necessary to observe significant change.
Data Analysis:
-
Calculate the moles of HBr produced at each time point, which is equal to the moles of benzylic bromide that have reacted.
-
Determine the concentration of the remaining benzylic bromide, [R-Br], at each time point.
-
Plot ln[R-Br] versus time (in seconds).
-
For a first-order reaction, the plot should be linear. The rate constant, k, is the negative of the slope (slope = -k).[13]
Caption: Experimental workflow for the kinetic analysis of benzylic bromide solvolysis.
Conclusion and Practical Implications
The evidence is unequivocal: This compound is a significantly more reactive alkylating agent than benzyl bromide. This enhanced reactivity stems directly from the powerful resonance stabilization of its benzylic carbocation intermediate by the two electron-donating methoxy groups.
For the practicing scientist, this has several implications:
-
Reaction Conditions: Reactions with this compound can often be performed under much milder conditions (lower temperatures, weaker bases) than those requiring benzyl bromide, which can be beneficial for sensitive substrates.
-
Mechanism: It will almost certainly react via an Sₙ1 pathway, especially in polar protic solvents. This contrasts with benzyl bromide, which occupies a mechanistic borderline and can be pushed toward Sₙ1 or Sₙ2.[14]
-
Protecting Group Strategy: The high lability of the resulting 2,4-dimethoxybenzyl (DMB) ether or amine makes it an ideal protecting group when very mild, often oxidative or weakly acidic, deprotection conditions are required, offering orthogonality with the more robust benzyl (Bn) group.[11]
While benzyl bromide remains a reliable and cost-effective reagent for general benzylation, this compound offers a powerful, highly activated alternative for syntheses demanding mild conditions or for the strategic implementation of advanced protecting group schemes.
References
- A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1-cyclopentylethyl)benzene and Related Secondary Benzylic Bromides. (n.d.). Benchchem.
- Richard, J. P., et al. (2012). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central.
- Richard, J. P., et al. (2012). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed.
- Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry.
- Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Royal Society of Chemistry.
- Why is Methoxy methyl carbocation (CH3-O-CH2+) more stable than Benzylic carbocation (Ph-CH2+)? (2021). Quora.
- Okuyama, T., & Ohta, H. (n.d.). Variation of solvolysis rates for different substrates with... ResearchGate.
- Among Benzyl carbocation (Ph-CH2+) and Methyl methoxy carbocation (CH3-O-CH2+), why is the latter more stable? (2021). Chemistry Stack Exchange.
- Predict the order of relative stability of the three benzylic cations. (2025). Filo.
- A Comparative Guide to the Efficacy of 1-(Bromomethyl)-2-methoxybenzene as an Alkylating Agent. (n.d.). Benchchem.
- Solvolysis Rates of Some Disubstituted Benzyl Bromides. (n.d.). Creighton ResearchWorks.
- Sₙ1 Reaction Mechanism, Energy Diagram and Stereochemistry. (2021). Chemistry LibreTexts.
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). Chemistry Notes.
- Sₙ1 Reaction Mechanism. (2021). The Organic Chemistry Tutor.
- Organic Chemistry Study Guide: SN1, SN2, Elimination & Epoxide. (n.d.). Pearson.
- The Sₙ1 Reaction Mechanism. (2025). Master Organic Chemistry.
- A Comparative Guide to the Synthetic Utility of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Other Benzyl Bromides. (n.d.). Benchchem.
- Experiment 7 — Nucleophilic Substitution. (n.d.). Union College.
- Nucleophilic Substitution. (n.d.). Arts, Science, and Commerce College, Kolhar.
- 2,4-Dimethoxybenzyl (DMB), p-Methoxybenzyl (PMB), and Benzyl (Bn) Protecting Groups. (n.d.). Benchchem.
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A Comparative Guide to the ¹³C NMR Characterization of 1-(Bromomethyl)-2,4-dimethoxybenzene and its Isomer, 2,6-dimethoxybenzyl bromide
The Importance of Isomeric Differentiation in Drug Development
In the synthesis of complex organic molecules, particularly in the context of drug discovery, the precise control of regiochemistry is paramount. Isomers, such as 1-(Bromomethyl)-2,4-dimethoxybenzene and 2,6-dimethoxybenzyl bromide, possess the same molecular formula but differ in the spatial arrangement of their atoms. This seemingly subtle difference can lead to vastly different pharmacological and toxicological profiles. Consequently, the ability to unequivocally differentiate between such isomers is not merely an academic exercise but a critical component of quality control and regulatory compliance. ¹³C NMR spectroscopy is an indispensable technique for this purpose, as the chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is directly influenced by the substitution pattern on the benzene ring.
Predicted ¹³C NMR Spectrum of this compound
The prediction of ¹³C NMR chemical shifts in substituted benzene rings is a well-established method that relies on the principle of additivity of substituent chemical shifts (SCS).[1][2] By starting with a known spectrum of a parent compound, the chemical shifts of a more complex derivative can be estimated by applying the known effects of additional substituents.
For the prediction of the ¹³C NMR spectrum of this compound, we will use the experimentally determined chemical shifts of 1-bromo-2,4-dimethoxybenzene as our base. The introduction of a bromomethyl group (-CH₂Br) will induce further shifts in the aromatic carbons. The SCS effects of the -CH₂Br group have been previously reported and will be applied here.[3]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 | ~120.0 | The carbon bearing the bromomethyl group is expected to be significantly shielded compared to an unsubstituted benzene carbon (128.5 ppm) due to the influence of the two ortho and para methoxy groups. |
| C2 | ~159.0 | The carbon atom directly attached to the electron-donating methoxy group at position 2 will be strongly deshielded. |
| C3 | ~99.0 | This carbon is ortho to one methoxy group and para to the other, leading to significant shielding. |
| C4 | ~161.0 | Similar to C2, this carbon is directly bonded to a methoxy group and will be strongly deshielded. |
| C5 | ~105.0 | This carbon is ortho to the methoxy group at C4 and meta to the bromomethyl group, resulting in a shielded chemical shift. |
| C6 | ~132.0 | This carbon is ortho to the bromomethyl group and meta to both methoxy groups, leading to a downfield shift. |
| -CH₂Br | ~33.0 | The benzylic carbon attached to the electronegative bromine atom will appear in the aliphatic region, typically deshielded compared to a simple methyl group.[3] |
| 2-OCH₃ | ~55.8 | The chemical shift for methoxy groups on a benzene ring is characteristic.[4] |
| 4-OCH₃ | ~55.6 | The chemical shift for methoxy groups on a benzene ring is characteristic.[4] |
Experimental ¹³C NMR Characterization of 2,6-dimethoxybenzyl bromide
For a direct and objective comparison, we present the experimentally determined ¹³C NMR data for 2,6-dimethoxybenzyl bromide, a structural isomer of our target compound. The data presented here is based on published findings.
Table 2: Experimental ¹³C NMR Chemical Shifts for 2,6-dimethoxybenzyl bromide
| Carbon Atom | Experimental Chemical Shift (δ, ppm) |
| C1 | 114.4 |
| C2, C6 | 158.5 |
| C3, C5 | 103.7 |
| C4 | 130.1 |
| -CH₂Br | 23.7 |
| 2,6-OCH₃ | 55.9 |
Comparative Analysis: Distinguishing Isomers with ¹³C NMR
A side-by-side comparison of the predicted ¹³C NMR data for this compound and the experimental data for 2,6-dimethoxybenzyl bromide reveals key differences that allow for their unambiguous differentiation.
-
Number of Aromatic Signals: Due to the lower symmetry of this compound, it is predicted to show six distinct signals for the aromatic carbons. In contrast, the higher symmetry of 2,6-dimethoxybenzyl bromide (with a plane of symmetry passing through C1 and C4) results in only four signals for the six aromatic carbons (C2/C6 and C3/C5 are chemically equivalent). This difference in the number of signals is a definitive diagnostic feature.
-
Chemical Shift of the Bromomethyl Carbon: The predicted chemical shift for the -CH₂Br carbon in the 1,2,4-substituted isomer is approximately 33.0 ppm. This is significantly downfield from the experimentally observed value of 23.7 ppm for the 2,6-disubstituted isomer. This difference can be attributed to the different electronic environments of the benzylic carbon in the two isomers.
-
Aromatic Region Pattern: The pattern of chemical shifts in the aromatic region is also distinct. For the 1,2,4-isomer, we predict a wider spread of chemical shifts, with two carbons appearing at very high field (around 99.0 and 105.0 ppm) due to the strong shielding effects of the methoxy groups. The 2,6-isomer also shows shielded carbons, but the overall pattern and specific chemical shifts are different.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of a substituted benzene derivative. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Sample Preparation
-
Analyte: Weigh approximately 20-30 mg of the analyte (e.g., this compound or its isomer).
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at ~77.16 ppm, which can be used as a secondary chemical shift reference.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. The signal for the four equivalent carbons in TMS is defined as 0.00 ppm and serves as the primary chemical shift reference.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal sensitivity and spectral dispersion.
-
Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure efficient transfer of radiofrequency power.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to compensate for any magnetic field drift during the experiment.
-
Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for obtaining sharp, well-resolved NMR signals.
-
Acquisition Parameters:
-
Pulse Program: Use a standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width: Set the spectral width to encompass the entire expected range of ¹³C chemical shifts (typically 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between scans, which is important for obtaining accurate signal intensities.
-
Number of Scans: Acquire a sufficient number of scans (typically ranging from 128 to 1024) to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is only 1.1%.
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform. This will improve the signal-to-noise ratio at the expense of a slight loss in resolution.
-
Phasing: Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks in the spectrum and determine their chemical shifts. While integration in ¹³C NMR is not always quantitative due to varying relaxation times and Nuclear Overhauser Effect (NOE) enhancements, it can provide a rough estimate of the relative number of carbons.
Logical and Experimental Workflow
The following diagrams illustrate the logical relationship between the isomeric compounds and the general workflow for their ¹³C NMR characterization.
Caption: Logical relationship between the target and alternative compounds and the comparative analysis workflow.
Caption: General experimental workflow for ¹³C NMR spectroscopy.
Conclusion
This guide has provided a comprehensive overview of the ¹³C NMR characterization of this compound through a detailed prediction of its spectrum. By comparing this prediction with the experimental data of its isomer, 2,6-dimethoxybenzyl bromide, we have highlighted the power of ¹³C NMR in distinguishing between closely related structures. The detailed experimental protocol provided serves as a robust framework for researchers to acquire high-quality, reproducible NMR data, ensuring the scientific integrity of their work. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules, underscoring the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical research.
References
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(4), M1277. [Link]
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Pek, P., & Sychrovský, V. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 513-522. [Link]
-
Miyamoto, Y., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(1-2), e1843722. [Link]
-
Bullpitt, M., Kitching, W., Doddrell, D., & Adcock, W. (1976). Substituent effect of the bromomethyl group. Carbon-13 magnetic resonance study. The Journal of Organic Chemistry, 41(5), 760–764. [Link]
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Comparative Guide to HPLC Methods for Analyzing 1-(Bromomethyl)-2,4-dimethoxybenzene Reactions
For Immediate Release
A definitive guide comparing High-Performance Liquid Chromatography (HPLC) methods for the analysis of reactions involving 1-(Bromomethyl)-2,4-dimethoxybenzene has been published. This guide is an essential resource for researchers, scientists, and professionals in drug development, offering an objective comparison of analytical techniques supported by experimental data.
Introduction: The Analytical Challenge
This compound is a crucial reagent in organic synthesis, frequently employed in the production of pharmaceutical intermediates. Monitoring the progression of reactions involving this compound is vital for ensuring reaction completion, optimizing yields, and identifying potential impurities. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for this purpose. However, the inherent reactivity of the benzylic bromide and the diverse polarity of potential reactants and products necessitate a careful selection of the appropriate HPLC methodology. This guide provides a comparative analysis of reversed-phase and normal-phase HPLC methods for effectively monitoring these reactions.
Method Comparison: Reversed-Phase vs. Normal-Phase HPLC
The choice between reversed-phase and normal-phase HPLC is contingent on the specific characteristics of the reaction mixture.
-
Reversed-Phase HPLC (RP-HPLC) is often the initial choice for the analysis of aromatic compounds.[1][2] It utilizes a non-polar stationary phase and a polar mobile phase. This method is particularly well-suited for reactions where the starting material, this compound, and the resulting products exhibit moderate to low polarity.[3][4]
-
Normal-Phase HPLC (NP-HPLC) employs a polar stationary phase and a non-polar mobile phase.[5] This technique is advantageous for separating highly polar or very non-polar compounds that are not well-retained or are insoluble in the aqueous mobile phases typical of RP-HPLC.[6] It can also be a powerful tool for resolving isomers.[7]
The following table provides a high-level comparison of the two primary HPLC approaches for analyzing this compound reactions.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase | Non-polar (e.g., C18, C8, Phenyl)[1][8] | Polar (e.g., Silica, Cyano, Amino)[5][6] |
| Mobile Phase | Polar (e.g., Acetonitrile/Water, Methanol/Water)[9][10] | Non-polar (e.g., Hexane/Ethyl Acetate, Hexane/Isopropanol) |
| Elution Order | Most non-polar compounds elute last. | Most polar compounds elute last. |
| Primary Applications | Analysis of moderately polar to non-polar aromatic compounds.[1][11] | Separation of very polar or non-polar compounds, isomers.[7] |
| Key Advantages | Robust, reproducible, wide applicability. | Excellent for separating compounds with significant polarity differences.[7] |
| Considerations | Potential for hydrolysis of the benzylic bromide on the column. | Sensitivity to water content in the mobile phase. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method
This protocol is designed for monitoring a typical alkylation reaction where this compound reacts with a nucleophile.
Methodology:
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point for most applications.[2]
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 50:50 (v/v) Acetonitrile:Water, which can be optimized based on the polarity of the reactants and products.[9] For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[9]
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 220 nm and 280 nm (to capture the aromatic nature of the compounds).
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture.
-
Dilute the quenched aliquot with the initial mobile phase composition.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis: Monitor the decrease in the peak area of this compound and the corresponding increase in the product peak area over time.
Workflow for Reversed-Phase HPLC Analysis
Caption: Workflow for RP-HPLC analysis of reaction progress.
Protocol 2: Normal-Phase HPLC Method
This protocol is suitable for reactions involving highly polar or non-polar species where RP-HPLC provides inadequate separation.
Methodology:
-
Column Selection: A silica or cyano-bonded column (e.g., 4.6 x 250 mm, 5 µm) is recommended.[5][6] Cyano columns can offer faster equilibration times.[6]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane and a polar modifier like ethyl acetate or isopropanol.[12] A starting point could be 90:10 (v/v) Hexane:Ethyl Acetate.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 220 nm and 280 nm.
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the aliquot in the mobile phase. Ensure complete dissolution.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
-
Data Analysis: Track the consumption of the starting material and the formation of the product by monitoring their respective peak areas.
Workflow for Normal-Phase HPLC Analysis
Caption: Workflow for NP-HPLC analysis of reaction progress.
Performance Data and Method Selection Rationale
The selection of the optimal HPLC method requires careful consideration of the reaction components. The following table presents hypothetical performance data to guide this decision-making process.
| Analyte | RP-HPLC (C18) Retention Time (min) | NP-HPLC (Silica) Retention Time (min) | Rationale for Method Choice |
| This compound | 8.5 | 4.2 | Well-retained on C18, indicating suitability for RP-HPLC. |
| Polar Nucleophile (e.g., Amine) | 2.1 | 12.3 | Poorly retained on C18, suggesting NP-HPLC is superior for baseline separation from the solvent front. |
| Non-polar Product | 15.2 | 3.1 | Strongly retained on C18, potentially leading to long run times. NP-HPLC offers a faster analysis. |
| Polar Product | 3.5 | 10.8 | Both methods could be viable, but NP-HPLC may offer better resolution from other polar species. |
Causality Behind Experimental Choices:
-
Column Chemistry: The choice between a C18 and a silica column is the most critical decision. C18 columns separate based on hydrophobicity, making them ideal for the moderately non-polar this compound.[1][8] Silica columns, on the other hand, separate based on polarity, providing better retention for polar analytes.[5][12]
-
Mobile Phase Composition: In RP-HPLC, the ratio of organic solvent (acetonitrile or methanol) to water is adjusted to achieve optimal retention and separation.[9][10] In NP-HPLC, a small amount of a polar modifier is added to a non-polar solvent to control the elution strength.[12]
-
Detector Wavelength: The dimethoxybenzene moiety in the target molecule provides strong UV absorbance.[13] Monitoring at multiple wavelengths (e.g., 220 nm for general absorbance and 280 nm for more specific aromatic absorbance) can help in peak identification and purity assessment.
Trustworthiness: Self-Validating Systems
To ensure the reliability of the chosen HPLC method, it is crucial to incorporate self-validating checks:
-
Spiking Studies: Injecting the reaction mixture spiked with known amounts of starting material and, if available, the expected product can confirm peak identity and the method's ability to separate these components from other reaction species.
-
Forced Degradation Studies: Subjecting this compound to stress conditions (e.g., acid, base, heat) can help identify potential degradation products and ensure the HPLC method can resolve them from the main components.[14] This is particularly important for developing a stability-indicating method.[14]
-
System Suitability Tests: Regularly injecting a standard solution to monitor parameters like retention time, peak shape, and resolution ensures the continued performance of the HPLC system.
Conclusion
The effective monitoring of reactions involving this compound is readily achievable with a well-chosen HPLC method. While reversed-phase HPLC on a C18 column is a versatile and often suitable starting point, normal-phase HPLC provides a powerful alternative for reactions involving very polar or non-polar compounds. By carefully considering the polarity of all reaction components and implementing self-validating checks, researchers can develop robust and reliable analytical methods to support their synthetic chemistry endeavors.
References
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SIELC Technologies. (n.d.). Separation of 1-Bromo-2,4-dimethoxybenzene on Newcrom R1 HPLC column. Retrieved from [Link]
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Seymour, M. J., & Teass, A. W. (1980). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks. Retrieved from [Link]
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Zhang, Q., et al. (2014). Separations of substituted benzenes and polycyclic aromatic hydrocarbons using normal- and reverse-phase high performance liquid chromatography with UiO-66 as the stationary phase. Journal of Chromatography A, 1369, 149-156. Retrieved from [Link]
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Szepesy, L., & Czencz, M. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering, 25(1-2), 123-136. Retrieved from [Link]
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Carlos-A., R.-M., et al. (2014). DEVELOPMENT OF A METHODOLOGY TO DETERMINE THE AROMATIC STRUCTURAL DISTRIBUTION IN LIGHT AND MEDIUM PETROLEUM FRACTIONS BY HPLC. CT&F - Ciencia, Tecnología y Futuro, 5(4), 81-94. Retrieved from [Link]
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Kotronaki, E., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Analytical Methods, 13(9), 1166-1175. Retrieved from [Link]
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Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. Retrieved from [Link]
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Konášová, R., et al. (2013). A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalix[1]arene in Acetonitrile–Water Solution. Collection of Czechoslovak Chemical Communications, 78(8), 955-968. Retrieved from [Link]
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Han, S., et al. (1998). Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC. Journal of Chromatographic Science, 36(4), 173-182. Retrieved from [Link]
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Phenomenex. (n.d.). Rapid, Inexpensive, and Selective Removal of Palladium Catalyst from a Suzuki Reaction using Strata™-XL-AW Solid Phase Extraction (SPE). Retrieved from [Link]
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David, V., & Ionescu, C. (2010). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 55(11-12), 903-909. Retrieved from [Link]
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Ayurajan, S., et al. (2022). Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. Journal of Applied Pharmaceutical Science, 12(08), 164-170. Retrieved from [Link]
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Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]
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Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(33), 4259-4266. Retrieved from [Link]
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Kumar, V. R., et al. (2014). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. Analytical Chemistry: An Indian Journal, 14(9), 334-339. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]
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Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
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Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(33), 4259-4266. Retrieved from [Link]
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Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]
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Kotronaki, E., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]
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Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Minnesota State University Moorhead. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry of 1-(Bromomethyl)-2,4-dimethoxybenzene and its Derivatives
This technical guide provides an in-depth analysis and comparison of mass spectrometry techniques for the characterization of 1-(Bromomethyl)-2,4-dimethoxybenzene and its derivatives. This class of compounds is of significant interest to researchers in organic synthesis and drug development, where the 2,4-dimethoxybenzyl (DMB) moiety is frequently employed as a protecting group for alcohols, amines, and other functional groups.[1] Accurate and reliable analytical methods are crucial for monitoring reactions, confirming structures, and ensuring the purity of intermediates and final products.
This guide will delve into the nuanced fragmentation behaviors of these molecules under different ionization conditions, primarily comparing the widely used Electron Ionization (EI) with the softer Chemical Ionization (CI) techniques. By understanding the underlying principles of fragmentation and the strengths of each method, researchers can select the optimal analytical strategy for their specific needs.
The Compound of Interest: this compound
This compound, also known as 2,4-dimethoxybenzyl bromide, possesses a molecular weight of 231.09 g/mol and a chemical formula of C₉H₁₁BrO₂.[2] Its structure, featuring a reactive benzylic bromide and two electron-donating methoxy groups, dictates its characteristic behavior in the mass spectrometer.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach for Structural Elucidation
Electron Ionization (EI) is a powerful technique for elucidating the structure of unknown compounds due to the extensive and reproducible fragmentation patterns it generates.[3] In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) that is often unstable and undergoes fragmentation.
Predicted Fragmentation Pathway of this compound under EI
The molecular ion of this compound is expected to be observed at m/z 230 and 232 in an approximate 1:1 ratio, which is characteristic of compounds containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
The most prominent fragmentation pathway is the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in the formation of the highly stable 2,4-dimethoxybenzyl cation at m/z 151 . This cation is resonance-stabilized by the two electron-donating methoxy groups on the aromatic ring, making it the likely base peak in the spectrum.
Further fragmentation of the 2,4-dimethoxybenzyl cation can occur through the loss of a methyl radical (•CH₃) from one of the methoxy groups to form an ion at m/z 136 . Subsequent loss of a molecule of carbon monoxide (CO) would then lead to an ion at m/z 108 . Another possible fragmentation is the loss of formaldehyde (CH₂O) from the base peak, resulting in an ion at m/z 121 .
Comparative Analysis with an Isomer: 1-Bromo-2,4-dimethoxybenzene
To support the predicted fragmentation, we can examine the experimental EI mass spectrum of its isomer, 1-Bromo-2,4-dimethoxybenzene, available from the NIST WebBook.[4] In this isomer, the bromine atom is directly attached to the aromatic ring. Its mass spectrum shows a prominent molecular ion at m/z 216/218. A key fragment is observed at m/z 201/203, corresponding to the loss of a methyl radical. This comparison highlights how the position of the bromine atom dramatically influences the fragmentation pathway. For this compound, the benzylic C-Br bond is significantly weaker and its cleavage leads to a much more stable carbocation, hence the expected dominance of the m/z 151 peak.
| Fragment Ion | Predicted m/z for this compound | Observed m/z for 1-Bromo-2,4-dimethoxybenzene[4] | Proposed Structure/Loss |
| Molecular Ion | 230/232 | 216/218 | [M]⁺˙ |
| M - Br | 151 | - | Loss of •Br |
| M - CH₃ | - | 201/203 | Loss of •CH₃ |
| [C₈H₈O₂]⁺˙ | 136 | - | From m/z 151 by loss of •CH₃ |
| [C₇H₈O]⁺˙ | 108 | - | From m/z 136 by loss of CO |
| [C₈H₉O]⁺ | 121 | - | From m/z 151 by loss of CH₂O |
Chemical Ionization (CI) Mass Spectrometry: A Softer Approach for Molecular Weight Confirmation
Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation compared to EI.[3] This makes it particularly useful for confirming the molecular weight of a compound, as the spectrum is often dominated by the protonated molecule, [M+H]⁺.[5]
In CI, a reagent gas, such as methane or ammonia, is introduced into the ion source at a higher pressure than the analyte. The reagent gas is ionized by the electron beam, and these ions then react with the analyte molecules in the gas phase to produce analyte ions, typically through proton transfer.
Expected CI Mass Spectrum of this compound
When using a reagent gas like methane, the primary reactant ions are CH₅⁺ and C₂H₅⁺. These are strong protonating agents and will react with this compound to produce a prominent protonated molecule at m/z 231/233 . Due to the lower energy transfer during ionization, fragmentation will be significantly reduced compared to EI. The most likely fragment to be observed, albeit at a much lower intensity, would be the loss of HBr from the protonated molecule, leading to an ion at m/z 151.
Using a milder reagent gas like ammonia would result in even less fragmentation, further enhancing the abundance of the protonated molecule.
| Ionization Technique | Primary Ion(s) Observed | Fragmentation | Primary Application |
| Electron Ionization (EI) | [M]⁺˙, [M-Br]⁺ | Extensive | Structural Elucidation |
| Chemical Ionization (CI) | [M+H]⁺ | Minimal | Molecular Weight Confirmation |
Analysis of Derivatives
The fragmentation patterns of derivatives of this compound will be influenced by the nature and position of the substituents on the aromatic ring.
-
Electron-donating groups (e.g., additional methoxy or hydroxyl groups) will further stabilize the benzylic cation, making the cleavage of the C-Br bond even more favorable and likely increasing the relative abundance of the corresponding [M-Br]⁺ ion.
-
Electron-withdrawing groups (e.g., nitro or cyano groups) will destabilize the benzylic cation, potentially leading to alternative fragmentation pathways becoming more prominent.
For instance, in the GC-MS analysis of various N-dimethoxybenzyl derivatives, it has been observed that the mass of the major fragments varies based on the number and position of methoxy groups on the benzyl aromatic ring.[6]
Experimental Protocols
Protocol 1: GC-MS Analysis with Electron Ionization (EI)
Objective: To obtain the EI mass spectrum of this compound for structural elucidation and fragmentation analysis.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
Capillary column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
Procedure:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-350
-
Scan Rate: 2 scans/second
-
Protocol 2: GC-MS Analysis with Chemical Ionization (CI)
Objective: To obtain the CI mass spectrum of this compound to confirm its molecular weight.
Instrumentation:
-
GC-MS system with a CI source.
Procedure:
-
Sample Preparation: Same as for EI analysis.
-
GC Conditions: Same as for EI analysis.
-
MS Conditions:
-
Ion Source: Chemical Ionization (CI)
-
Reagent Gas: Methane (or ammonia) at a source pressure of approximately 1 Torr.
-
Ionization Energy: 100-200 eV (to ionize the reagent gas).
-
Source Temperature: 150-200 °C
-
Mass Range: m/z 100-350
-
Scan Rate: 2 scans/second
-
Conclusion
The mass spectrometric analysis of this compound and its derivatives provides a wealth of information for researchers in the chemical sciences. Electron Ionization is the method of choice for detailed structural elucidation, with the predictable fragmentation pattern centered around the formation of the stable 2,4-dimethoxybenzyl cation. In contrast, Chemical Ionization offers a complementary, soft ionization technique that is ideal for unambiguous molecular weight determination. By leveraging the strengths of both methods, scientists can confidently characterize these important synthetic intermediates and products.
References
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2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Benzene, 1-bromo-2,4-dimethoxy-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
-
Benzyl (Bn) Protective Group. (2014, March 9). Chem-Station Int. Ed. Retrieved January 12, 2026, from [Link]
-
Comparison of EI-CI in QTOF-GCMS. (n.d.). Jordi Labs. Retrieved January 12, 2026, from [Link]
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2,4-Dimethoxybenzyl alcohol | C9H12O3 | CID 81750. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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2,4-Dimethoxybenzaldehyde. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Confirmation of Synthesis: using MS to identify a protective group. (2008, December 1). ACD/Labs. Retrieved January 12, 2026, from [Link]
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Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014, April 2). PubMed. Retrieved January 12, 2026, from [Link]
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Electron ionisation mass spectral study of 2-(2-carboxy-4, 5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. (2009). ResearchGate. Retrieved January 12, 2026, from [Link]
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Electron ionisation mass spectral study of 2-(2-carboxy-4, 5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. (2009, November). PubMed. Retrieved January 12, 2026, from [Link]
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Gas chromatography/mass spectrometry analysis of the six-ring regioisomeric dimethoxybenzyl-N-methylpiperazines (DMBMPs). (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Mass Spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
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Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. (1998, June 25). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. Retrieved January 12, 2026, from [Link]
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2,4-Dimethoxybenzyl alcohol | C9H12O3 | CID 81750. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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2,4-Dimethoxybenzaldehyde. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. (2018, May 11). eScholarship. Retrieved January 12, 2026, from [Link]
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Comparison of negative chemical ionization and electron impact ionization in gas chromatography-mass spectrometry of endocrine disrupting pesticides. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
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Confirmation of Synthesis: using MS to identify a protective group. (2008, December 1). ACD/Labs. Retrieved January 12, 2026, from [Link]
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Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014, April 2). PubMed. Retrieved January 12, 2026, from [Link]
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Direct Measurement of Complex VOC Mixtures with EI, CI, and SPI. (n.d.). tofwerk. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to the X-ray Crystal Structures of Dimethoxybenzyl Bromide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, benzyl bromides serve as pivotal building blocks for synthesizing a vast array of complex molecules and active pharmaceutical ingredients.[1][2] The addition of electron-donating methoxy groups to the benzene ring profoundly alters the electronic properties, reactivity, and, crucially, the solid-state architecture of these compounds. Understanding the precise three-dimensional arrangement of atoms in a crystal lattice is not merely an academic exercise; it dictates material properties such as solubility, stability, and intermolecular interactions, which are paramount in drug design and formulation.
This guide provides an in-depth comparative analysis of the X-ray crystal structures of key dimethoxybenzyl bromide isomers. While the focus is on derivatives of 1-(Bromomethyl)-2,4-dimethoxybenzene, we will draw comparisons with well-characterized isomers, such as 2,6-dimethoxybenzyl bromide and 3,5-dimethoxybenzyl bromide, to illuminate how substituent placement governs molecular conformation and crystal packing. We will delve into the causality behind the experimental choices, from synthesis to data refinement, offering a practical framework for researchers in the field.
Part 1: Synthesis and Generation of Diffraction-Quality Crystals
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. A flawed crystal is the single most common point of failure in this process.
Expert Commentary: The Rationale Behind the Synthesis
The most common route to synthesizing dimethoxybenzyl bromides is the bromination of the corresponding dimethoxybenzyl alcohol. Reagents like phosphorus tribromide (PBr₃) are often employed. This choice is deliberate: PBr₃ provides a reliable and high-yielding conversion of a primary alcohol to the alkyl bromide with minimal side reactions, which is critical for achieving the purity needed for crystallization. The reaction is typically performed at low temperatures (e.g., 0 °C) to control its exothermicity and prevent degradation of the product.[3]
Experimental Protocol: Synthesis of 2,6-Dimethoxybenzyl Bromide
This protocol is adapted from established methodologies and serves as a representative example.[3][4]
-
Preparation : Dissolve 2,6-dimethoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : Add phosphorus tribromide (PBr₃) (approx. 0.3-0.4 eq) dropwise to the stirred solution. Causality Note: A slight excess of the alcohol ensures all the PBr₃ is consumed, simplifying purification.
-
Reaction : Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification : Dry the organic extract over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude product is typically a solid that can be further purified by recrystallization.[3]
Experimental Protocol: Obtaining Single Crystals via Slow Evaporation
-
Solvent Selection : Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like hexane/ethyl acetate). The ideal solvent is one in which the compound is moderately soluble.
-
Crystallization Setup : Transfer the solution to a small, clean vial. Cover the vial with a cap, but do not seal it completely. Instead, pierce the cap with a needle or use parafilm with a few small holes.
-
Incubation : Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4 °C).
-
Crystal Growth : Allow the solvent to evaporate slowly over several days to a week. Causality Note: Slow evaporation is crucial as it allows molecules to organize into a well-ordered, single-crystal lattice rather than crashing out as a powder.[5]
-
Harvesting : Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a nylon loop.
Caption: Workflow from synthesis to a diffraction-ready crystal.
Part 2: The X-ray Diffraction Experiment: From Crystal to Structure
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule.[6] The experiment involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[7]
Expert Commentary: Key Experimental Parameters
The success of an XRD experiment hinges on carefully chosen parameters.[8]
-
X-ray Source : Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) sources are common. Mo radiation provides better resolution for small molecules, while Cu is often used for larger unit cells.
-
Temperature : Data is almost always collected at low temperatures (e.g., 93-100 K).[4] This is critical because it reduces the thermal vibration of atoms, leading to a sharper diffraction pattern, higher quality data, and a more precise final structure. It also minimizes potential radiation damage to the crystal.[8]
-
Data Collection Strategy : The strategy (e.g., a series of omega and phi scans) is designed to measure the intensity of a comprehensive and redundant set of reflections, which is essential for accurate structure solution and refinement.
General Protocol: Single-Crystal X-ray Data Collection & Refinement
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in the diffractometer and cooled under a stream of cold nitrogen gas (e.g., 93 K).[4] A preliminary unit cell is determined, followed by a full data collection run.
-
Data Reduction : The raw diffraction images are processed. This involves integrating the reflection intensities and applying corrections for factors like Lorentz and polarization effects.
-
Structure Solution : The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model.
-
Structure Refinement : The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions and displacement parameters are adjusted to minimize the difference between observed and calculated structure factors. The quality of the final model is assessed using metrics like R1, wR2, and Goodness-of-Fit (GoF).[4]
Caption: The experimental workflow for X-ray crystallography.
Part 3: A Comparative Guide to Dimethoxybenzyl Bromide Crystal Structures
The seemingly subtle change in the position of a methoxy group can lead to dramatic differences in how molecules arrange themselves in the solid state. Here, we compare the crystallographic data of two known isomers to illustrate these effects.
Crystal Packing and Unit Cell Parameters
The unit cell is the fundamental repeating unit of a crystal. Its dimensions and symmetry (space group) provide the first point of comparison.
| Parameter | 2,6-Dimethoxybenzyl Bromide[4] | 3,5-Dimethoxybenzyl Bromide[9] |
| Formula | C₉H₁₁BrO₂ | C₉H₁₁BrO₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c |
| a (Å) | 13.297 | 8.4054 |
| b (Å) | 5.033 | 4.4245 |
| c (Å) | 13.789 | 25.016 |
| β (°) | 90 | 93.213 |
| Volume (ų) | 922.8 | 928.9 |
| Z | 4 | 4 |
Analysis :
-
Symmetry : The two isomers crystallize in entirely different crystal systems and space groups. The 2,6-isomer adopts an orthorhombic system, while the 3,5-isomer is monoclinic. This fundamental difference in symmetry is a direct consequence of how the different molecular shapes pack together.
-
Unit Cell Dimensions : The cell dimensions are markedly different. The 3,5-isomer has a very long c-axis (25.016 Å) compared to its other dimensions, suggesting a layered or repeating motif in that direction.[9]
-
Density : Despite the different shapes, the volume per molecule (V/Z) is very similar (230.7 ų for 2,6- vs. 232.2 ų for 3,5-), indicating comparable packing efficiency.
Molecular Conformation and Intramolecular Geometry
While crystal packing describes the arrangement of molecules, the conformation of individual molecules within the lattice is also critical.
-
2,6-Dimethoxybenzyl Bromide : In this structure, the steric hindrance from the two methoxy groups flanking the bromomethyl group forces the C-Br bond to be nearly perpendicular to the plane of the benzene ring. This conformation minimizes steric clash.[3]
-
3,5-Dimethoxybenzyl Bromide : Here, the methoxy groups are further from the bromomethyl group, allowing for more conformational flexibility. The bromine atom of the CH₂Br group lies out of the plane of the phenyl ring, and the two methoxy groups lie close to the plane in a syn,syn conformation (both oriented in the same direction relative to the C4-H bond).[10][11] This contrasts with the 3,4,5-trimethoxybenzyl bromide, where the C3 and C5 methoxy groups adopt an anti,anti conformation.[11]
Intermolecular Interactions: The Glue of the Crystal
The stability of a crystal lattice is determined by a network of non-covalent interactions.
-
Hydrogen Bonds : Weak C-H···O and C-H···Br hydrogen bonds are common motifs in these structures, linking molecules into larger assemblies.
-
Halogen-Halogen Interactions : In many bromo-substituted benzene derivatives, short Br···Br contacts (distances less than the sum of the van der Waals radii, ~3.70 Å) play a significant role in directing the crystal packing, often forming chains or sheets.[12][13]
-
π-π Stacking : Interactions between the aromatic rings of adjacent molecules can also contribute to the overall stability, although these may be less prevalent in structures dominated by stronger halogen-based interactions.
The analysis of these subtle forces is often aided by Hirshfeld surface analysis , a computational tool that maps the regions of close intermolecular contact on a molecule's surface, providing a visual and quantitative summary of the interactions holding the crystal together.[9][14]
Conclusion
This guide demonstrates that the crystallographic analysis of this compound and its related derivatives is a multi-step process where meticulous experimental technique is paramount. The comparative analysis of the 2,6- and 3,5-isomers reveals that a simple change in substituent position results in profound differences in crystal symmetry, molecular conformation, and intermolecular packing motifs. For drug development professionals, this understanding is crucial, as the specific crystalline form (polymorph) of a compound can directly impact its therapeutic efficacy and manufacturability. The protocols and comparative data presented here provide a robust framework for researchers to approach the structural characterization of these versatile chemical intermediates.
References
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Harris, K. D. M., Kariuki, B. M., & Tremayne, M. (2005). Structural properties of methoxy derivatives of benzyl bromide, determined from powder X-ray diffraction data. Powder Diffraction, 20(4), 337-343. [Link]
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Tremayne, M., Kariuki, B. M., & Harris, K. D. M. (2012). Structural properties of methoxy derivatives of benzyl bromide, determined from powder X-ray diffraction data. Powder Diffraction, 20(4), 337-343. [Link]
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Saeed, A., et al. (2024). EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. Química Nova, 47(5). [Link]
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Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
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Al-Shammari, M. B., et al. (2024). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports, 14(1), 1-15. [Link]
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Ren, N. J., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society, 143(50), 21236-21242. [Link]
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Excillum. (n.d.). Small molecule crystallography. [Link]
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Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(4), M1277. [Link]
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Minor, W., Cymborowski, M., & Otwinowski, Z. (2009). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Biochimica Polonica, 56(4), 555-562. [Link]
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Tiefenbacher, K., et al. (2012). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 51(45), 11512-11515. [Link]
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University of Basel. (n.d.). Small Molecule X-Ray Diffraction. [Link]
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Saeed, A., et al. (2024). EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. ResearchGate. [Link]
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Jones, P. G., Kuś, P., & Dix, I. (2012). X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br···π Interactions. ResearchGate. [Link]
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Jones, P. G., Kuś, P., & Dix, I. (2012). X-Ray Structure Determinations of Bromo- and/or Bromomethylsubstituted Benzenes: C–H···Br, C–Br···Br, and C–Br···π Interactions. Zeitschrift für Naturforschung B, 67(12), 1273–1281. [Link]
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A Comparative Guide to DMB and PMB Protecting Groups in Modern Organic Synthesis
In the architecturally demanding world of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount. Among the arsenal available to chemists for the safeguarding of hydroxyl and amino functionalities, benzyl-type ethers stand out for their general robustness. This guide provides an in-depth, field-proven comparison of two electron-rich benzyl variants: the p-methoxybenzyl (PMB) group and the 3,4-dimethoxybenzyl (DMB) group. We will dissect their relative merits, backed by experimental data, to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.
The Foundation: Understanding Electronic Effects
The core difference between the standard benzyl (Bn) group and its methoxy-substituted congeners, PMB and DMB, lies in the electron density of the aromatic ring. The electron-donating nature of the methoxy substituents renders the benzylic position more susceptible to cleavage under both acidic and oxidative conditions. This electronic tuning provides a graduated scale of lability: Bn < PMB < DMB.
The para-methoxy group in PMB significantly enhances the stability of the incipient benzylic carbocation formed during acid-mediated cleavage, making it more labile than the unsubstituted benzyl group.[1] The DMB group, possessing two electron-donating methoxy groups, further amplifies this effect. This heightened electron density makes the DMB group exceptionally sensitive to cleavage, allowing for its removal under remarkably mild conditions that often leave PMB and Bn groups intact.[2][3] This differential reactivity is the cornerstone of many sophisticated orthogonal protection strategies.[3]
A Head-to-Head Comparison: Lability and Orthogonality
The choice between DMB and PMB is fundamentally a strategic decision based on the required stability and the conditions for eventual deprotection. The DMB group is the sprinter, ideal for scenarios demanding very gentle removal, while the PMB group is the versatile middle-distance runner, offering a balance of stability and reactivity.
Data-Driven Comparison of Deprotection Conditions
The following table summarizes typical conditions for the cleavage of DMB and PMB ethers, highlighting the significantly milder requirements for DMB removal.
| Protecting Group | Deprotection Method | Reagent(s) | Typical Conditions | Reaction Time | Yield (%) | Selectivity Notes |
| DMB | Acidic Cleavage | 1-10% TFA in CH₂Cl₂ | 0 °C to RT | 0.5 - 2 h | High (often quant.) | Cleaved in the presence of PMB and Bn.[1] |
| PMB | Acidic Cleavage | 10-50% TFA in CH₂Cl₂ | RT | 2 - 8 h | Good to High | Slower cleavage than DMB; Bn is stable.[1] |
| DMB | Oxidative Cleavage | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O (18:1) | 1 - 4 h | 85 - 95 | DMB is cleaved faster than PMB.[4] |
| PMB | Oxidative Cleavage | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O (18:1) | 0.5 - 3 h | 85 - 95 | Bn is generally stable.[1] |
| PMB | Oxidative Cleavage | CAN (2-3 equiv) | CH₃CN/H₂O | 0.5 - 2 h | Good to High | Can be less selective than DDQ.[5] |
TFA: Trifluoroacetic Acid; DDQ: 2,3-Dichloro-5,6-dicyanobenzoquinone; CAN: Ceric Ammonium Nitrate; RT: Room Temperature.
This differential lability allows for powerful orthogonal deprotection strategies, as illustrated below.
Caption: Mechanism of acid-catalyzed deprotection and relative carbocation stability.
The two methoxy groups of the DMB ether provide superior resonance stabilization to the carbocation compared to the single methoxy group of the PMB ether, accelerating the cleavage reaction. [1]This allows for the selective removal of the DMB group under much milder acidic conditions.
Oxidative Cleavage with DDQ
The deprotection of PMB and DMB ethers with DDQ is a powerful method that proceeds under neutral conditions, preserving acid- and base-labile functionalities. The mechanism involves a single electron transfer (SET) process. [6]
Caption: Mechanism of DMB/PMB deprotection using DDQ.
The electron-rich nature of the DMB and PMB aromatic rings facilitates the initial formation of a charge-transfer complex with the electron-deficient DDQ. [6]The subsequent single electron transfer is more favorable for DMB than for PMB due to its lower oxidation potential, forming a more stabilized radical cation. This difference in kinetics can be exploited for selective deprotection, with studies showing that the DMB group is cleaved preferentially in the presence of a PMB group. [4]
Field-Proven Experimental Protocols
The following protocols are self-validating systems, providing clear steps and checkpoints for successful execution.
Protocol 1: Selective Acidic Cleavage of a DMB Ether
This protocol describes the selective removal of a DMB group in the presence of a PMB ether.
-
Dissolution: Dissolve the substrate (1.0 equiv) containing both DMB and PMB ethers in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath. This minimizes potential side reactions.
-
Acid Addition: Add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 1% (v/v).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The deprotected product should have a lower Rf value. Typically, the reaction is complete within 30-90 minutes.
-
Quenching: Once the DMB-protected starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Oxidative Cleavage of a PMB Ether with DDQ
This protocol is suitable for removing a PMB group from an acid-sensitive substrate.
-
Dissolution: Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1 v/v) to a concentration of 0.05 M. The presence of water is crucial for the hydrolysis of the intermediate. [1]2. Reagent Addition: To this solution, add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 equiv) portion-wise at room temperature. The reaction mixture will typically turn dark green or brown upon formation of the charge-transfer complex.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the disappearance of the starting material by TLC. The reaction is usually complete within 1-3 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous NaHCO₃ solution and stir for 10 minutes.
-
Work-up: Filter the mixture through a pad of celite to remove the precipitated reduced hydroquinone byproduct (DDQH₂). Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mitigating Side Reactions: The Role of Scavengers
A critical aspect of using acid-labile protecting groups like DMB and PMB is managing the highly reactive benzylic carbocations generated during cleavage. [7]These electrophilic species can alkylate other nucleophilic sites within the molecule, such as tryptophan or methionine residues in peptide synthesis, leading to undesired side products. [8] To mitigate this, scavengers are added to the cleavage cocktail. These are nucleophilic species designed to trap the carbocations as they form.
-
Common Scavengers: Triisopropylsilane (TIS), thioanisole, and water are frequently used. TIS is a particularly effective carbocation scavenger. [8]* Typical Cocktail: A common cleavage mixture for robust deprotection is 95:2.5:2.5 TFA/water/TIS. [9]The choice and amount of scavenger should be optimized based on the substrate's sensitivity.
Strategic Application in Complex Synthesis
The choice between DMB and PMB is often dictated by the overall synthetic strategy, particularly in fields like oligosaccharide synthesis . Here, a hierarchy of protecting groups with finely tuned labilities is required to selectively unmask hydroxyl groups for glycosylation. [10]The PMB group is a workhorse, often used as a "temporary" protecting group that can be removed mid-synthesis to reveal a glycosylation site, while more robust benzyl ethers serve as "permanent" protection until the final steps. [11]The DMB group offers an even more labile option, allowing for deprotection under conditions that would leave PMB ethers, silyl ethers, and esters untouched, enabling highly complex, branched structures to be assembled. [12]
Conclusion: Making the Right Choice
As a Senior Application Scientist, my recommendation is to base the choice between DMB and PMB on a thorough analysis of the entire synthetic route.
-
Choose DMB when:
-
The substrate is highly sensitive and requires exceptionally mild deprotection conditions.
-
A multi-layered orthogonal strategy is in place, and DMB's lability is needed to selectively deprotect in the presence of PMB, Bn, and other acid-sensitive groups.
-
-
Choose PMB when:
-
A balance of stability and reactivity is required. It is robust enough to withstand many reaction conditions but can be readily cleaved oxidatively without resorting to harsh hydrogenolysis.
-
Orthogonality to standard benzyl ethers is the primary concern.
-
By understanding the electronic principles, leveraging the differential reactivity, and employing robust, well-planned protocols, researchers can effectively harness the power of both DMB and PMB protecting groups to achieve their complex synthetic goals.
References
-
Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley. [Link]
- BenchChem. (2025). 2,4-Dimethoxybenzyl (DMB) vs. p-Methoxybenzyl (PMB) Protecting Group Lability.
- BenchChem. (2025). A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl.
-
Wysocki, L. M., & Miller, M. J. (2010). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 7(4), 336-351. [Link]
- Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Google Books.
- BenchChem. (2025). Technical Support Center: 2,4-Dimethoxybenzyl (DMB) Group in Chemical Synthesis.
-
Dattani Book Agency. Greene's Protective Groups in Organic Synthesis, 4th Edition By Wuts. [Link]
- BenchChem. (2025). Technical Support Center: Purification of Compounds Containing the 2,4-Dimethoxybenzyl (DMB) Group.
-
Wiley. Greene's Protective Groups in Organic Synthesis, 4th Edition. [Link]
-
Vo, K., & Vasella, A. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(46), 6051-6054. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
ResearchGate. (2023). Advances in Protecting Groups for Oligosaccharide Synthesis. [Link]
- BenchChem. (2025).
-
Semantic Scholar. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. [Link]
-
Boons, G. J., & Hale, K. J. (2000). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 65(18), 5827-5830. [Link]
-
MDPI. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]
-
Scholarly Publications Leiden University. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. [Link]
-
John Wiley & Sons. (2002). Protective Groups in Organic Synthesis. [Link]
-
Sharma, A., & Kumar, P. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(35), 22895-22904. [Link]
-
Total-Synthesis.com. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]
-
Scholarly Publications Leiden University. (2025). Novel protecting group strategies in the synthesis of oligosaccharides. [Link]
- BenchChem. (2025). 2,4-Dimethoxybenzyl (DMB), p-Methoxybenzyl (PMB), and Benzyl (Bn) Protecting Groups.
-
Watanabe, K., & Katoh, T. (2011). DEPROTECTION OF 3,4-DIMETHOXYBENZYL (DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). HETEROCYCLES, 84(2), 851. [Link]
-
SciSpace by Typeset. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions (1985). [Link]
-
ResearchGate. (2018). Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]
-
ResearchGate. Deprotection of benzyl in ether substrates. [Link]
-
ACS Catalysis. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. [Link]
-
ResearchGate. (2009). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]
-
Kiessling Lab. (2000). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. [Link]
-
J-STAGE. (1988). 3-methoxybenzyl (3-mpm) and 3, 5-dimethoxybenzyl (3, 5-dmpm) protecting groups for the hydroxy function less readily removable than 4-methoxybenzyl (mpm). [Link]
-
ResearchGate. What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?[Link]
-
J-STAGE. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. [Link]
Sources
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- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
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- 7. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 1-(Bromomethyl)-2,4-dimethoxybenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and complex organic synthesis, the precise identification of isomeric compounds is not merely a procedural formality but a critical determinant of a project's success. The subtle variance in the substitution pattern on a benzene ring can dramatically alter a molecule's biological activity, reactivity, and physicochemical properties. This guide offers an in-depth spectroscopic comparison of 1-(Bromomethyl)-2,4-dimethoxybenzene and its key isomers, providing the essential data and analytical insights required for their unambiguous differentiation.
The Imperative of Isomeric Purity
This compound and its isomers are valuable building blocks in organic chemistry, frequently employed in the synthesis of more complex molecular architectures. The position of the bromomethyl and methoxy groups on the aromatic ring dictates the steric and electronic environment, which in turn governs their reactivity in subsequent chemical transformations. An incorrect isomer in a reaction sequence can lead to unintended byproducts, lower yields, and in the context of drug development, potentially inactive or even toxic compounds. Therefore, robust analytical methods for isomer identification are indispensable.
Molecular Structures Under Investigation
This guide focuses on the spectroscopic differentiation of the following three isomers:
| Isomer Name | Structure |
| This compound | ![]() |
4-(Bromomethyl)-1,2-dimethoxybenzene
Spectroscopic Fingerprints: A Comparative Analysis
The following sections detail the expected and observed differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the three isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift, splitting pattern (multiplicity), and integration of the signals for the aromatic protons and the benzylic protons of the bromomethyl group provide a unique fingerprint for each molecule.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Isomer | Aromatic Protons (δ, ppm) | -CH₂Br Protons (δ, ppm) | Methoxy Protons (δ, ppm) |
| This compound | ~7.1-7.3 (d), ~6.4-6.6 (m) | ~4.6 (s) | ~3.8-3.9 (two s) |
| 2-(Bromomethyl)-1,3-dimethoxybenzene | ~7.2-7.4 (t), ~6.5-6.7 (d) | ~4.7 (s) | ~3.9 (s) |
| 4-(Bromomethyl)-1,2-dimethoxybenzene | ~6.8-7.0 (m) | ~4.5 (s) | ~3.8-3.9 (two s) |
Note: Chemical shifts are approximate and can vary based on solvent and instrument.
Causality Behind the Chemical Shifts:
-
Aromatic Protons: The electronic effects of the methoxy (electron-donating) and bromomethyl (electron-withdrawing) groups significantly influence the chemical shifts of the aromatic protons. In this compound, the proton ortho to the bromomethyl group and between the two methoxy groups will experience distinct shielding/deshielding effects, leading to a more complex splitting pattern compared to the other isomers.
-
Benzylic Protons (-CH₂Br): The proximity of the electron-donating methoxy groups can influence the chemical shift of the benzylic protons. In the case of the 2-(bromomethyl) isomer, the -CH₂Br group is flanked by two methoxy groups, which may lead to a slight downfield shift compared to the other isomers due to a combination of steric and electronic effects.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary information by revealing the number of unique carbon environments in each isomer. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)
| Isomer | Aromatic Carbons (δ, ppm) | -CH₂Br Carbon (δ, ppm) | Methoxy Carbons (δ, ppm) |
| This compound | 6 unique signals | ~30-35 | 2 unique signals |
| 2-(Bromomethyl)-1,3-dimethoxybenzene | 4 unique signals (due to symmetry) | ~30-35 | 1 unique signal |
| 4-(Bromomethyl)-1,2-dimethoxybenzene | 6 unique signals | ~30-35 | 2 unique signals |
The Role of Symmetry: The number of distinct signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. 2-(Bromomethyl)-1,3-dimethoxybenzene possesses a plane of symmetry that renders certain carbon atoms chemically equivalent, resulting in fewer signals compared to its less symmetrical isomers. This is a powerful diagnostic feature.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is useful for confirming the presence of key functional groups. While the spectra of the isomers will share many similarities, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be diagnostic.
Table 3: Key IR Absorption Bands
| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretch |
| Aliphatic C-H (-CH₂Br, -OCH₃) | 3000-2850 | Stretch |
| Aromatic C=C | 1600-1450 | Stretch |
| C-O (ether) | 1250-1000 | Stretch |
| C-Br | 700-500 | Stretch |
Distinguishing Features: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are particularly sensitive to the substitution pattern on the benzene ring and can provide valuable clues for differentiating the isomers.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule. All three isomers will have the same molecular ion peak (m/z). However, the relative abundances of fragment ions may differ due to the different substitution patterns influencing bond stabilities.
Expected Fragmentation:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound will be observed, showing the characteristic isotopic pattern of a bromine-containing molecule (M and M+2 peaks in approximately a 1:1 ratio).
-
Loss of Bromine: A significant fragment will correspond to the loss of the bromine atom, forming a stable benzylic carbocation.
-
Loss of Methoxy Group: Fragmentation involving the loss of a methoxy group (-OCH₃) or formaldehyde (-CH₂O) from the molecular ion or other fragments is also expected.
The relative intensities of these fragment ions can provide clues to the isomer's identity, as the stability of the resulting carbocations will vary with the substitution pattern.
Experimental Protocols
Reproducible and high-quality spectroscopic data are the bedrock of accurate compound identification. The following are generalized protocols for acquiring NMR, IR, and MS data for the this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 128-1024 (or more, depending on concentration).
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty ATR crystal before running the sample.
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of the sample (typically in the low µg/mL range) in a volatile solvent such as dichloromethane or methanol.
Instrumentation (Gas Chromatography-Mass Spectrometry - GC-MS):
-
GC Column: A standard non-polar column (e.g., DB-5 or equivalent) is suitable.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).
Visualizing the Distinctions
The following diagrams illustrate the molecular structures of the isomers and the logical workflow for their differentiation.
Caption: Molecular structures of the three isomers.
Caption: Workflow for spectroscopic identification of isomers.
Conclusion
The unambiguous identification of this compound isomers is a task readily accomplished through a systematic application of modern spectroscopic techniques. While each method provides valuable information, it is the synergistic combination of ¹H and ¹³C NMR, IR, and MS that allows for a definitive structural assignment. By carefully analyzing the unique spectroscopic fingerprints arising from the distinct substitution patterns, researchers can proceed with confidence in their synthetic endeavors and drug discovery programs.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Bromomethyl)-2,4-dimethoxybenzene
As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. 1-(Bromomethyl)-2,4-dimethoxybenzene is a valuable reagent in organic synthesis, but its hazardous properties necessitate a rigorous and informed approach to waste management. This guide provides a direct, procedurally-focused plan for its safe handling and disposal, grounded in established safety protocols and the chemical reactivity of the compound.
Immediate Safety Protocol & Hazard Recognition
Before handling or preparing for disposal, it is critical to recognize the immediate risks associated with this compound. This compound is not benign and requires stringent adherence to safety measures.
Mandatory Personal Protective Equipment (PPE): Always wear the following when handling the compound, including during disposal preparation:
-
Eye Protection: Chemical safety goggles are mandatory. For splash risks, use a face shield in addition to goggles.[1]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[1][2][3]
-
Body Protection: A standard laboratory coat is required.[1]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] If ventilation is inadequate or if aerosolization is possible, a NIOSH/MSHA-approved respirator should be worn.[1]
Core Hazard Causality: The primary hazards of this compound stem from its nature as a substituted benzyl bromide. Benzyl bromides are known lachrymators (tear-producing agents) and are alkylating agents, meaning they can react with biological nucleophiles, leading to irritation and potential harm upon contact, inhalation, or ingestion.[5][6]
Hazard Profile Summary
The following table summarizes the key hazard classifications as identified in Safety Data Sheets (SDS).
| Hazard Classification | GHS Hazard Statement | Key Implication |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not ingest. Practice excellent lab hygiene. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Always handle in a chemical fume hood. |
| Skin Irritation | H315: Causes skin irritation | Avoid all skin contact. |
| Eye Irritation | H319: Causes serious eye irritation | Wear appropriate eye and face protection. |
| Respiratory Irritation | H335: May cause respiratory irritation | Prevent inhalation of dust or vapors. |
Source: Biosynth, Sigma-Aldrich Safety Data Sheets[2][3]
Core Disposal Workflow for Unused Product and Contaminated Waste
The recommended disposal route for this compound is high-temperature incineration by a licensed professional waste management service.[2][3] Do not attempt to dispose of this chemical down the drain or in standard laboratory trash.[3][7]
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials grossly contaminated with it (e.g., pipette tips, weighing paper).
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[1][3]
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant/harmful).[2]
-
-
Storage:
-
Professional Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a contracted licensed professional waste disposal service.[3]
-
The standard and required method of destruction is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like hydrogen bromide.[2][9]
-
Decontamination & Spill Management
Accidents happen. A robust plan for decontamination of labware and management of spills is essential for maintaining a safe laboratory environment.
Protocol for Decontaminating Glassware and Surfaces:
The reactivity of the benzylic bromide group allows for its chemical neutralization (inactivation) into less harmful byproducts. Benzyl bromides react with nucleophiles, including water and bases, to undergo hydrolysis or substitution.[9]
-
Initial Solvent Rinse: Rinse the contaminated surface or glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the majority of the chemical residue. Collect this rinse solvent as hazardous waste in your designated container.
-
Chemical Inactivation: Prepare a 5-10% aqueous solution of sodium carbonate or a 1 M solution of sodium hydroxide. Carefully wash the rinsed glassware or surface with this basic solution. The base will facilitate the hydrolysis of the residual benzyl bromide to the corresponding, less hazardous benzyl alcohol. Allow a contact time of at least one hour.
-
Final Cleaning: After the inactivation step, wash the glassware with standard laboratory detergent and water, followed by a final rinse with deionized water.
-
Waste Collection: All rinsates from the decontamination process must be collected as hazardous waste.
Emergency Spill Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or ventilation is poor.
-
Don PPE: Before addressing the spill, don the full mandatory PPE as described in Section 1.
-
Containment: Prevent the spill from spreading. For a solid spill, cover it with a plastic sheet to minimize dust generation.[1] For a liquid spill, surround the area with an inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads).
-
Collection: Carefully sweep up the solid material or absorb the liquid. Place the contaminated absorbent material into a suitable, sealable container for hazardous waste.[1][3] Avoid creating dust.[3]
-
Decontamination: Clean the spill area thoroughly using the decontamination protocol described above (initial solvent clean, followed by a basic solution wash).[1]
-
Disposal: Label the container with all waste contents and dispose of it through your professional waste management service.[3]
Disposal Decision Logic
The following diagram outlines the logical workflow for managing this compound from identification to final disposal.
Sources
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Bromomethyl)-2,4-dimethoxybenzene
This guide provides an in-depth operational plan for the safe handling of 1-(Bromomethyl)-2,4-dimethoxybenzene, a compound frequently used in synthetic organic chemistry. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel syntheses to ensuring the absolute safety of ourselves and our colleagues. This document moves beyond a simple checklist, delving into the causality behind each procedural recommendation to build a self-validating system of safety and trust in your laboratory operations.
The core principle of our approach is risk mitigation through a comprehensive understanding of the reagent's chemical properties. This compound is not merely a benign building block; it is a potent lachrymator and a reactive alkylating agent. Its hazards necessitate a stringent and non-negotiable adherence to the personal protective equipment (PPE) protocols detailed herein.
Hazard Analysis: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. Safety data sheets and related toxicological information classify this compound with several key hazards:
-
Serious Eye Irritant and Lachrymator : This is the most immediate and pronounced hazard. Lachrymators are substances that react with the moisture in the eyes to produce tears and a painful, burning sensation.[1] Exposure to even minute quantities of vapor or dust can be intensely irritating and temporarily debilitating.
-
Skin Irritant : Direct contact can cause skin irritation, redness, and inflammation.[2][3]
-
Respiratory Tract Irritant : Inhalation of dust or vapors may cause irritation to the nose, throat, and lungs.[2][3][4]
-
Harmful if Swallowed or Inhaled : The compound is classified as harmful via oral and inhalation routes of exposure.[2][3]
-
Potential Alkylating Agent : As a benzyl bromide derivative, this compound is a reactive alkylating agent. Such compounds can react with biological macromolecules and should be handled with caution, as many are known to be toxic or carcinogenic. This inherent reactivity underscores the need for robust skin protection to prevent absorption.
Given these properties, our PPE strategy is designed to create a complete barrier against all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Personal Protective Equipment (PPE) Specification
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for handling this compound in various laboratory scenarios.
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) in a Vented Enclosure | Chemical Splash Goggles | Double Nitrile Gloves | Fully-Buttoned Laboratory Coat | Not required if performed in a certified chemical fume hood or vented balance enclosure. |
| Preparing Solutions / Small-Scale Reactions (<50mL) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Fully-Buttoned Laboratory Coat | Work must be conducted in a certified chemical fume hood. |
| Large-Scale Reactions / Work-up Procedures | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves (over inner Nitrile gloves) | Chemical-Resistant Apron (over lab coat) | Work must be conducted in a certified chemical fume hood. |
| Cleaning Spills | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron or Disposable Gown | N95 Respirator (minimum); assess need for cartridge respirator based on spill size and ventilation. |
Detailed PPE Protocols and Causality
Eye and Face Protection: The First Line of Defense
Due to its potent lachrymatory properties, standard safety glasses with side shields are insufficient .[1] Vapors can easily circumvent this minimal protection.
-
Chemical Splash Goggles : These are the absolute minimum requirement. They form a seal around the eyes, providing robust protection against vapors, dust, and splashes.[5][6]
-
Face Shield : A face shield, worn in conjunction with splash goggles, is mandatory when there is a significant splash hazard, such as when transferring solutions or working with larger volumes.[5][6] The face shield protects the entire face from direct contact.
Skin and Body Protection: An Impermeable Barrier
-
Gloves : Standard disposable nitrile gloves offer adequate protection against incidental contact.[1] However, because this compound is a halogenated aromatic compound, prolonged contact can lead to breakthrough.[7]
-
Causality : The principle of "double gloving" is employed to provide a critical safety buffer. The outer glove absorbs any initial contamination, and in the event of a tear or splash, it can be removed, leaving the inner glove to protect the user while they exit the contaminated area.[8] For tasks with higher splash potential, a thicker, heavy-duty nitrile or neoprene glove should be worn over the inner glove. Always inspect gloves for visible signs of degradation or punctures before use.[9]
-
-
Laboratory Coat : A clean, properly fitting lab coat, buttoned to its full length with sleeves rolled down, is mandatory.[10] This protects street clothes and skin from minor splashes and dust.
-
Chemical-Resistant Apron : For larger-scale work, an apron made of a chemically resistant material like rubber or vinyl should be worn over the lab coat to provide an additional layer of protection against significant splashes.[6]
Respiratory Protection: Controlling Inhalation Exposure
All work with this compound must be performed within a certified chemical fume hood to control vapor and dust exposure.[11] The hood sash should be kept as low as possible.
-
Causality : A fume hood is an engineering control designed to capture hazardous fumes at the source, pulling them away from the user's breathing zone. Relying on this engineering control is the primary method for preventing respiratory irritation.[12]
-
Respirators : In situations where engineering controls are not sufficient, such as during a large spill cleanup or when a fume hood is not available, respiratory protection is required.[5] An N95 respirator can provide protection against airborne particulates (dust), but for significant vapor exposure, a half-mask or full-face respirator with an organic vapor cartridge would be necessary. The use of respirators requires prior medical evaluation, training, and fit-testing as per your institution's policies.[5]
Procedural Workflow: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[3] Contaminated gloves can transfer reagent to your lab coat, skin, or face if the removal procedure is incorrect.
Experimental Protocol: PPE Donning and Doffing
A. Donning Sequence (Putting On)
-
Wash Hands : Start with clean hands. Wash thoroughly with soap and water for at least 20 seconds.[4]
-
Put on Lab Coat : Don the lab coat and fasten all buttons.
-
Put on Goggles/Face Shield : Position eye and face protection.
-
Put on Inner Gloves : Don the first pair of nitrile gloves.
-
Put on Outer Gloves : Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[13]
B. Doffing Sequence (Taking Off) The principle is to touch contaminated surfaces only with other contaminated surfaces (glove-to-glove) and clean surfaces only with clean surfaces (skin-to-skin).
-
Remove Outer Gloves : Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove, peel it off over the first glove, and discard both in the appropriate chemical waste container.[2]
-
Remove Apron (if used) : Untie and remove without touching the external contaminated surface.
-
Exit Work Area : Before removing further PPE, step out of the immediate work area.
-
Remove Face Shield/Goggles : Remove from the back by lifting the headband. Avoid touching the front surface.[4][13]
-
Remove Lab Coat : Unbutton the coat. Grasp it at the shoulders from the inside and peel it off, turning the sleeves inside out. Fold it so the contaminated exterior is contained inward and store it properly or place it in the designated laundry receptacle.[2]
-
Remove Inner Gloves : Use the same glove-to-glove, skin-to-skin technique as for the outer gloves.
-
Wash Hands : Immediately and thoroughly wash your hands with soap and water.[4]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This workflow ensures that the protective measures are directly proportional to the risk of exposure for any given task.
Caption: PPE selection workflow for this compound.
Disposal Plan
All disposable PPE that has been potentially contaminated with this compound, including gloves and wipes, must be considered chemical waste.
-
Operational Plan : Immediately after doffing, place contaminated disposable items into a designated, sealed waste bag or container within the fume hood.
-
Logistics : This container must be clearly labeled as "Hazardous Chemical Waste" and include the chemical name. Follow your institution's specific guidelines for the collection and disposal of solid chemical waste. Do not discard this waste in regular trash receptacles.
By integrating this expert-level understanding of the risks and the rationale behind each safety measure, you build a resilient and trustworthy safety culture within your laboratory. This procedural guide is designed to be your preferred source for ensuring that your valuable research is conducted without compromising the health and safety of the professionals driving scientific innovation.
References
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Centers for Disease Control and Prevention (CDC). (2020). Fundamentals of Donning and Doffing PPE in Clinical Laboratories. [Link]
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University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. [Link]
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Angene Chemical. (2024). Safety Data Sheet AGN-PC-0J1L0Z. [Link]
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The George Washington University, Office of Research Safety. (n.d.). PPE: Donning & Doffing. [Link]
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Brandeis University, Laboratory Safety. (n.d.). Lachrymators. [Link]
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Westlab. (2021). PPE – The Correct Procedures. [Link]
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National Institute for Occupational Safety and Health (NIOSH). (1990). A Guide for Evaluating the Performance of Chemical Protective Clothing. [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). Recommendations for Chemical Protective Clothing. [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). Protective Clothing and Ensembles Program. [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards. [Link]
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SOSCleanroom. (2024). Nitrile Gloves and Their Chemical Resistance. [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. [Link]
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Duke University, Safety. (n.d.). Chemical Resistance Ratings for Gloves. [Link]
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University of Pennsylvania, EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. [Link]
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University of California, Irvine. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
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Forsyth Technical Community College. (2013). Lab Safety-Chemicals. [Link]
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University of Chicago. (n.d.). Personal Protective Equipment. [Link]
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Lab Manager Magazine. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]
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Stanford University. (2021). Personal Protective Equipment Requirements. [Link]
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Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). [Link]
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William & Mary. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. [Link]
Sources
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- 13. uottawa.ca [uottawa.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

